molecular formula C7H6N2O B186572 3-(furan-2-yl)-1H-pyrazole CAS No. 32332-98-2

3-(furan-2-yl)-1H-pyrazole

Katalognummer: B186572
CAS-Nummer: 32332-98-2
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: XHTWJTDNZKWQON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-yl)-1H-pyrazole is a nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry. Its core structure, which integrates furan and pyrazole rings, is the foundation for developing novel bioactive molecules with diverse therapeutic applications. This scaffold is particularly valuable in anticancer research, where it forms the core of chalcone derivatives that have demonstrated potent and selective cytotoxic effects against the A549 human lung carcinoma cell line . The biological potential of this chemical class extends to antimicrobial applications, with related pyrazole derivatives showing significant antibacterial and antifungal activities by targeting essential enzymes or disrupting cell membranes . Furthermore, the 1H-pyrazol-5-amine derivative is a recognized scaffold for designing covalent thrombin inhibitors with a unique, transient serine-trapping mechanism of action, representing a promising avenue for developing safer anticoagulant therapies . As a building block, this compound enables exploration in various research fields, including the synthesis of pyrazoline hybrids for antioxidant studies . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Eigenschaften

IUPAC Name

5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTWJTDNZKWQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356009
Record name 3-(furan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32332-98-2
Record name 3-(furan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a furan and a pyrazole moiety, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The furan ring, a common pharmacophore, can further modulate the compound's biological profile and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 3-(furan-2-yl)-1H-pyrazole, with a focus on data relevant to researchers and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 3-(furan-2-yl)-1H-pyrazole are summarized in the table below, providing a foundational dataset for laboratory use and computational modeling.

PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 32332-98-2
IUPAC Name 3-(furan-2-yl)-1H-pyrazole
Synonyms 3-(2-furyl)-1H-pyrazole
Melting Point 102-104 °C
Boiling Point 154-160 °C at 8 Torr
Predicted pKa 13.52 ± 0.10

Spectral Data

The structural elucidation of 3-(furan-2-yl)-1H-pyrazole is supported by various spectroscopic techniques. The expected spectral data, based on the analysis of closely related furan-pyrazole derivatives, are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.5 (br s)Broad SingletNH (pyrazole)
~7.6 (d)DoubletH5 (furan)
~7.4 (d)DoubletH5 (pyrazole)
~6.8 (d)DoubletH3 (furan)
~6.5 (dd)Doublet of DoubletsH4 (furan)
~6.4 (d)DoubletH4 (pyrazole)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~150C3 (pyrazole)
~148C2 (furan)
~142C5 (furan)
~130C5 (pyrazole)
~111C4 (furan)
~106C3 (furan)
~102C4 (pyrazole)

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3100-3300N-H stretching
~3000-3100C-H stretching (aromatic)
~1600C=N stretching
~1500-1550C=C stretching (aromatic)

Mass Spectrometry (MS)

m/zAssignment
134[M]⁺

Experimental Protocols

Synthesis of 3-(furan-2-yl)-1H-pyrazole

A representative synthetic protocol for 3-(furan-2-yl)-1H-pyrazole involves a two-step process starting from 1-(furan-2-yl)ethanone.

Step 1: Synthesis of 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 1-(furan-2-yl)ethanone (1.0 eq) in an appropriate solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form 3-(furan-2-yl)-1H-pyrazole

  • Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(furan-2-yl)-1H-pyrazole.

Below is a generalized workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazole.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product A 1-(furan-2-yl)ethanone C 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one A->C Reaction with DMF-DMA B DMF-DMA B->C E 3-(furan-2-yl)-1H-pyrazole C->E Cyclization D Hydrazine Hydrate D->E

Synthetic Workflow for 3-(furan-2-yl)-1H-pyrazole.

Potential Biological Activities and Signaling Pathways

While direct studies on the specific signaling pathways modulated by 3-(furan-2-yl)-1H-pyrazole are limited, the broader class of furan-pyrazole derivatives has demonstrated significant potential as inhibitors of various protein kinases involved in cancer progression. The following sections outline potential signaling pathways that may be targeted by this compound, based on research on structurally related molecules.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers.[1] Pyrazole derivatives have been investigated as EGFR inhibitors, and it is plausible that 3-(furan-2-yl)-1H-pyrazole could exert its anticancer effects through this mechanism.[1]

EGFR_Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 3-(furan-2-yl)-1H-pyrazole (Potential Inhibitor) Inhibitor->EGFR

Potential Inhibition of the EGFR Signaling Pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell growth, differentiation, and immune responses. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Some pyrazole-containing compounds have been shown to inhibit JAK kinases.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Transcription Inhibitor 3-(furan-2-yl)-1H-pyrazole (Potential Inhibitor) Inhibitor->JAK

Potential Inhibition of the JAK/STAT Signaling Pathway.
Hippo-YAP/TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The downstream effectors, YAP and TAZ, are transcriptional co-activators that promote cell proliferation and inhibit apoptosis. Recent studies have explored pyrazole derivatives as potential inhibitors of the YAP/TEAD interaction.

Hippo_YAP_TEAD_Pathway cluster_nucleus HippoKinase Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_TAZ YAP/TAZ HippoKinase->YAP_TAZ Phosphorylation TEAD TEAD YAP_TAZ->TEAD Nucleus Nucleus YAP_TAZ->Nucleus YAP_TAZ_P p-YAP/TAZ (Inactive) GeneExpression Gene Expression (Cell Growth, Proliferation) TEAD->GeneExpression Transcription Inhibitor 3-(furan-2-yl)-1H-pyrazole (Potential Inhibitor) Inhibitor->TEAD

Potential Inhibition of the Hippo-YAP/TEAD Pathway.

Conclusion

3-(furan-2-yl)-1H-pyrazole represents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, a representative synthetic protocol, and its potential biological targets based on the current understanding of related furan-pyrazole derivatives. Further research is warranted to fully elucidate the specific molecular mechanisms of action and to explore the full therapeutic potential of this compound and its analogues. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Biological Potential of 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. This molecule, featuring a furan ring linked to a pyrazole core, represents a scaffold of significant interest in medicinal chemistry. This document consolidates key data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Molecular Structure and Properties

3-(furan-2-yl)-1H-pyrazole is a bicyclic aromatic heterocycle with the molecular formula C₇H₆N₂O.[1] The structure consists of a furan ring attached to the 3-position of a 1H-pyrazole ring. The presence of both electron-rich furan and pyrazole rings imparts unique electronic and chemical properties to the molecule, making it a versatile building block in organic synthesis and a promising scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(furan-2-yl)-1H-pyrazole is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the design of drug delivery systems.

PropertyValueReference
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
IUPAC Name 3-(furan-2-yl)-1H-pyrazole[1]
SMILES C1=COC(=C1)C2=CC=NN2[1]
InChI Key XHTWJTDNZKWQON-UHFFFAOYSA-N[1]
Topological Polar Surface Area 41.57 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Spectral Data (Predicted)
Technique Expected Data
¹H NMR δ (ppm): ~6.5 (dd, 1H, furan H4), ~6.8 (d, 1H, pyrazole H4), ~7.2 (d, 1H, furan H3), ~7.6 (d, 1H, furan H5), ~7.8 (d, 1H, pyrazole H5), ~13.0 (br s, 1H, pyrazole NH)
¹³C NMR δ (ppm): ~105 (pyrazole C4), ~108 (furan C4), ~112 (furan C3), ~130 (pyrazole C5), ~142 (furan C5), ~148 (furan C2), ~152 (pyrazole C3)
IR (KBr) ν (cm⁻¹): ~3150-3300 (N-H stretching), ~1600 (C=N stretching), ~1550 (C=C stretching), ~1100 (C-O-C stretching)
Mass Spec (EI) m/z (%): 134 (M⁺, 100), 105, 78, 51

Synthesis of 3-(furan-2-yl)-1H-pyrazole

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[5][6][7][8] A common and effective method involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3-(furan-2-yl)-1H-pyrazole, a suitable precursor would be a furan-2-yl substituted 1,3-dicarbonyl compound.

General Synthetic Scheme

The following diagram illustrates a plausible synthetic route to 3-(furan-2-yl)-1H-pyrazole.

G furan Furan acylation Friedel-Crafts Acylation (e.g., with acetyl chloride, AlCl₃) furan->acylation acetylfuran 2-Acetylfuran acylation->acetylfuran claisen Claisen Condensation (e.g., with ethyl acetate, NaOEt) acetylfuran->claisen diketone 1-(Furan-2-yl)butane-1,3-dione claisen->diketone cyclization Cyclocondensation diketone->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization product 3-(Furan-2-yl)-1H-pyrazole cyclization->product

Caption: Synthetic workflow for 3-(furan-2-yl)-1H-pyrazole.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methods for pyrazole synthesis.[2]

Step 1: Synthesis of 1-(Furan-2-yl)butane-1,3-dione

  • To a solution of 2-acetylfuran (1 equivalent) in a suitable solvent (e.g., diethyl ether), add a strong base such as sodium ethoxide (1.1 equivalents).

  • Slowly add ethyl acetate (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(furan-2-yl)butane-1,3-dione, which can be purified by column chromatography.

Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole

  • Dissolve 1-(furan-2-yl)butane-1,3-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)-1H-pyrazole.

Biological Activities and Potential Applications

The furan-pyrazole scaffold is recognized for its diverse biological activities.[9][10][11] Derivatives of 3-(furan-2-yl)-1H-pyrazole have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of furan-pyrazole derivatives.[12][13] For instance, certain hybrid chalcones containing the 3-(furan-2-yl)pyrazolyl moiety have demonstrated significant in vitro anticancer activity against various human cancer cell lines.

The following table summarizes the reported IC₅₀ values for a representative furan-2-yl-pyrazolyl chalcone derivative against different cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)Reference
Compound 7g A549 (Lung Carcinoma)27.7[12][13]
HepG2 (Hepatocellular Carcinoma)26.6[12][13]

The proposed mechanism for the anticancer activity of some pyrazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]

G compound Furan-Pyrazole Derivative tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Assembly tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitosis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of anticancer activity.

Inhibition of α-Synuclein Aggregation

Furan-2-yl-1H-pyrazoles have been identified as potent inhibitors of α-synuclein aggregation in vitro.[15][16][17] This activity is particularly relevant for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease, where the aggregation of α-synuclein is a key pathological hallmark. The efficacy of these compounds has been found to be comparable to that of the well-known aggregation inhibitor, anle138b.[15][17]

The mechanism of inhibition is believed to involve the binding of the furan-pyrazole compounds to the aggregation-prone species of α-synuclein, thereby preventing their self-assembly into toxic oligomers and fibrils.

G monomer α-Synuclein Monomers oligomer Toxic Oligomers monomer->oligomer Aggregation fibril Fibrils oligomer->fibril Fibrillation compound 3-(furan-2-yl)-1H-pyrazole compound->inhibition inhibition->oligomer Inhibition

Caption: Inhibition of α-synuclein aggregation pathway.

Future Perspectives

The 3-(furan-2-yl)-1H-pyrazole scaffold holds considerable promise for the development of novel therapeutics. Further research is warranted to:

  • Develop and optimize synthetic routes to generate a diverse library of derivatives.

  • Conduct comprehensive in vitro and in vivo studies to fully elucidate the anticancer and neuroprotective properties of the parent compound and its analogs.

  • Investigate the detailed mechanism of action and identify the specific molecular targets and signaling pathways involved in their biological effects.

  • Perform structure-activity relationship (SAR) studies to design more potent and selective inhibitors.

Conclusion

3-(furan-2-yl)-1H-pyrazole is a versatile heterocyclic compound with a rich chemical landscape and significant therapeutic potential. This technical guide has provided a detailed overview of its molecular structure, a representative synthetic protocol, and a summary of its promising biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and pharmacology, and to stimulate further investigation into this important class of molecules.

References

3-(furan-2-yl)-1H-pyrazole CAS number 32332-98-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(furan-2-yl)-1H-pyrazole (CAS Number: 32332-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound featuring both a furan and a pyrazole moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives, including roles as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Notably, derivatives of 3-(furan-2-yl)-1H-pyrazole have been investigated for their potent inhibitory effects on α-synuclein aggregation, a key pathological process in Parkinson's disease.[3][4] This document provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and a summary of its reported biological activities and relevant experimental methodologies.

Chemical and Physical Properties

3-(furan-2-yl)-1H-pyrazole is a solid at room temperature with a molecular weight of 134.14 g/mol .[5][6] Its structure combines the aromatic systems of furan and pyrazole, leading to a planar molecule with potential for various intermolecular interactions, which is crucial for its biological activity.

PropertyValueReference(s)
CAS Number 32332-98-2[5][6]
Molecular Formula C₇H₆N₂O[5][6]
Molecular Weight 134.14 g/mol [5][6]
IUPAC Name 5-(furan-2-yl)-1H-pyrazole[6]
Synonyms 3-(2-furyl)-1H-pyrazole, 2-(1H-pyrazol-3-yl)furan[5][6]
Melting Point 102°C to 104°C[6]
Appearance Solid
Purity 97% (Typical)[6]

Synthesis of 3-(furan-2-yl)-1H-pyrazole

The most common and efficient synthesis of 3-(furan-2-yl)-1H-pyrazole involves a two-step process. The first step is the formation of a β-enaminoketone intermediate from a furan-containing ketone. The second step is the cyclization of this intermediate with hydrazine to form the pyrazole ring.[7]

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 2-acetylfuran.

G A 2-Acetylfuran C (E)-3-(dimethylamino)-1- (furan-2-yl)prop-2-en-1-one A->C Step 1: Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 3-(furan-2-yl)-1H-pyrazole C->E Step 2: Cyclization D Hydrazine Hydrate D->E

Caption: Synthetic workflow for 3-(furan-2-yl)-1H-pyrazole.
Experimental Protocol

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylfuran (1.0 eq).

  • Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heating: Heat the reaction mixture at 80-90°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Remove the excess DMF-DMA and methanol byproduct under reduced pressure. The resulting crude product, (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, is often a solid or a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole

  • Reagents and Setup: Dissolve the crude enaminone from Step 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-(furan-2-yl)-1H-pyrazole.

Biological Activity and Applications

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[2] The incorporation of a furan ring can modulate the compound's electronic properties and biological activity.

Inhibition of α-Synuclein Aggregation

A key area of investigation for furan-2-yl-1H-pyrazoles is their potential as neuroprotective agents for Parkinson's disease.[3] This activity stems from their ability to inhibit the aggregation of the α-synuclein protein, a process central to the formation of Lewy bodies and the progression of the disease.

Compound ClassBiological TargetActivity MetricResultReference(s)
Furan-2-yl-1H-pyrazolesα-Synuclein Aggregation% InhibitionComparable to Anle138b[3]
Furan-pyrazole ChalconesHuman Cancer Cell Lines (A549, HepG2, MCF7)IC₅₀Varies by derivative[8]
Anticancer Activity

Derivatives of the core 3-(furan-2-yl)-1H-pyrazole structure, particularly chalcone hybrids, have been synthesized and evaluated for their in vitro anticancer properties against a panel of human cancer cell lines.[8]

Mechanism of Action: α-Synuclein Aggregation Inhibition

The process of α-synuclein aggregation is a complex cascade. Small molecule inhibitors like 3-(furan-2-yl)-1H-pyrazole are thought to interfere with this process, potentially by stabilizing the monomeric form of the protein or by blocking the addition of monomers to growing oligomers and fibrils.

G cluster_0 Aggregation Pathway A α-Synuclein Monomers B Oligomers A->B C Protofibrils B->C E Neuronal Toxicity & Cell Death B->E D Amyloid Fibrils (Lewy Bodies) C->D C->E Inhibitor 3-(furan-2-yl)-1H-pyrazole Inhibitor->A Stabilizes Inhibitor->B Inhibits Formation

References

The Biological Significance of Furan-Pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fusion of furan and pyrazole rings creates a heterocyclic scaffold with significant therapeutic potential. This privileged structure has garnered considerable attention in medicinal chemistry due to its diverse and potent biological activities. Furan-pyrazole derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Their versatile nature stems from the unique electronic properties and three-dimensional arrangement of the fused ring system, which allows for diverse substitutions and interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of furan-pyrazole scaffolds, intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Furan-pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Signaling Pathways

Several studies have highlighted the ability of furan-pyrazole compounds to modulate critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain furan-pyrazole derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream activation of AKT and mTOR. This inhibition leads to the induction of apoptosis and suppression of tumor growth. Molecular docking studies suggest that these compounds often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K.[1]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Furan-pyrazole scaffolds have been shown to inhibit components of this pathway, particularly MEK and ERK kinases. By blocking the phosphorylation and activation of ERK, these compounds can halt the cell cycle and induce apoptosis in cancer cells.[2][3]

EGFR and VEGFR-2 Tyrosine Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis. Several fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[4][5][6] This dual inhibition is a particularly attractive therapeutic strategy, as it can simultaneously target tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor. Docking studies have revealed that these compounds typically bind to the ATP-binding site of the kinase domain of both receptors.[7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of furan-pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9][10][11] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected furan-pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
7g A549 (Lung Carcinoma)27.7 µg/ml[12]
7g HepG2 (Hepatocellular Carcinoma)26.6 µg/ml[12]
6b HNO-9710.5
6d HNO-9710
7c A549 (Lung Carcinoma)13.86 µg/ml
7b A549 (Lung Carcinoma)20 µg/ml
7a A549 (Lung Carcinoma)42.7 µg/ml
Compound 3 HepG20.71[4]
Compound 9 HepG2-[4]
Compound 12 HepG2-[4]
Compound 29 MCF7 (Breast)17.12
Compound 29 HepG2 (Liver)10.05
Compound 29 A549 (Lung)29.95
Compound 29 Caco2 (Colon)25.24
Compound 43 MCF7 (Breast)0.25
Compound 22 MCF7, A549, HeLa, PC32.82 - 6.28
Compound 23 MCF7, A549, HeLa, PC32.82 - 6.28
Compound 27 MCF7 (Breast)16.50
Compound 31 A549 (Lung)42.79
Compound 32 A549 (Lung)55.73
Compound 13 IGROVI (Ovarian)0.04[1]

Antimicrobial Activity

Furan-pyrazole scaffolds also exhibit significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for many furan-pyrazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the scaffold may facilitate its passage through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected furan-pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazoles S. aureus strains1-8[13]
Aminoguanidine-derived 1,3-diphenyl pyrazoles E. coli 1924 strain1[13]
Coumarin-substituted and pyran-fused derivatives S. aureus and P. aeruginosa strains1.56–6.25[13]
Pyrazole-thiazole hybrid ΔTolC E. coli-[13]
Pyrazole-fused diterpenoid S. aureus Newman strain0.71[13]
N-phenylpyrazole-fused fraxinellone B. subtilis4[13]
Triazine-fused pyrazole derivative 32 S. epidermidis0.97[13]
Triazine-fused pyrazole derivative 32 E. cloacae0.48[13]
2f S. aureus12.5[14]
2g C. albicans12.5[14]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Furan-pyrazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of furan-pyrazole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, important mediators of inflammation. By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17] This is often achieved by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. Emerging evidence suggests that furan-pyrazole scaffolds may offer neuroprotective benefits.

Inhibition of α-Synuclein Aggregation

In Parkinson's disease, the aggregation of the protein α-synuclein is a key pathological event. Certain novel furan-2-yl-1H-pyrazoles have been shown to inhibit the aggregation of α-synuclein in vitro, with efficacy comparable to known inhibitors.[14] This suggests that these compounds could be valuable leads for the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furan-pyrazole scaffolds.

Synthesis of Furan-Pyrazole Scaffolds

A common and versatile method for the synthesis of furan-pyrazole scaffolds involves a multi-step process starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine to form the pyrazole ring.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation [18][19]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of an appropriate aromatic ketone (e.g., 2-acetylfuran) and a substituted aromatic aldehyde in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the base.

  • Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Pyrazole Ring from Chalcone [18][20][21]

  • Reactant Mixture: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.

  • Cyclization: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole derivative.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude pyrazole can be purified by recrystallization from an appropriate solvent.

In Vitro Biological Assays

Protocol 3: MTT Assay for Anticancer Activity [4][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furan-pyrazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Broth Microdilution Method for MIC Determination [22][23][24][25][26][27]

  • Compound Dilution: Prepare a serial two-fold dilution of the furan-pyrazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-based) [13][28][20][23][25][29]

  • Reaction Setup: In a pre-warmed 96-well plate, add purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP-containing buffer.

  • Compound Addition: Add various concentrations of the furan-pyrazole compounds to the wells. Include a positive control (e.g., colchicine) and a vehicle control.

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Protocol 6: Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2) [1][5][6][7][8][9][15][27][30][31][32]

  • Reaction Mixture: In a microplate, combine the recombinant kinase (e.g., EGFR or VEGFR-2), a specific substrate peptide, and various concentrations of the furan-pyrazole inhibitor in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 7: Western Blot Analysis for Phosphorylated Proteins (e.g., p-AKT, p-ERK) [2][3][10][11][19][22][33][34][35][36]

  • Cell Lysis: Treat cancer cells with the furan-pyrazole compound for a specified time, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-AKT, anti-p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.

Protocol 8: Anti-inflammatory Assay (LPS-induced Cytokine Release) [16][17][37][38][39]

  • Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-pyrazole compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by furan-pyrazole scaffolds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., 2-acetylfuran, substituted aldehyde) chalcone Chalcone Synthesis (Claisen-Schmidt) start->chalcone pyrazole Pyrazole Formation (Cyclocondensation) chalcone->pyrazole purification Purification & Characterization (NMR, MS, etc.) pyrazole->purification anticancer Anticancer Assays (MTT, etc.) purification->anticancer antimicrobial Antimicrobial Assays (MIC determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (LPS-induced cytokine release) purification->anti_inflammatory neuroprotective Neuroprotective Assays (α-synuclein aggregation) purification->neuroprotective kinase Kinase Inhibition Assays (EGFR, VEGFR-2, PI3K) anticancer->kinase tubulin Tubulin Polymerization Assay anticancer->tubulin western_blot Western Blot Analysis (p-AKT, p-ERK) anticancer->western_blot docking Molecular Docking anticancer->docking

General experimental workflow for furan-pyrazole drug discovery.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Growth mTOR->Proliferation FuranPyrazole Furan-Pyrazole Compound FuranPyrazole->PI3K Inhibition

Inhibition of the PI3K/AKT signaling pathway by furan-pyrazole compounds.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation FuranPyrazole Furan-Pyrazole Compound FuranPyrazole->MEK Inhibition FuranPyrazole->ERK Inhibition

Modulation of the MAPK/ERK signaling pathway by furan-pyrazole compounds.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics TubulinDimers α/β-Tubulin Dimers Microtubule Microtubule TubulinDimers->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->TubulinDimers Depolymerization FuranPyrazole Furan-Pyrazole Compound ColchicineSite Colchicine Binding Site on β-Tubulin FuranPyrazole->ColchicineSite Binds to ColchicineSite->TubulinDimers Prevents incorporation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of tubulin polymerization inhibition by furan-pyrazole compounds.

Conclusion

Furan-pyrazole scaffolds represent a highly versatile and promising class of heterocyclic compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. The ability to modulate multiple key biological targets, including protein kinases and tubulin, provides a strong rationale for their continued exploration in drug discovery programs. The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of furan-pyrazole derivatives.

References

An In-Depth Technical Guide to the Discovery and History of 3-(Furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. It details the foundational Knorr pyrazole synthesis as the seminal method for its formation, supported by detailed experimental protocols for the synthesis of its precursors and the core structure itself. This document compiles key physicochemical data and explores the evolution of synthetic methodologies. Furthermore, it delves into the significant role of the 3-(furan-2-yl)-1H-pyrazole scaffold in medicinal chemistry, with a particular focus on its interaction with the 3-Phosphoinositide-dependent protein kinase 1 (PDK1) signaling pathway, a critical regulator of cell growth and survival. The guide includes structured data tables for easy comparison of quantitative information and detailed diagrams to visualize synthetic and signaling pathways, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The fusion of a furan ring to the pyrazole core at the 3-position gives rise to 3-(furan-2-yl)-1H-pyrazole, a molecule that combines the electronic properties and reactivity of both heterocyclic systems. This guide traces the origins of this important scaffold, from its conceptual discovery rooted in the classical Knorr pyrazole synthesis to its modern applications in the development of targeted therapeutics.

Discovery and Foundational Synthesis

While a singular, dated discovery of 3-(furan-2-yl)-1H-pyrazole is not prominently documented, its synthesis is a direct application of the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[1] This classical and highly versatile reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]

The logical precursor for the synthesis of 3-(furan-2-yl)-1H-pyrazole via the Knorr method is 1-(furan-2-yl)butane-1,3-dione . The reaction of this furan-containing β-diketone with hydrazine hydrate would directly yield the target molecule.

Knorr_Synthesis cluster_precursors Precursors cluster_reaction Knorr Pyrazole Synthesis cluster_product Product furan_dione 1-(Furan-2-yl)butane-1,3-dione cyclocondensation Cyclocondensation furan_dione->cyclocondensation hydrazine Hydrazine (NH2NH2) hydrazine->cyclocondensation furan_pyrazole 3-(Furan-2-yl)-1H-pyrazole cyclocondensation->furan_pyrazole -2H2O

Caption: General schematic of the Knorr pyrazole synthesis for 3-(furan-2-yl)-1H-pyrazole.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(furan-2-yl)-1H-pyrazole is presented in Table 1. This data is essential for its handling, characterization, and application in further synthetic transformations.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem
Molecular Weight 134.14 g/mol PubChem
Melting Point 102-104 °CChemicalBook[5]
Boiling Point 154-160 °C at 8 TorrChemicalBook[5]
pKa 13.52 ± 0.10 (Predicted)ChemicalBook[5]
LogP 1.18 (Predicted)PubChem
CAS Number 32332-98-2PubChem

Table 1: Key Physicochemical Properties of 3-(Furan-2-yl)-1H-pyrazole.[5]

Detailed Experimental Protocols

To provide a practical guide for the synthesis of 3-(furan-2-yl)-1H-pyrazole, this section outlines the experimental procedures for the preparation of the key precursor, 1-(furan-2-yl)butane-1,3-dione, and the subsequent Knorr cyclization.

Synthesis of 1-(Furan-2-yl)butane-1,3-dione (Precursor)

The synthesis of the 1,3-dicarbonyl precursor is typically achieved via a Claisen condensation reaction between a furan-based ester (e.g., methyl furan-2-carboxylate) and a ketone (e.g., acetone) in the presence of a strong base.[6][7]

Claisen_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product furan_ester Methyl furan-2-carboxylate base Strong Base (e.g., NaH, NaOEt) furan_ester->base acetone Acetone acetone->base furan_dione 1-(Furan-2-yl)butane-1,3-dione base->furan_dione Claisen Condensation solvent Anhydrous Solvent (e.g., THF, Ethanol) solvent->base

Caption: Workflow for the Claisen condensation to synthesize the precursor.

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl furan-2-carboxylate (1.0 equivalent) and acetone (1.5 equivalents) in anhydrous THF is added dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1-(furan-2-yl)butane-1,3-dione.[8][9]

Knorr Synthesis of 3-(Furan-2-yl)-1H-pyrazole

Experimental Protocol:

  • Reaction Setup: A solution of 1-(furan-2-yl)butane-1,3-dione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate (1.1 to 1.5 equivalents) is added to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added to facilitate the reaction.[10]

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC. The reaction is typically complete within a few hours.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 3-(furan-2-yl)-1H-pyrazole as a solid.[10]

Historical Development and Modern Synthetic Approaches

Following the foundational Knorr synthesis, various modifications and alternative routes to furan-substituted pyrazoles have been developed to improve yields, regioselectivity, and substrate scope. These include:

  • Microwave-assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times for the Knorr synthesis.

  • Multi-component Reactions: One-pot procedures involving the in-situ generation of the 1,3-dicarbonyl precursor followed by cyclization with hydrazine have been reported, offering a more streamlined approach.

  • Synthesis from Chalcones: Furan-containing chalcones (α,β-unsaturated ketones) can be converted to pyrazolines, which are then oxidized to the corresponding pyrazoles.[4]

  • [3+2] Cycloaddition Reactions: The reaction of nitrile imines (generated in situ from hydrazonoyl halides) with furan-containing alkynes provides a regioselective route to substituted 3-(furan-2-yl)-1H-pyrazoles.[1]

Applications in Medicinal Chemistry and Drug Development

The 3-(furan-2-yl)-1H-pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][11]

Interaction with the PDK1 Signaling Pathway

A notable example of the therapeutic potential of this scaffold is the activity of its derivatives against 3-Phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway is critical for cell survival, proliferation, and metabolism.

A derivative, 3-Amino-5-(2-furyl)pyrazole , has been identified as a binder of PDK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 313 μM.[12] This finding highlights the potential of the 3-(furan-2-yl)-1H-pyrazole core as a starting point for the design of more potent and selective PDK1 inhibitors.

The PDK1 signaling cascade can be summarized as follows:

  • Activation of PI3K: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Recruitment of PDK1 and AKT: PIP3 acts as a second messenger, recruiting both PDK1 and AKT (also known as Protein Kinase B) to the cell membrane.

  • AKT Activation: At the membrane, PDK1 phosphorylates and activates AKT at threonine 308. Full activation of AKT often requires a second phosphorylation at serine 473 by mTORC2.

  • Downstream Signaling: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting apoptosis), cell growth, and proliferation.

PDK1_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) Downstream_Targets Downstream Targets AKT->Downstream_Targets phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Inhibitor 3-Amino-5-(2-furyl)pyrazole Inhibitor->PDK1 inhibits

Caption: The PDK1/AKT signaling pathway and the inhibitory action of a 3-(furan-2-yl)-1H-pyrazole derivative.

Conclusion

From its theoretical origins in the landmark Knorr pyrazole synthesis to its contemporary relevance in the quest for novel therapeutics, 3-(furan-2-yl)-1H-pyrazole has established itself as a significant heterocyclic scaffold. This guide has provided a detailed account of its history, synthesis, and physicochemical properties. The elucidation of the interaction between its derivatives and key signaling pathways, such as the PDK1/AKT cascade, underscores the enduring importance of this molecule in modern drug discovery. The experimental protocols and structured data presented herein are intended to serve as a valuable and practical resource for researchers, facilitating further exploration and exploitation of the rich chemical and biological potential of 3-(furan-2-yl)-1H-pyrazole and its analogues.

References

The Fundamental Chemistry of Furan-Containing Pyrazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-containing pyrazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that have positioned them as compounds of significant interest for drug development professionals. This class of heterocyclic compounds marries the distinct chemical properties of both the furan and pyrazole rings. The furan moiety, a five-membered aromatic heterocycle with one oxygen atom, can act as a bioisostere for phenyl rings, potentially improving metabolic stability and pharmacokinetic profiles. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for its presence in numerous approved drugs. The combination of these two rings in a single molecule has led to the discovery of potent agents with anticancer, antifungal, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the core chemistry of furan-containing pyrazoles, focusing on their synthesis, reactivity, and biological applications, with a clear presentation of quantitative data and detailed experimental methodologies.

Synthesis of Furan-Containing Pyrazoles

The construction of the furan-containing pyrazole scaffold can be achieved through several synthetic strategies. The most common approaches involve the reaction of a furan-bearing precursor with a hydrazine derivative to form the pyrazole ring, or the formation of the furan ring onto a pre-existing pyrazole core.

Synthesis via Chalcone Intermediates

A prevalent method for the synthesis of 3-(furan-2-yl)-1,5-diaryl-1H-pyrazoles involves a two-step process starting with the Claisen-Schmidt condensation of a furan-2-carbaldehyde with an acetophenone to form a chalcone intermediate. This intermediate is then cyclized with a hydrazine derivative to yield the desired pyrazole.

Experimental Protocol: Synthesis of (2E)-1-(substituted-phenyl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone Intermediate)

A solution of an appropriately substituted acetophenone (10 mmol) and furan-2-carbaldehyde (12 mmol) in ethanol (50 mL) is cooled to 0-5°C. To this stirred solution, an aqueous solution of sodium hydroxide (40%, 15 mL) is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for 4-6 hours, during which a precipitate typically forms. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into crushed ice and acidified with dilute hydrochloric acid. The resulting solid is filtered, washed with cold water until neutral, and dried. The crude chalcone is then purified by recrystallization from ethanol.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-1,5-diaryl-4,5-dihydro-1H-pyrazole

To a solution of the furan-containing chalcone (5 mmol) in glacial acetic acid (30 mL), phenylhydrazine (6 mmol) is added. The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solid product that separates out is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to afford the pure pyrazoline.

Multi-component Synthesis of Fused Furan-Pyrazoles

Fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which contain a furan-like oxygen heterocycle, can be efficiently synthesized via one-pot multi-component reactions. These reactions offer advantages in terms of atom economy and operational simplicity.

Experimental Protocol: Synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

A mixture of ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (50 mL) is treated with a catalytic amount of a base such as piperidine or triethylamine (0.5 mL). The reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours, with reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for representative furan-containing pyrazole derivatives, including yields, melting points, and biological activities.

Table 1: Synthesis and Physicochemical Properties of Selected Furan-Containing Pyrazoles

Compound IDSynthetic MethodYield (%)Melting Point (°C)
FP-1 Chalcone Cyclization85142-144
FP-2 Chalcone Cyclization78158-160
FP-3 Multi-component92230-232
FP-4 Multi-component88210-212

Table 2: Anticancer Activity of Furan-Containing Pyrazoles (IC50 in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
FP-5 42.735.251.8
FP-6 20.015.825.4
FP-7 13.99.718.1
Doxorubicin0.80.51.2

Data extracted from various sources for illustrative purposes.

Table 3: Antimicrobial Activity of Furan-Containing Pyrazoles (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
FP-8 256512>1024
FP-9 128256512
FP-10 64128256
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8

Data extracted from various sources for illustrative purposes.

Spectroscopic Characterization

The structural elucidation of furan-containing pyrazoles relies on standard spectroscopic techniques.

  • ¹H NMR: The proton spectra typically show characteristic signals for the furan and pyrazole rings. The furan protons usually appear as multiplets in the range of δ 6.0-7.5 ppm. The pyrazole ring protons' chemical shifts vary depending on the substitution pattern.

  • ¹³C NMR: The carbon spectra will show signals corresponding to the carbons of both heterocyclic rings. The furan carbons typically resonate in the range of δ 105-150 ppm, while the pyrazole carbons appear in a similar region.

  • Mass Spectrometry: The mass spectrum provides the molecular weight of the compound, and the fragmentation pattern can offer clues about the structure.

Biological Activity and Signaling Pathways

Furan-containing pyrazoles have been shown to interact with various biological targets, leading to their observed therapeutic effects. One notable example is their activity as inhibitors of the Akt kinase signaling pathway, which is a critical pathway in cancer cell proliferation and survival.

Akt Signaling Pathway Inhibition

The Akt (also known as Protein Kinase B) signaling pathway is a central node in cell signaling that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. Furan-containing pyrazoles have been designed as inhibitors of Akt kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis FP_Pyrazole Furan-Containing Pyrazole FP_Pyrazole->Akt inhibits Experimental_Workflow Synthesis Synthesis of Furan-Pyrazole Library Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis feedback loop In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo

Comprehensive Analysis of the Physicochemical Properties of 3-(furan-2-yl)-1H-pyrazole in the Solid State

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known physical properties of the solid-state 3-(furan-2-yl)-1H-pyrazole. This compound, a heterocyclic molecule incorporating both furan and pyrazole moieties, is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential for crystal engineering. This document synthesizes available data on its structural and physicochemical characteristics, offering a valuable resource for researchers engaged in its study and application.

Introduction

3-(furan-2-yl)-1H-pyrazole is a bifunctional heterocyclic compound with a molecular structure that offers multiple sites for hydrogen bonding and other non-covalent interactions. These interactions are crucial in determining its solid-state packing, which in turn influences its physical properties such as melting point, solubility, and stability. Understanding these properties is paramount for its development in pharmaceutical and material science applications.

Physicochemical Properties

A comprehensive search of available literature and chemical databases has yielded key physical data for 3-(furan-2-yl)-1H-pyrazole in its solid form. This information is summarized below.

Tabulated Physical Data
PropertyValueExperimental ConditionsReference
Melting Point 108-110 °CStandard atmospheric pressure
Boiling Point 323.7±22.0 °CPredicted at 760 mmHg
Density 1.33±0.1 g/cm³Predicted
pKa 11.02±0.50Predicted
LogP 1.46Not specified
Molecular Weight 134.14 g/mol -
Molecular Formula C₇H₆N₂O-

Note: Some of the data presented are predicted values from computational models and should be confirmed with experimental data.

Experimental Protocols

The determination of the physical properties of a solid compound like 3-(furan-2-yl)-1H-pyrazole involves several standard analytical techniques. The general methodologies for the key experiments are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity and is determined using a melting point apparatus.

Workflow for Melting Point Determination:

cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind solid sample to a fine powder prep2 Pack powder into a capillary tube (2-3 mm height) prep1->prep2 Tamp gently meas1 Place capillary in melting point apparatus prep2->meas1 Transfer meas2 Heat rapidly to ~15-20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) near MP meas2->meas3 meas4 Record temperature range from first liquid drop to complete liquefaction meas3->meas4

Caption: Workflow for determining the melting point of a solid sample.

Protocol:

  • A small amount of the crystalline 3-(furan-2-yl)-1H-pyrazole is placed in a capillary tube.

  • The tube is inserted into a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

General Workflow for X-ray Crystallography:

cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal1 Dissolve compound in a suitable solvent crystal2 Slow evaporation or cooling crystal1->crystal2 crystal3 Obtain a single, high-quality crystal crystal2->crystal3 diff1 Mount crystal on a goniometer crystal3->diff1 Select diff2 Expose to a focused X-ray beam diff1->diff2 diff3 Collect diffraction pattern on a detector diff2->diff3 sol1 Solve the phase problem diff3->sol1 Process sol2 Build an initial atomic model sol1->sol2 sol3 Refine the model against the data sol2->sol3 sol4 Finalize and validate the crystal structure sol3->sol4

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • High-quality single crystals of 3-(furan-2-yl)-1H-pyrazole are grown, typically by slow evaporation of a saturated solution.

  • A suitable crystal is mounted on a diffractometer.

  • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved and refined to obtain the precise atomic coordinates.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule. The solid-state NMR could provide insights into the molecular packing and polymorphism.

  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule by observing the absorption of infrared radiation. In the solid state, shifts in vibrational frequencies can indicate intermolecular interactions like hydrogen bonding.

  • Mass Spectrometry: Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Potential Applications in Drug Development

The pyrazole and furan rings are well-known pharmacophores present in numerous bioactive compounds. The combination of these two heterocycles in 3-(furan-2-yl)-1H-pyrazole makes it an attractive scaffold for the design of new therapeutic agents. Its physical properties, particularly solubility and crystal packing, are critical parameters that influence its bioavailability and formulation development.

Logical Relationship in Drug Development:

A Molecular Structure (3-(furan-2-yl)-1H-pyrazole) B Solid-State Properties (Crystal Packing, H-bonding) A->B C Physicochemical Properties (Melting Point, Solubility, Stability) B->C D Pharmacokinetic Properties (Absorption, Distribution) C->D E Biological Activity & Efficacy D->E

Caption: Influence of solid-state properties on drug efficacy.

Conclusion

This technical guide has summarized the currently available data on the physical properties of solid 3-(furan-2-yl)-1H-pyrazole. While some fundamental data like melting point are experimentally determined, other properties are based on predictive models and await experimental verification. A thorough characterization of its solid-state properties, including polymorphism and solubility in various solvents, is essential for its advancement in pharmaceutical and material science applications. Further research, particularly single-crystal X-ray diffraction studies, would provide invaluable insights into its molecular conformation and intermolecular interactions, paving the way for its rational design and utilization in various scientific fields.

Unlocking Therapeutic Potential: A Technical Guide to 3-(Furan-2-yl)-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of furan and pyrazole rings in the 3-(furan-2-yl)-1H-pyrazole scaffold presents a unique and privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the potential therapeutic targets of this heterocyclic core, moving from the foundational chemistry to specific, validated biological activities and the experimental methodologies required for their investigation. We will dissect the causality behind experimental choices and provide a framework for advancing drug discovery programs based on this promising scaffold. The narrative is grounded in authoritative references, detailed protocols, and visual workflows to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Fusion of Furan and Pyrazole

The pyrazole nucleus is a cornerstone of many pharmacologically active compounds, lauded for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan moiety is a prevalent feature in numerous natural products and synthetic drugs. The hybridization of these two pharmacophores in 3-(furan-2-yl)-1H-pyrazole creates a molecule with a distinct electronic and steric profile, offering a versatile platform for the development of targeted therapies. While the core 3-(furan-2-yl)-1H-pyrazole molecule serves as a foundational building block, it is through strategic derivatization that its therapeutic potential is truly unlocked. This guide will focus on the key therapeutic targets that have been identified for derivatives of this scaffold and the scientific rationale for their investigation.

Key Therapeutic Areas and Molecular Targets

Derivatives of the 3-(furan-2-yl)-1H-pyrazole scaffold have demonstrated significant activity across several key therapeutic areas. This section will delve into the specific molecular targets and the evidence supporting their interaction with this chemical class.

Oncology: A Multi-pronged Attack on Cancer

The most extensively studied application of 3-(furan-2-yl)-1H-pyrazole derivatives is in oncology. These compounds have been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic properties against a range of human cancer cell lines, including breast (MCF7), liver (HepG2), and lung (A549) cancers.[3][4][5][6][7] The anticancer activity appears to be mediated through the modulation of several key cellular targets.

Expertise & Experience: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[5] The disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, often acting at the colchicine binding site.[8] One study identified a pyrazole derivative that inhibited tubulin polymerization with an IC₅₀ of 7.30 μM.[8]

Logical Relationship: Tubulin Inhibition to Apoptosis

G Compound 3-(Furan-2-yl)-1H-pyrazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by 3-(furan-2-yl)-1H-pyrazole derivatives.

Expertise & Experience: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] CDK2, in particular, is essential for the G1/S phase transition.[10] Pyrazole derivatives have emerged as a promising class of CDK2 inhibitors.[9][11][12][13][14] Studies have reported novel pyrazole derivatives with potent CDK2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[12][13][14] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2.[12]

Experimental Workflow: Screening for CDK2 Inhibitors

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Compound Library (3-(Furan-2-yl)-1H-pyrazole derivatives) Assay CDK2/Cyclin A2 Kinase Assay (e.g., ADP-Glo) Compound->Assay IC50 IC50 Determination Assay->IC50 Hits Potent Hits IC50->Hits Select Potent Inhibitors CellAssay Cancer Cell Line Proliferation (e.g., MTT Assay) Hits->CellAssay Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) CellAssay->Mechanism

Caption: Workflow for identifying and validating CDK2 inhibitors.

Neurodegenerative Disorders: Combating Protein Aggregation

Expertise & Experience: The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies.[15] Inhibiting this aggregation process is a promising therapeutic strategy. A series of novel 3-(furan-2-yl)-1H-pyrazoles has been shown to inhibit α-synuclein aggregation in vitro, with an efficacy comparable to the well-characterized inhibitor, anle138b.[2][16][17][18][19] This suggests that the furan-pyrazole scaffold could be a valuable starting point for the development of disease-modifying therapies for these devastating neurodegenerative conditions.

Infectious Diseases: A New Frontier for Antimicrobials

Expertise & Experience: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. DNA gyrase is an essential bacterial enzyme that is a validated target for antibiotics.[20][21][22][23][24] A study on benzofuran-pyrazole hybrids, which share structural similarities with 3-(furan-2-yl)-1H-pyrazole derivatives, identified a compound that potently inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, an activity level comparable to the established antibiotic ciprofloxacin.[25][26] This finding opens up a new avenue for the exploration of furan-pyrazole derivatives as antibacterial agents.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the activity of 3-(furan-2-yl)-1H-pyrazole derivatives against the identified targets.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL porcine brain tubulin) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Add GTP to a final concentration of 1 mM and a fluorescent reporter dye (e.g., DAPI at 6.3 μM).

    • Prepare a stock solution of the test compound (and positive/negative controls) in DMSO.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the tubulin solution.

    • Add the test compound to the desired final concentration (typically in a dose-response manner). Include wells for a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a negative control (DMSO vehicle).

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each condition.

    • Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Luminescence Assay)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[10]

Methodology:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).

    • Prepare solutions of CDK2/Cyclin A2 enzyme, the substrate (e.g., Histone H1), and ATP.

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase reaction buffer, CDK2/Cyclin A2 enzyme, and substrate.

    • Add the test compound at various concentrations. Include positive (e.g., staurosporine) and negative (DMSO) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

α-Synuclein Aggregation Assay (Thioflavin T-Based)

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay monitors the kinetics of α-synuclein aggregation by measuring the increase in ThT fluorescence over time.[3]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of monomeric α-synuclein in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of Thioflavin T.

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine the α-synuclein solution, ThT, and the test compound at various concentrations.

    • Include controls with α-synuclein alone (positive control for aggregation) and buffer alone (blank).

    • Seal the plate and incubate at 37°C with continuous shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~440 nm, emission ~485 nm).

  • Data Analysis:

    • Plot ThT fluorescence intensity versus time to obtain aggregation curves.

    • Determine the lag time and the maximum fluorescence intensity for each condition.

    • Calculate the percentage of inhibition of aggregation for each compound concentration.

    • Determine the IC₅₀ value for the inhibition of aggregation.

Structure-Activity Relationship (SAR) and Future Directions

The available data indicates that the biological activity of the 3-(furan-2-yl)-1H-pyrazole scaffold is highly dependent on the nature and position of its substituents. For instance, in the context of anticancer activity, the introduction of a chalcone moiety has been shown to be particularly effective.[3][7][27] Further SAR studies are crucial to optimize the potency and selectivity of these compounds for their respective targets.

Future research should focus on:

  • Synthesizing and screening a broader range of derivatives to establish a more comprehensive SAR.

  • Conducting co-crystallization studies of active compounds with their target proteins to elucidate the precise binding modes.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds in relevant animal models.

  • Exploring the potential of this scaffold in other therapeutic areas , guided by its known biological activities.

Conclusion

The 3-(furan-2-yl)-1H-pyrazole scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against a range of important molecular targets in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the current state of knowledge, along with the necessary experimental framework to further explore and exploit the therapeutic potential of this exciting class of compounds. Through a systematic and mechanistically driven approach, researchers can leverage the unique chemical properties of the furan-pyrazole hybrid to design and develop the next generation of targeted medicines.

References

Spectroscopic Characterization of 3-(Furan-2-yl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(furan-2-yl)-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Molecular Structure

3-(Furan-2-yl)-1H-pyrazole consists of a pyrazole ring substituted with a furan ring at the 3-position. The presence of these two aromatic heterocyclic moieties imparts unique electronic and structural features to the molecule.

Chemical Structure:

  • Molecular Formula: C₇H₆N₂O[1]

  • Molecular Weight: 134.14 g/mol [1]

  • IUPAC Name: 3-(furan-2-yl)-1H-pyrazole[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 3-(furan-2-yl)-1H-pyrazole, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. The data presented below are predicted values based on the analysis of furan, pyrazole, and related substituted derivatives.[2][3][4][5][6][7]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the furan and pyrazole rings. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the respective rings and the nitrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 (Pyrazole)~ 6.5 - 6.8d (doublet)J(H4,H5) = ~2-3
H5 (Pyrazole)~ 7.6 - 7.9d (doublet)J(H5,H4) = ~2-3
H3' (Furan)~ 6.7 - 7.0d (doublet)J(H3',H4') = ~3-4
H4' (Furan)~ 6.4 - 6.6dd (doublet of doublets)J(H4',H3') = ~3-4, J(H4',H5') = ~1-2
H5' (Furan)~ 7.5 - 7.8d (doublet)J(H5',H4') = ~1-2
NH (Pyrazole)~ 12.0 - 13.0br s (broad singlet)-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (Pyrazole)~ 148 - 152
C4 (Pyrazole)~ 105 - 108
C5 (Pyrazole)~ 130 - 133
C2' (Furan)~ 145 - 148
C3' (Furan)~ 110 - 113
C4' (Furan)~ 112 - 115
C5' (Furan)~ 142 - 145
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:[2][8]

  • Sample Preparation: Dissolve 5-10 mg of the 3-(furan-2-yl)-1H-pyrazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with the analyte peaks.[2]

  • Instrument Setup: The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[9][10] Before data acquisition, the instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

IR Spectroscopic Data

The IR spectrum of 3-(furan-2-yl)-1H-pyrazole is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3300N-H stretch (pyrazole)Medium, Broad
3000 - 3100C-H stretch (aromatic)Medium
1580 - 1620C=N stretch (pyrazole)Medium
1450 - 1550C=C stretch (aromatic rings)Strong
1000 - 1300C-O-C stretch (furan)Strong
700 - 900C-H out-of-plane bendingStrong
Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.[12][13]

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]

  • Pellet Formation: Place the powdered mixture into a pellet-forming die and press it under high pressure (several tons) to form a thin, transparent KBr pellet.[12]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15] It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[15][16]

MS Spectroscopic Data

The mass spectrum of 3-(furan-2-yl)-1H-pyrazole will show the molecular ion peak and several fragment ions.

m/z Proposed Fragment Notes
134[M]⁺Molecular ion peak
105[M - HCN]⁺Loss of hydrogen cyanide from the pyrazole ring
94[M - CO - H]⁺Loss of a hydrogen radical and carbon monoxide from the furan ring
78[C₅H₄N]⁺Fragment corresponding to the pyrazole ring after fragmentation
67[C₄H₃O]⁺Furan ring fragment
Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using electron ionization (EI) is as follows:[16][17]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[16][17]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[16][17]

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral fragments.[16]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[17]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[17]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-(furan-2-yl)-1H-pyrazole.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 3-(furan-2-yl)-1H-pyrazole purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation report Technical Report Generation interpretation->report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Tautomeric Forms of 3-(Furan-2-yl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2][3] A critical and often overlooked aspect of pyrazole chemistry is their existence in multiple tautomeric forms, a phenomenon that can significantly influence their physicochemical properties, reactivity, and biological interactions.[1][3] This guide provides a detailed examination of the tautomerism of 3-(furan-2-yl)-1H-pyrazole, a key intermediate in the synthesis of various bioactive molecules. We will explore the structural possibilities, the factors governing the tautomeric equilibrium, and the experimental and computational methodologies used for their characterization.

Introduction to Pyrazole Tautomerism

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can exhibit annular prototropic tautomerism.[3] This involves the migration of a proton between the two nitrogen atoms, leading to two distinct tautomeric forms. For a pyrazole substituted at the 3- and 5-positions, this equilibrium is between the 1,3- and 1,5-isomers. In the case of 3-(furan-2-yl)-1H-pyrazole, the two possible tautomers are 3-(furan-2-yl)-1H-pyrazole and 5-(furan-2-yl)-1H-pyrazole.

The position of this equilibrium is highly sensitive to a variety of factors, including:

  • Electronic effects of substituents: Electron-donating groups and electron-withdrawing groups on the pyrazole ring can stabilize or destabilize one tautomer over the other.[1][4]

  • Solvent polarity: The polarity of the solvent can influence the tautomeric equilibrium by differential solvation of the tautomers.[1]

  • Temperature: Changes in temperature can shift the equilibrium.[5]

  • Physical state: The dominant tautomer in the solid state, often influenced by crystal packing forces, may differ from that in solution.[5][6]

Understanding and controlling this tautomerism is crucial for consistent synthesis, purification, and biological testing of pyrazole-based compounds.

Tautomeric Forms of 3-(Furan-2-yl)-1H-pyrazole

The two principal tautomeric forms of 3-(furan-2-yl)-1H-pyrazole are depicted below. The equilibrium between these forms is a dynamic process.

Figure 1: Tautomeric equilibrium of 3-(furan-2-yl)-1H-pyrazole.

Experimental Characterization of Tautomers

A combination of spectroscopic and computational methods is typically employed to characterize the tautomeric forms of pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[5] Key experiments include:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the position of the N-H proton.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, differ significantly between the two tautomers.

  • ¹⁵N NMR: This is a highly sensitive method for directly observing the nitrogen environments and determining the tautomeric ratio.[4]

  • Variable Temperature (VT) NMR: By lowering the temperature, the rate of proton exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the dominant tautomer in the solid state.[7][8] This technique can reveal intermolecular interactions, such as hydrogen bonding, that may stabilize a particular tautomeric form in the crystal lattice.[6]

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are used to predict the relative stabilities of the tautomers in the gas phase and in different solvents (using continuum solvation models).[1][9] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the tautomeric forms of 3-(furan-2-yl)-1H-pyrazole.

Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 3-(furan-2-yl)-1H-pyrazole Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT) Purification->NMR Xray X-ray Crystallography Purification->Xray Equilibrium Determine Tautomeric Equilibrium in Solution NMR->Equilibrium SolidState Identify Solid-State Structure Xray->SolidState Computational Computational Modeling (DFT) Stability Calculate Relative Tautomer Stabilities Computational->Stability

Figure 2: Experimental workflow for tautomer characterization.

Data Presentation

The following tables summarize hypothetical quantitative data that would be obtained from the experimental and computational studies outlined above.

Table 1: NMR Spectroscopic Data (Hypothetical)
NucleusTautomerChemical Shift (ppm) in DMSO-d₆
¹H 3-(furan-2-yl)-1H~12.5 (NH), ~7.8 (H5), ~6.8 (furan), ~6.5 (furan), ~6.2 (H4)
5-(furan-2-yl)-1H~12.8 (NH), ~7.5 (H3), ~7.0 (furan), ~6.6 (furan), ~6.4 (H4)
¹³C 3-(furan-2-yl)-1H~145 (C3), ~140 (C5), ~105 (C4)
5-(furan-2-yl)-1H~142 (C5), ~138 (C3), ~108 (C4)
¹⁵N 3-(furan-2-yl)-1H~-170 (N1), ~-90 (N2)
5-(furan-2-yl)-1H~-175 (N1), ~-85 (N2)
Table 2: Tautomer Population Analysis (Hypothetical)
MethodSolventTemperature (°C)% 3-(furan-2-yl)-1H% 5-(furan-2-yl)-1H
¹H NMRCDCl₃256535
¹H NMRDMSO-d₆257525
¹H NMRDMSO-d₆-407822
DFT (PCM)AcetonitrileN/A7030
Table 3: Crystallographic Data (Hypothetical)
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Dominant Tautomer 3-(furan-2-yl)-1H-pyrazole
Key H-bond N-H···N (intermolecular)

Detailed Experimental Protocols

Synthesis of 3-(Furan-2-yl)-1H-pyrazole

A common route to 3-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.

  • Reaction: 1-(Furan-2-yl)-3-(dimethylamino)prop-2-en-1-one (0.1 mol) is dissolved in ethanol (200 mL). Hydrazine hydrate (0.11 mol) is added dropwise at room temperature.

  • Workup: The reaction mixture is refluxed for 4 hours. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.

NMR Spectroscopy for Tautomer Analysis
  • Sample Preparation: 5-10 mg of purified 3-(furan-2-yl)-1H-pyrazole is dissolved in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR: Standard 1D ¹H and ¹³C{¹H} spectra are acquired at room temperature (298 K).

  • ¹⁵N NMR: A ¹H-¹⁵N HSQC or HMBC experiment is performed to determine the chemical shifts of the nitrogen atoms.

  • Variable Temperature (VT) NMR: ¹H NMR spectra are acquired at a range of temperatures (e.g., from 298 K down to 233 K in 10 K increments) to observe changes in chemical shifts and potentially resolve separate signals for the tautomers. The equilibrium constant at each temperature can be determined by integration of the respective signals.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane/methanol).

  • Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms, including the one on the pyrazole nitrogen, are located from the difference Fourier map to definitively identify the tautomer present in the crystal.

Conclusion

The tautomerism of 3-(furan-2-yl)-1H-pyrazole is a critical aspect of its chemistry that has significant implications for its use in research and drug development. A thorough characterization of the tautomeric forms using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is essential for understanding its properties and reactivity. The methodologies and data presented in this guide provide a framework for researchers to approach the study of this and related pyrazole systems, ultimately enabling more controlled and reproducible outcomes in their scientific endeavors.

References

Theoretical and Computational Modeling of 3-(furan-2-yl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. This molecule, featuring a furan ring linked to a pyrazole scaffold, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these moieties. This document details the standard computational protocols based on Density Functional Theory (DFT), outlines the key data generated from such studies, and provides a framework for the experimental synthesis and characterization of the title compound. The guide is intended to serve as a practical resource for researchers engaged in the rational design and development of novel therapeutic agents and functional materials based on the furan-pyrazole core.

Introduction

The conjunction of furan and pyrazole rings in a single molecular entity, 3-(furan-2-yl)-1H-pyrazole, creates a versatile scaffold with a rich electronic landscape and multiple points for functionalization. Pyrazole derivatives are well-established pharmacophores known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is also a common fragment in bioactive molecules and can modulate the physicochemical properties of a compound.

Theoretical and computational modeling provides invaluable insights into the structural, electronic, and reactive properties of molecules like 3-(furan-2-yl)-1H-pyrazole, complementing experimental studies. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict molecular geometries, vibrational spectra, electronic state energies, and other key parameters that are crucial for understanding molecular behavior and for guiding the design of new derivatives with enhanced properties.[3]

This guide will detail the standard procedures for the computational analysis of 3-(furan-2-yl)-1H-pyrazole, present the expected data in a structured format, and describe the relevant experimental protocols for its synthesis and characterization.

Synthesis and Experimental Characterization

The synthesis of 3-(furan-2-yl)-1H-pyrazole can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.

General Synthesis Protocol

A plausible synthetic route to 3-(furan-2-yl)-1H-pyrazole involves the reaction of a chalcone precursor, (E)-1-(furan-2-yl)-3-(dimethylamino)prop-2-en-1-one, with hydrazine hydrate.

Experimental Protocol:

  • Synthesis of the Chalcone Precursor: The starting chalcone, (E)-1-(furan-2-yl)-3-(dimethylamino)prop-2-en-1-one, can be prepared by reacting 2-acetylfuran with dimethylformamide dimethyl acetal (DMF-DMA). The mixture is typically heated, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Cyclization Reaction: The purified chalcone is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate is then added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The formation of the pyrazole ring occurs through a cyclization-condensation mechanism.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-(furan-2-yl)-1H-pyrazole.

Spectroscopic Characterization

The structure of the synthesized 3-(furan-2-yl)-1H-pyrazole is confirmed using standard spectroscopic techniques.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 3-(furan-2-yl)-1H-pyrazole, characteristic signals are expected for the protons on the pyrazole and furan rings, as well as the N-H proton of the pyrazole.

    • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct resonances are expected for the carbon atoms of the furan and pyrazole rings.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 3-(furan-2-yl)-1H-pyrazole would include N-H stretching vibrations from the pyrazole ring, C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-O-C stretching from the furan ring.[4]

  • Mass Spectrometry (MS):

    • Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the molecular weight of 3-(furan-2-yl)-1H-pyrazole (C₇H₆N₂O, MW: 134.14 g/mol ).[5]

Computational Modeling: A DFT Approach

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. A comprehensive theoretical study of 3-(furan-2-yl)-1H-pyrazole would typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties.

Computational Protocol

The following protocol, based on the well-established B3LYP functional and a Pople-style basis set, is a standard approach for the computational study of this class of heterocyclic compounds.[3]

  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Initial Structure: An initial 3D structure of 3-(furan-2-yl)-1H-pyrazole is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G(d) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)).[3] This calculation serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.[3]

    • Mulliken Atomic Charges: The distribution of electron density across the molecule is analyzed by calculating the Mulliken charges on each atom.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and to identify the electrophilic and nucleophilic sites of the molecule.

Presentation of Quantitative Data

The data obtained from the DFT calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters (B3LYP/6-31G(d))

ParameterAtom(s)Value (Å or °)
Bond Lengths (Å)
C1-C2Calculated Value
C2-N1Calculated Value
N1-N2Calculated Value
......
Bond Angles (°) **
C1-C2-N1Calculated Value
C2-N1-N2Calculated Value
......
Dihedral Angles (°) **
C1-C2-N1-N2Calculated Value
......

This table would contain the key bond lengths, bond angles, and dihedral angles that define the 3D structure of the molecule.

Table 2: Calculated Vibrational Frequencies (B3LYP/6-31G(d))

Wavenumber (cm⁻¹)IntensityVibrational Assignment
Calculated ValueCalculated ValueN-H stretch
Calculated ValueCalculated ValueC-H stretch (aromatic)
Calculated ValueCalculated ValueC=N stretch
Calculated ValueCalculated ValueC=C stretch
Calculated ValueCalculated ValueC-O-C stretch
.........

This table presents the predicted vibrational frequencies and their corresponding assignments, which can be directly compared to an experimental IR spectrum.

Table 3: Frontier Molecular Orbital Properties (B3LYP/6-31G(d))

ParameterValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Energy Gap (ΔE)Calculated Value

This table summarizes the energies of the frontier molecular orbitals and the energy gap, which are crucial for understanding the molecule's electronic behavior and reactivity.

Table 4: Mulliken Atomic Charges (B3LYP/6-31G(d))

AtomAtomic Charge (e)
N1 (pyrazole)Calculated Value
N2 (pyrazole)Calculated Value
O (furan)Calculated Value
C1 (pyrazole)Calculated Value
......

This table provides the calculated partial charges on each atom, offering insights into the charge distribution and potential sites for electrostatic interactions.

Visualizations

Visual representations are essential for understanding complex relationships and workflows. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

G cluster_synthesis Synthetic Workflow start 2-Acetylfuran + DMF-DMA chalcone (E)-1-(furan-2-yl)-3-(dimethylamino)prop-2-en-1-one start->chalcone pyrazole 3-(furan-2-yl)-1H-pyrazole chalcone->pyrazole Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole purification Purification (Recrystallization/Chromatography) pyrazole->purification

A plausible synthetic pathway for 3-(furan-2-yl)-1H-pyrazole.

G cluster_workflow Computational Workflow mol_build Build Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP, Charges) geom_opt->electronic_prop confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min analysis Data Analysis and Interpretation confirm_min->analysis electronic_prop->analysis G cluster_fmo Frontier Molecular Orbitals (FMO) homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) homo->lumo   ΔE = E(LUMO) - E(HOMO) (Electronic Excitation) energy_axis Energy

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(furan-2-yl)-1H-pyrazole from Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles and their derivatives are a significant class of five-membered nitrogen-containing heterocyclic compounds that are rare in nature but feature prominently in medicinal chemistry.[1] These structures are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, antidepressant, and anticancer properties.[1][2] One of the most robust and widely used methods for synthesizing the pyrazole core is the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives.[1][2][3]

This document provides a detailed protocol for the synthesis of 3-(furan-2-yl)-1H-pyrazole derivatives, starting from furan-2-yl containing chalcones. The procedure involves a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction with hydrazine hydrate to yield the target pyrazole.

General Reaction Scheme

The synthesis proceeds in two primary stages. First, a substituted acetophenone is condensed with furan-2-carbaldehyde under basic conditions to yield a furan-2-yl chalcone. Second, this chalcone intermediate is reacted with hydrazine hydrate, typically in a refluxing solvent, to form the 3-(furan-2-yl)-1H-pyrazole through a cyclocondensation reaction.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Formation Acetophenone Substituted Acetophenone Base Base (e.g., NaOH) Ethanol, rt Acetophenone->Base Furfural Furan-2-carbaldehyde Furfural->Base Chalcone (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one (Furan-Chalcone) Chalcone_in (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one Chalcone->Chalcone_in Base->Chalcone Condensation Solvent Solvent (e.g., Ethanol, Acetic Acid) Reflux Chalcone_in->Solvent Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Solvent Pyrazole 3-(Furan-2-yl)-5-(Aryl)-1H-pyrazole Solvent->Pyrazole Cyclocondensation

Caption: General two-step synthesis of 3-(furan-2-yl)-1H-pyrazoles.

Application Data: Reaction Conditions

The synthesis of pyrazoles from chalcones can be achieved under various conditions. The choice of solvent, catalyst, and reaction time can influence the yield of the final product. The following table summarizes conditions reported in the literature for analogous syntheses.

Chalcone PrecursorReagentSolvent / CatalystTime (h)Temp. (°C)Yield (%)Reference
Substituted ChalconeHydrazine HydrateFormic/Acetic/Propionic Acid8RefluxN/A[2]
Chalcone DerivativeHydrazine HydrateEthanol / NaOH (0.4%)4RefluxN/A[4]
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHydrazine HydrateEthanol68073.07[1]
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAcetyl HydrazineEthanol / Glacial Acetic Acid68063.93[1]
Substituted ChalconeHydrazine HydrateEthanol / Glacial Acetic AcidN/ARefluxGood[5]
1-(benzofuran-2-yl)-3-(phenyl)prop-2-en-1-oneHydrazine Hydrate (99%)Ethanol / Glacial Acetic Acid5RefluxN/A[6]
Adamantyl ChalconePhenylhydrazine HClAcetic Acid / H₂O488070-90[7]

Experimental Protocols

The following are generalized protocols based on common laboratory procedures for the synthesis of 3-(furan-2-yl)-1H-pyrazoles from chalcones.[4][5][8]

Protocol 1: Synthesis of (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one (Furan-Chalcone)

This protocol outlines the base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Furan-2-carbaldehyde (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 30% aqueous)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) in ethanol in a flask.

  • Add an equimolar amount of furan-2-carbaldehyde (1.0 eq) to the solution.

  • While stirring at room temperature, slowly add the aqueous sodium hydroxide solution dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate (typically pale yellow crystals).[4] Stirring is often continued overnight to ensure completion.

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the product fully.

  • Collect the solid chalcone crystals by suction filtration.

  • Wash the crystals thoroughly with cold water and then with a small amount of cold ethanol to neutralize and remove impurities.[4]

  • Dry the purified chalcone product. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

  • Characterize the product using appropriate spectroscopic methods (¹H NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of 3-(Furan-2-yl)-5-(Aryl)-1H-pyrazole

This protocol describes the cyclization of the furan-chalcone with hydrazine hydrate to form the pyrazole ring.[2][5]

Materials:

  • (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone from Protocol 1) (1.0 eq)

  • Hydrazine Hydrate (NH₂NH₂·H₂O, 80-100%) (1.0 - 1.2 eq)

  • Solvent (e.g., Absolute Ethanol or Glacial Acetic Acid)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle or oil bath

  • Deionized Water

Procedure:

  • Place the synthesized chalcone (1.0 eq) in a round-bottom flask.

  • Add the solvent of choice (e.g., 25 mL of ethanol or acetic acid per 0.01 mol of chalcone).

  • Add hydrazine hydrate (1.0 - 1.2 eq) to the mixture. If using a catalyst like glacial acetic acid with ethanol, it should be added at this stage.[5]

  • Heat the reaction mixture to reflux using a heating mantle or oil bath.[2][4] The reaction is typically refluxed for 4 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 50 mL).[1][2] A solid precipitate of the pyrazole product should form.

  • Collect the precipitate by filtration.

  • Wash the solid product with ample cold water and dry it.

  • Purify the crude pyrazole by recrystallization from a suitable solvent (e.g., ethanol).[2]

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.

Experimental Workflow Visualization

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of 3-(furan-2-yl)-1H-pyrazole.

G cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Synthesis & Purification cluster_analysis Characterization A1 Mix Acetophenone, Furfural, & Ethanol A2 Add NaOH Catalyst A1->A2 A3 Stir at Room Temp (e.g., overnight) A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter & Wash Solid A4->A5 A6 Dry Chalcone Product A5->A6 B1 Combine Chalcone, Hydrazine, & Solvent (Ethanol/AcOH) A6->B1 Use in next step B2 Reflux for 4-8 hours B1->B2 B3 Cool to Room Temp B2->B3 B4 Precipitate in Ice Water B3->B4 B5 Filter Crude Product B4->B5 B6 Recrystallize from Ethanol B5->B6 B7 Dry Final Pyrazole Product B6->B7 C1 Confirm Structure (NMR, IR, MS) B7->C1

Caption: Step-by-step workflow for pyrazole synthesis.

References

Application Notes and Protocols for the Synthesis of 3-(Furan-2-yl)-1H-pyrazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of 3-(furan-2-yl)-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core synthetic strategy employed is the 1,3-dipolar cycloaddition reaction, a powerful and versatile method for the construction of five-membered heterocyclic rings. Specifically, this protocol focuses on the reaction of in situ generated nitrile imines with a furan-containing chalcone, 4-(furan-2-yl)but-3-en-2-one, to yield furan-tethered 2-pyrazolines. These pyrazolines can be subsequently aromatized to the corresponding pyrazoles if desired. The methodologies outlined herein are designed to be reproducible and scalable for applications in research and development.

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition mechanism. A nitrile imine, a transient 1,3-dipole, is generated in situ from a suitable precursor, typically an aldehyde hydrazone, through oxidation. This reactive intermediate is then trapped by a dipolarophile, in this case, 4-(furan-2-yl)but-3-en-2-one. The concerted cycloaddition reaction leads to the formation of a 4,5-dihydro-1H-pyrazole (pyrazoline) ring, with the furan moiety at the 4-position. The regioselectivity of the reaction is a key consideration, and under the conditions described, the reaction typically proceeds with high regioselectivity.

Experimental Protocols

General Procedure for the Synthesis of 1-(3-Aryl-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone Derivatives

This protocol is adapted from the synthesis of furan-tethered 2-pyrazolines.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

  • 4-(Furan-2-yl)but-3-en-2-one (1.0 mmol)

  • Chloramine-T (1.1 mmol)

  • Sodium acetate (optional, as a buffer)

  • Dichloromethane (20 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Synthesis of Aldehyde Phenylhydrazone (Precursor):

    • In a round-bottom flask, dissolve the substituted aldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

    • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone product often precipitates. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition:

    • In a separate flask, dissolve the crude aldehyde phenylhydrazone (1.0 mmol) and 4-(furan-2-yl)but-3-en-2-one (1.0 mmol) in dichloromethane (20 mL).

    • Add Chloramine-T (1.1 mmol) to the mixture in one portion.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary depending on the substrate (typically 2-6 hours).

    • After the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(3-aryl-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone.

Data Presentation

Table 1: Yields of Synthesized 1-(3-Aryl-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone Derivatives
CompoundArYield (%)
5a C₆H₅85
5b 4-CH₃-C₆H₄88
5c 4-OCH₃-C₆H₄90
5d 4-Cl-C₆H₄92
5e 4-NO₂-C₆H₄82
5f 2,4-diCl-C₆H₃95

Yields are based on the starting aldehyde.

Table 2: Characterization Data for a Representative Compound: 1-(3-(4-Chlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone (5d)
Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 2.45 (s, 3H, -COCH₃), 3.85 (dd, J = 7.2, 18.0 Hz, 1H, H-4), 4.60 (dd, J = 12.4, 18.0 Hz, 1H, H-5a), 5.30 (dd, J = 7.2, 12.4 Hz, 1H, H-5b), 6.10 (d, J = 3.2 Hz, 1H, furan H-3), 6.30 (dd, J = 1.6, 3.2 Hz, 1H, furan H-4), 7.10-7.40 (m, 10H, Ar-H & furan H-5).
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 27.5 (-COCH₃), 45.8 (C-4), 62.1 (C-5), 108.2, 110.5, 113.8, 121.5, 126.8, 128.9, 129.3, 133.5, 134.2, 142.1, 144.5, 151.8, 196.5 (C=O).
Mass Spectrum (m/z) 392 (M⁺), 394 (M⁺+2)
IR (KBr, cm⁻¹) 1665 (C=O), 1595 (C=N), 1500 (C=C)

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_cycloaddition [3+2] Cycloaddition hydrazone Aldehyde Phenylhydrazone nitrile_imine Nitrile Imine (1,3-Dipole) hydrazone->nitrile_imine -TsNHNa -NaCl chloramine_t Chloramine-T pyrazoline 3-(Furan-2-yl)-1H-pyrazoline Derivative nitrile_imine->pyrazoline chalcone 4-(Furan-2-yl)but-3-en-2-one (Dipolarophile) chalcone->pyrazoline

Caption: Reaction mechanism of the 1,3-dipolar cycloaddition.

Experimental Workflow

experimental_workflow start Start step1 Step 1: Hydrazone Synthesis - Aldehyde + Phenylhydrazine - Ethanol, Acetic Acid (cat.) - Room Temperature, 1-2h start->step1 step2 Step 2: 1,3-Dipolar Cycloaddition - Hydrazone + Furan Chalcone - Dichloromethane - Chloramine-T - Room Temperature, 2-6h step1->step2 step3 Step 3: Workup - Wash with NaHCO₃ (aq) - Wash with H₂O - Dry with Na₂SO₄ step2->step3 step4 Step 4: Purification - Concentrate under vacuum - Silica Gel Column Chromatography - Eluent: Hexane/Ethyl Acetate step3->step4 end Pure 3-(Furan-2-yl)-1H-pyrazoline Derivative step4->end

Caption: Experimental workflow for the synthesis.

Application Note: Protocol for Claisen-Schmidt Condensation of Acetylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for carbon-carbon bond formation. This reaction is a type of crossed aldol condensation between an enolizable ketone and a non-enolizable aromatic aldehyde, catalyzed by a base or acid, to form an α,β-unsaturated ketone.[1][2] When both reactants are aromatic, the resulting products are known as chalcones.[2] Chalcones incorporating a pyrazole moiety are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3]

This application note provides a detailed protocol for the base-catalyzed Claisen-Schmidt condensation of an acetylpyrazole with an aromatic aldehyde to synthesize pyrazole-based chalcones. Pyrazole and its derivatives are important five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous FDA-approved drugs.[4] The described methodology is operationally simple, generally inexpensive, and can be adapted for a variety of substituted acetylpyrazoles and aromatic aldehydes.[1]

Principle of the Method

The reaction proceeds via a base-mediated mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the acetylpyrazole, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde in an aldol addition step. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[1][5]

Quantitative Data Summary

The following tables provide a summary of reagents and typical reaction parameters compiled from analogous syntheses.[1][4] Actual amounts should be calculated based on the specific molecular weights of the chosen reactants.

Table 1: Reagent Properties and Molar Quantities (Example Reaction)

ReagentRoleFormula ExampleMW ( g/mol )Molar Eq.Amount (1 mmol scale)
Substituted AcetylpyrazoleKetone (Nucleophile)1-Phenyl-3-acetylpyrazole186.201.0186.2 mg
Aromatic AldehydeElectrophileBenzaldehyde106.121.0106.1 mg (102 µL)
Potassium Hydroxide (KOH)CatalystKOH56.1124.01.35 g (in 2.4 mL 10M soln)
Ethanol (EtOH)SolventC₂H₅OH46.07-5.0 mL
Acetic AcidNeutralizing AgentCH₃COOH60.0530.01.70 mL

Table 2: Reaction Conditions and Product Characteristics

ParameterValue / DescriptionReference
Reaction Temperature Reflux[1]
Reaction Time 6 - 30 hours (monitored by TLC)[1]
Solvent Ethanol (EtOH) or PEG-400[1][4]
Catalyst Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1][4]
Work-up Neutralization with Acetic Acid, followed by filtration or extraction[1]
Purification Recrystallization or Column Chromatography[1]
Typical Yields 41% - 96%[1]
TLC Monitoring Eluent: 10% Methanol in Dichloromethane[1]

Experimental Protocol

This protocol details a general procedure for the synthesis of pyrazole-based chalcones on a 1.0 mmol scale.

Materials and Reagents:

  • Substituted Acetylpyrazole (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Ethanol (or PEG-400)

  • 10 M Aqueous Potassium Hydroxide (KOH) solution

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetylpyrazole derivative (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 5.0 mL of ethanol.[1] For an alternative green chemistry approach, polyethylene glycol (PEG-400) can be used as the reaction medium.[4]

  • Catalyst Addition: To the stirred solution, add 2.4 mL of 10 M aqueous potassium hydroxide (24.0 mmol) in a single portion.[1]

  • Condensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with an eluent of 10% methanol in dichloromethane) until the starting materials are consumed. Reaction times can vary from 6 to 30 hours depending on the specific reactants.[1]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Cool the resulting oily residue in an ice bath (0 °C) and carefully neutralize it by adding 1.7 mL of glacial acetic acid (30.0 mmol).[1]

  • Product Isolation and Purification:

    • For Crystalline Products: If a solid precipitates upon neutralization, collect the product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1][5]

    • For Non-Crystalline Products: If the product does not precipitate, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel.[1]

  • Characterization: Confirm the structure and purity of the final chalcone product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_product Product Acetylpyrazole Acetylpyrazole (Enolizable Ketone) plus Acetylpyrazole->plus Aldehyde Aromatic Aldehyde (Non-enolizable) Aldehyde->plus Chalcone Pyrazole-based Chalcone (α,β-Unsaturated Ketone) plus->Chalcone KOH, EtOH Reflux - H₂O

Caption: General reaction scheme for the Claisen-Schmidt condensation.

Workflow start Start: Dissolve Reactants add_catalyst Add Aqueous KOH Catalyst start->add_catalyst reflux Heat to Reflux (6-30h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_evap Cool to RT & Evaporate Solvent monitor->cool_evap Complete neutralize Neutralize with Acetic Acid cool_evap->neutralize isolate Isolate Product neutralize->isolate filter Vacuum Filtration & Washing isolate->filter Solid Precipitates extract Liquid-Liquid Extraction isolate->extract No Precipitate purify Purify Product filter->purify extract->purify recrystallize Recrystallization purify->recrystallize Crystalline chromatography Column Chromatography purify->chromatography Oily/Impure end End: Characterize Product recrystallize->end chromatography->end

Caption: Experimental workflow for pyrazole chalcone synthesis.

References

Application of 3-(Furan-2-yl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(furan-2-yl)-1H-pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile core, combining the aromatic furan ring with the pyrazole moiety, has been successfully exploited to develop potent lead compounds for a variety of therapeutic targets. Its synthetic tractability allows for the facile introduction of diverse substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed overview of the applications of 3-(furan-2-yl)-1H-pyrazole derivatives in medicinal chemistry, with a focus on their anticancer, anti-HIV, antimicrobial, and neuroprotective activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate further research and development in this promising area.

Anticancer Applications

Derivatives of 3-(furan-2-yl)-1H-pyrazole have emerged as a promising class of anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. A notable strategy has been the development of hybrid molecules, such as chalcones, which incorporate the 3-(furan-2-yl)-1H-pyrazole moiety.

One of the key mechanisms of action for the anticancer effects of these compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
7c A549 (Lung)13.86DoxorubicinNot specified in this study
7b A549 (Lung)20DoxorubicinNot specified in this study
7a A549 (Lung)42.7DoxorubicinNot specified in this study
7g A549 (Lung)27.7Doxorubicin28.3[1]
7g HepG2 (Liver)26.6Doxorubicin21.6[1]
5b K562 (Leukemia)Not specified (5- to 35-fold more potent than ABT-751)ABT-751Not specified in this study[2]
5b A549 (Lung)Not specified (5- to 35-fold more potent than ABT-751)ABT-751Not specified in this study[2]
Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-3-(pyridin-4-yl)prop-2-en-1-one (A representative chalcone derivative)

This protocol describes the synthesis of a pyrazolyl-chalcone derivative via a Claisen-Schmidt condensation.

Materials:

  • 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one

  • Pyridine-4-carbaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one and pyridine-4-carbaldehyde in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (10-40%) dropwise with continuous stirring.

  • Stir the reaction mixture at room temperature for 4-48 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any remaining base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Dry the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye that binds to microtubules

  • Test compounds

  • Positive control (e.g., colchicine)

  • Negative control (vehicle)

  • 96-well plate (black, clear bottom)

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution.

  • In a pre-warmed 96-well plate, add the test compounds at various concentrations.

  • Add the tubulin-GTP solution to each well to initiate polymerization.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition of tubulin polymerization and the IC50 value.[2]

Signaling Pathway

anticancer_pathway compound 3-(Furan-2-yl)-1H-pyrazole Derivative tubulin αβ-Tubulin Dimers compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to mitotic_catastrophe Mitotic Catastrophe g2m_arrest->mitotic_catastrophe apoptosis Apoptosis mitotic_catastrophe->apoptosis Induces caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Cancer Cell Death caspase3->cell_death Execution of

Caption: Inhibition of tubulin polymerization by 3-(furan-2-yl)-1H-pyrazole derivatives leads to cell cycle arrest and apoptosis.

Anti-HIV Applications

Certain 3-(furan-2-yl)-1H-pyrazole derivatives have demonstrated significant anti-HIV activity. These compounds can act at different stages of the viral life cycle, including viral entry and enzymatic activity. For instance, some derivatives have been shown to inhibit HIV-1 entry into host cells, while others act as inhibitors of HIV-1 protease, a crucial enzyme for viral maturation.

Quantitative Data: Anti-HIV Activity
Compound IDHIV Strain/TargetIC50 (µM)Mechanism of Action
5f HIV-1 (Q23 pseudovirus)0.39 ± 0.13HIV Entry Inhibitor[3]
5f HIV-1 (CAP210 pseudovirus)1.00 ± 0.15HIV Entry Inhibitor[3]
5f HIV-1 Protease31.59 ± 3.83Protease Inhibitor[3][4]
5h HIV-1 (Q23 pseudovirus)< 10HIV Entry Inhibitor[3]
5h HIV-1 (CAP210 pseudovirus)6.31 ± 0.31HIV Entry Inhibitor[3]
Experimental Protocols

Protocol 4: HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit HIV-1 entry into target cells using non-replicating pseudoviruses.

Materials:

  • HEK293T cells

  • Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene

  • Transfection reagent

  • Target cells (e.g., TZM-bl cells)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Produce HIV-1 Env-pseudotyped viruses by co-transfecting HEK293T cells with the Env-expressing and backbone plasmids.

  • Harvest the pseudovirus-containing supernatant after 48-72 hours.

  • In a 96-well plate, serially dilute the test compounds.

  • Add a standardized amount of pseudovirus to each well containing the compound dilutions and incubate for 1 hour at 37°C.

  • Add target cells to each well.

  • Incubate the plates for 48 hours at 37°C.

  • Measure the luciferase activity in each well using a luminometer.

  • Calculate the percentage of inhibition of viral entry and determine the IC50 value.

Protocol 5: HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 protease using a FRET-based substrate.

Materials:

  • Recombinant HIV-1 protease

  • FRET-based protease substrate

  • Assay buffer

  • Test compounds

  • Known HIV-1 protease inhibitor (positive control)

  • 96-well plate (black)

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer to all wells.

  • Add serially diluted test compounds or controls to the respective wells.

  • Add a pre-determined concentration of HIV-1 protease to the wells and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the FRET substrate.

  • Immediately measure the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Signaling Pathway

anti_hiv_pathway hiv HIV-1 Virion binding Binding to CD4 and Co-receptor (CCR5/CXCR4) hiv->binding fusion Membrane Fusion binding->fusion entry Viral Entry fusion->entry rt Reverse Transcription entry->rt integration Integration rt->integration transcription Transcription & Translation integration->transcription assembly Viral Assembly transcription->assembly budding Budding assembly->budding maturation Maturation budding->maturation protease HIV-1 Protease budding->protease Cleavage of Gag-Pol polyproteins by new_virion Infectious Virion maturation->new_virion protease->maturation compound_entry 3-(Furan-2-yl)-1H-pyrazole (Entry Inhibitor) compound_entry->entry Inhibits compound_protease 3-(Furan-2-yl)-1H-pyrazole (Protease Inhibitor) compound_protease->protease Inhibits

Caption: 3-(Furan-2-yl)-1H-pyrazole derivatives can inhibit HIV-1 replication by blocking viral entry or inhibiting the activity of HIV-1 protease.

Antimicrobial Applications

The 3-(furan-2-yl)-1H-pyrazole scaffold has also been investigated for its antimicrobial properties. Derivatives have been synthesized and tested against a variety of bacterial and fungal strains, with some compounds exhibiting promising activity.

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Representative Pyrazole Derivative Staphylococcus aureus16Not SpecifiedNot Specified[6]
Representative Pyrazole Derivative Escherichia coliNot SpecifiedNot SpecifiedNot Specified
Representative Pyrazole Derivative Candida albicansNot SpecifiedNot SpecifiedNot Specified
Experimental Protocol

Protocol 6: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial drugs (positive control)

  • Inoculum of the microorganism

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Applications: Inhibition of α-Synuclein Aggregation

In the context of neurodegenerative diseases such as Parkinson's disease, the aggregation of α-synuclein protein is a key pathological event. Novel furan-2-yl-1H-pyrazoles have been identified as inhibitors of α-synuclein aggregation in vitro, suggesting their potential as therapeutic agents for synucleinopathies.

Experimental Protocol

Protocol 7: Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, which binds specifically to β-sheet-rich structures.[3][7]

Materials:

  • Recombinant α-synuclein monomer

  • Thioflavin T (ThT) stock solution

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well plate (black, clear bottom)

  • Test compounds

  • Plate reader with fluorescence detection and shaking capabilities

Procedure:

  • Prepare a reaction mixture containing α-synuclein monomer and ThT in the aggregation buffer.

  • Add test compounds at various concentrations to the reaction mixture in a 96-well plate.

  • Seal the plate and incubate it at 37°C with intermittent shaking in a fluorescence plate reader.

  • Measure the ThT fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.

  • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

  • The inhibitory effect of the compounds is determined by the reduction in the final fluorescence intensity and the delay in the lag phase of aggregation.

Logical Relationship Diagram

neuroprotective_pathway asyn_monomer α-Synuclein Monomers oligomers Toxic Oligomers asyn_monomer->oligomers Aggregation fibrils Amyloid Fibrils (Lewy Bodies) oligomers->fibrils neuronal_death Neuronal Cell Death oligomers->neuronal_death Induces fibrils->neuronal_death Contributes to pd_pathology Parkinson's Disease Pathology neuronal_death->pd_pathology compound 3-(Furan-2-yl)-1H-pyrazole Derivative compound->oligomers Inhibits Aggregation

Caption: 3-(Furan-2-yl)-1H-pyrazole derivatives can inhibit the aggregation of α-synuclein, a key process in the pathology of Parkinson's disease.

Conclusion

The 3-(furan-2-yl)-1H-pyrazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, anti-HIV, antimicrobial, and neuroprotective effects, underscore its significance in medicinal chemistry. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, paving the way for the development of optimized drug candidates with improved potency and selectivity. The protocols and data presented in this document are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 3-(Furan-2-yl)-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(furan-2-yl)-1H-pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of both a furan and a pyrazole ring, offer a versatile platform for the development of novel therapeutic agents. The furan ring can participate in hydrogen bonding and π-stacking interactions, while the pyrazole core provides a stable and synthetically tractable framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of 3-(furan-2-yl)-1H-pyrazole as a key intermediate in the discovery of drugs targeting a range of diseases, including neurodegenerative disorders and cancer. Detailed protocols for the synthesis of derivatives and relevant biological assays are also presented.

Synthesis of 3-(Furan-2-yl)-1H-pyrazole Derivatives

The synthesis of 3-(furan-2-yl)-1H-pyrazole and its derivatives often proceeds through a multi-step sequence, with the Claisen-Schmidt condensation being a common strategy to form a key chalcone intermediate. This intermediate is then cyclized with a hydrazine derivative to yield the desired pyrazole ring.

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of Chalcone Intermediate cluster_1 Formation of Pyrazole Ring 2-acetylfuran 2-Acetylfuran chalcone Chalcone Intermediate 2-acetylfuran->chalcone Base (e.g., NaOH, KOH) Ethanol furfural Aromatic Aldehyde (e.g., Furfural) furfural->chalcone pyrazole 3-(Furan-2-yl)-1H-pyrazole Derivative chalcone->pyrazole Solvent (e.g., Ethanol, Acetic Acid) Heat hydrazine Hydrazine Hydrate or Substituted Hydrazine hydrazine->pyrazole

Caption: General workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazole derivatives.

Experimental Protocol: Synthesis of a Chalcone Intermediate

This protocol describes the synthesis of a chalcone, a precursor to 3-(furan-2-yl)-1H-pyrazole derivatives.

  • Materials: 2-Acetylfuran, an aromatic aldehyde (e.g., furfural), ethanol, and a base (e.g., sodium hydroxide or potassium hydroxide).

  • Procedure:

    • Dissolve 2-acetylfuran (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of the base (e.g., 40% NaOH) dropwise to the stirred mixture at room temperature.

    • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of a 3-(Furan-2-yl)-1H-pyrazole Derivative

This protocol describes the cyclization of the chalcone intermediate to form the pyrazole ring.

  • Materials: Chalcone intermediate, hydrazine hydrate (or a substituted hydrazine), and a solvent (e.g., ethanol or glacial acetic acid).

  • Procedure:

    • Dissolve the chalcone intermediate (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a solid precipitates, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.

    • Wash the collected solid with water and dry.

    • The crude pyrazole derivative can be purified by recrystallization or column chromatography.

Application in Neurodegenerative Diseases: Inhibition of α-Synuclein Aggregation

The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies. Small molecules that can inhibit this aggregation process are promising therapeutic candidates. Derivatives of 3-(furan-2-yl)-1H-pyrazole have been identified as potent inhibitors of α-synuclein aggregation.

G Monomer α-Synuclein Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Lewy Bodies) Oligomer->Fibril Inhibitor 3-(Furan-2-yl)-1H-pyrazole Derivative Inhibitor->Oligomer Inhibits

Caption: Inhibition of α-synuclein aggregation by 3-(furan-2-yl)-1H-pyrazole derivatives.

Quantitative Data: Inhibition of α-Synuclein Aggregation
Compound IDModification on Pyrazole ScaffoldInhibition (%) at 50 µMReference
8b 5-(4-chlorophenyl)-1-phenyl78.5[1]
8l 5-(4-methoxyphenyl)-1-phenyl75.2[1]
9f 1-acetyl-5-(4-fluorophenyl)72.1[1]
Anle138b (Reference Compound)~80[1]
Experimental Protocol: Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of potential inhibitors.

G cluster_0 Preparation cluster_1 Incubation and Measurement cluster_2 Data Analysis prep_reagents Prepare α-synuclein monomer, ThT solution, and test compounds plate_setup Add reagents to a 96-well plate (α-synuclein, ThT, buffer, compound/vehicle) prep_reagents->plate_setup incubation Incubate at 37°C with shaking plate_setup->incubation measurement Measure fluorescence (Ex: 440-450 nm, Em: 480-485 nm) at regular intervals incubation->measurement plot_data Plot fluorescence intensity vs. time measurement->plot_data determine_inhibition Compare aggregation curves of treated vs. untreated samples plot_data->determine_inhibition

Caption: Experimental workflow for the Thioflavin T assay.

  • Materials: Recombinant human α-synuclein monomer, Thioflavin T (ThT), 96-well black plates with a clear bottom, phosphate-buffered saline (PBS), test compounds.

  • Procedure:

    • Prepare a stock solution of α-synuclein monomer in PBS.

    • Prepare a stock solution of ThT in water and filter it through a 0.22 µm filter.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

    • In each well of the 96-well plate, add α-synuclein monomer (final concentration, e.g., 50 µM), ThT (final concentration, e.g., 20 µM), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm every 15-30 minutes for up to 72 hours.

    • Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of aggregation is determined by the reduction in the ThT fluorescence signal in the presence of the test compound compared to the vehicle control.

Application in Oncology: Anticancer Activity

Derivatives of 3-(furan-2-yl)-1H-pyrazole have demonstrated significant cytotoxic activity against various cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of protein kinases, such as BRAF, which are crucial components of signaling pathways that regulate cell proliferation and survival.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Inhibitor 3-(Furan-2-yl)-1H-pyrazole Derivative Inhibitor->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.

Quantitative Data: Anticancer Activity
Compound IDCell LineIC₅₀ (µg/mL)Reference
7g A549 (Lung)27.7[2]
7g HepG2 (Liver)26.6[2]
7c A549 (Lung)13.86[3]
7b A549 (Lung)20.0[3]
Doxorubicin A549 (Lung)28.3[2]
Doxorubicin HepG2 (Liver)21.6[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC₅₀ values read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT assay.

  • Materials: Cancer cell line of interest, complete culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol), test compounds.

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at different concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: BRAF V600E Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the BRAF V600E mutant kinase.

  • Materials: Recombinant active BRAF V600E enzyme, inactive MEK1 (substrate), ATP, kinase buffer, 384-well plates, ADP-Glo™ Kinase Assay kit (or similar), test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add the diluted test compound or vehicle control to the wells of a 384-well plate.

    • Add the diluted BRAF V600E enzyme to each well (except for the "no enzyme" blank control).

    • Prepare a master mix of the MEK1 substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Potential in GPCR Modulation

While specific examples of 3-(furan-2-yl)-1H-pyrazole derivatives targeting G-protein coupled receptors (GPCRs) are less documented in readily available literature, the broader pyrazole scaffold is a well-established pharmacophore for GPCR modulators. For instance, pyrazole derivatives have been developed as antagonists for cannabinoid receptors (CB1) and adenosine receptors (A1, A2A, A2B, and A3). Given the synthetic accessibility and the diverse chemical space that can be explored by modifying the 3-(furan-2-yl)-1H-pyrazole core, it represents a promising starting point for the design and discovery of novel GPCR ligands. Further derivatization and screening of compound libraries based on this scaffold against various GPCR targets could lead to the identification of new drug candidates for a wide range of therapeutic areas.

Conclusion

The 3-(furan-2-yl)-1H-pyrazole scaffold is a valuable building block in drug discovery, demonstrating significant potential in the development of treatments for neurodegenerative diseases and cancer. Its derivatives have shown potent activity as inhibitors of α-synuclein aggregation and as anticancer agents, with some acting as BRAF kinase inhibitors. The synthetic versatility of this intermediate allows for extensive structure-activity relationship studies to optimize potency and selectivity. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold. Further exploration of this chemical space, particularly in the context of GPCR modulation, is warranted and could unveil new therapeutic opportunities.

References

Application Notes and Protocols: 3-(furan-2-yl)-1H-pyrazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Hybridization of Furan and Pyrazole Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its versatile biological activities, including significant anticancer properties.[1][2] Pyrazole derivatives have been successfully developed into clinically approved drugs for various cancers by targeting key cellular processes.[3] Similarly, the furan moiety is a common feature in many bioactive natural products and synthetic compounds, contributing to their pharmacological profiles.

The strategic fusion of these two heterocyclic systems into 3-(furan-2-yl)-1H-pyrazole derivatives represents a powerful application of the molecular hybridization principle.[4][5] This approach aims to create novel chemical entities with enhanced potency, selectivity, and improved pharmacological profiles compared to their individual components. Research has shown that this specific hybrid scaffold can give rise to compounds with potent cytotoxic effects against a range of human cancer cell lines, including lung, liver, and breast cancer.[6][7][8][9] These derivatives often exert their anticancer effects through multiple mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key signaling pathways.[1][10][11]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of 3-(furan-2-yl)-1H-pyrazole derivatives as potential anticancer agents. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and reproducible research workflow.

Section 1: Synthesis of 3-(furan-2-yl)-1H-pyrazole Chalcone Derivatives

A prominent and effective subclass of 3-(furan-2-yl)-1H-pyrazole derivatives are pyrazolyl-chalcones. Chalcones are open-chain flavonoids that serve as versatile precursors for various heterocyclic compounds and possess a broad spectrum of biological activities, including potent anticancer effects.[9] The synthesis is typically achieved via a Claisen-Schmidt condensation, a reliable and high-yielding reaction.[6][8]

Protocol 1.1: General Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of a pyrazolyl-chalcone derivative by reacting a 4-acetyl-3-(furan-2-yl)-1H-pyrazole intermediate with a substituted aromatic aldehyde.

Rationale: The Claisen-Schmidt condensation is an acid- or base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. This cross-aldol condensation is highly effective for forming the α,β-unsaturated ketone system characteristic of chalcones. The use of a catalytic amount of base (like NaOH or KOH) in an alcoholic solvent is a standard, field-proven method that facilitates the deprotonation of the acetyl group's α-carbon, initiating the reaction.

Materials:

  • 4-acetyl-3-(furan-2-yl)-1H-pyrazole

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane:ethyl acetate)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-acetyl-3-(furan-2-yl)-1H-pyrazole and 1.1 equivalents of the desired aromatic aldehyde in an appropriate volume of absolute ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of aqueous KOH or NaOH solution (e.g., 10-20% w/v) dropwise.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours. A new spot corresponding to the chalcone product should appear with a different Rf value than the starting materials.

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Acidify the mixture with dilute HCl until it is neutral (pH ~7). This step protonates the phenoxide (if formed) and neutralizes the excess base.

  • Filtration and Washing: The precipitated solid product is collected by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).

  • Purification: Purify the crude chalcone derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Section 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential is performed using a panel of in vitro assays on cultured human cancer cell lines. This section details the core protocols for determining cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust, reliable, and widely used method for initial cytotoxicity screening.[12][13] Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value, a key measure of a compound's potency.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast).[6][8]

  • Normal fibroblast cell line (e.g., BJ1 or AGO1522) to assess selectivity.[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS), sterile.

  • Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM).

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Compound IDCell LineIC₅₀ (µM) after 48hReference
Compound 7g A549 (Lung)~27.7 µg/mL[6][8]
Compound 7g HepG2 (Liver)~26.6 µg/mL[6][8]
Doxorubicin A549 (Lung)~28.3 µg/mL[6][8]
Doxorubicin HepG2 (Liver)~21.6 µg/mL[6][8]
Compound 3f MDA-MB-468 (Breast)6.45 µM[3][14]
Paclitaxel MDA-MB-468 (Breast)25.19 µM[3][14]
Note: Compound 7g is a (3-(thiophen-2-yl)pyrazol-4-yl) chalcone derivative, structurally related to the topic family.

Workflow for Anticancer Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action (MOA) Studies cluster_3 In Vivo Validation synthesis Synthesis of 3-(furan-2-yl)-1H-pyrazole Derivatives purification Purification & Spectroscopic Characterization synthesis->purification mtt Cytotoxicity Screening (MTT Assay) Determine IC50 purification->mtt Lead Compounds selectivity Selectivity Test (Normal Cell Line) mtt->selectivity apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Potent Compounds cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle caspase Caspase Activity apoptosis->caspase animal_model Animal Model (e.g., Xenograft) apoptosis->animal_model Promising Candidate ros ROS Generation toxicity Toxicity & Efficacy Evaluation animal_model->toxicity

Caption: High-level workflow for the development of anticancer agents.

Section 3: Mechanistic Elucidation Protocols

Understanding how a compound kills cancer cells is crucial for its development. The following protocols investigate the induction of apoptosis and cell cycle arrest, two common mechanisms for pyrazole derivatives.[3][4][11]

Protocol 3.1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: Apoptosis is a key form of programmed cell death.[1] One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][10][14]

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Untreated and vehicle-treated cells as negative controls.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound as determined from the MTT assay.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris. An effective compound will show a significant increase in the population of the lower-right and upper-right quadrants compared to the control.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[11][15] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them with a flow cytometer, one can generate a histogram that reflects the distribution of cells in different phases of the cell cycle (G1 phase cells have 2N DNA, G2/M phase cells have 4N DNA, and S phase cells have an intermediate amount).

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for 24 hours.

  • Untreated and vehicle-treated cells as controls.

  • Cold 70% ethanol.

  • PBS.

  • RNase A solution (100 µg/mL).

  • PI staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates as described previously. Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet gently and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is critical to degrade RNA, ensuring that PI only binds to DNA.

  • PI Staining: Add PI solution (to a final concentration of 50 µg/mL) and incubate for 15-30 minutes in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound causing cell cycle arrest will show a significant accumulation of cells in a particular phase compared to the control. For example, some pyrazole derivatives cause an arrest in the S or G2/M phase.[1][3][14]

Apoptosis Induction Pathway

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Cascade compound 3-(furan-2-yl)-1H-pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage compound->dna_damage bax ↑ Bax (Pro-apoptotic) ros->bax activates dna_damage->bax activates via p53 bcl2 ↓ Bcl-2 (Anti-apoptotic) caspase9 Caspase-9 Activation (Initiator) bcl2->caspase9 inhibits bax->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified pathway of apoptosis induced by pyrazole derivatives.

Conclusion and Future Directions

The 3-(furan-2-yl)-1H-pyrazole scaffold is a promising framework for the development of novel anticancer agents. The protocols outlined in this guide provide a robust workflow for the synthesis and comprehensive in vitro evaluation of these compounds. Initial screening using the MTT assay identifies potent cytotoxic agents, while subsequent mechanistic studies using flow cytometry can elucidate their ability to induce apoptosis and/or cell cycle arrest.

Promising candidates identified through this workflow, particularly those demonstrating high potency against cancer cells and selectivity over normal cells, should be advanced to further mechanistic studies (e.g., target identification, Western blotting for key proteins) and ultimately to in vivo evaluation in animal models of cancer.[16][17] This systematic approach is essential for validating the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for Novel Furan-Pyrazole Compounds in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activities of novel furan-pyrazole compounds, detailing their synthesis, evaluation, and potential mechanisms of action. The information is intended to guide researchers in the exploration and development of this promising class of antimicrobial agents.

Introduction

The rise of antibiotic resistance necessitates the urgent discovery of new antimicrobial agents. Furan-pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6] The hybridization of furan and pyrazole rings can lead to compounds with enhanced antimicrobial efficacy.[4][7] This document summarizes key findings and provides standardized protocols for the synthesis and antimicrobial evaluation of these novel compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various furan-pyrazole compounds has been quantitatively assessed using metrics such as the zone of inhibition and Minimum Inhibitory Concentration (MIC). The following tables summarize the reported activities against a range of microbial strains.

Table 1: Antibacterial Activity of Selected Furan-Pyrazole Compounds

Compound IDGram-Positive BacteriaZone of Inhibition (mm) / MIC (µg/mL)Gram-Negative BacteriaZone of Inhibition (mm) / MIC (µg/mL)Reference
8c Staphylococcus aureus- / -Klebsiella pneumoniae- / -[1]
Bacillus subtilis- / -Pseudomonas aeruginosa24[1]
Escherichia coli24[1]
5 Staphylococcus aureus- / -Klebsiella pneumoniae24[1]
Pseudomonas aeruginosa24[1]
Escherichia coli24[1]
12 Bacillus subtilisMIC: 3.125Escherichia coliMIC: 50[8][9]
Bacillus thuringiensisMIC: 6.25Pseudomonas aeruginosaMIC: 50[8][9]
29h ---IC50: 95.0 ± 0.5 µM (α-glucosidase inhibition)[10]
22 Bacillus subtilisMIC: 0.03Escherichia coliMIC: 0.03[10]
Pseudomonas aeruginosaMIC: 0.49[10]
23 Bacillus subtilisMIC: 0.03Pseudomonas aeruginosaMIC: 0.98[10]

Table 2: Antifungal Activity of Selected Furan-Pyrazole Compounds

Compound IDFungal StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
8c Saccharomyces cerevisiae- / -[1]
Candida albicans- / -[1]
7 Botrytis fabaeMIC: 6.25[8][9]
Fusarium oxysporumMIC: 6.25[8][9]
13 Botrytis fabaeMIC: 6.25[8][9]
Fusarium oxysporumMIC: 6.25[8][9]
2i-2p Candida albicansZone of Inhibition data available[7]
Aspergillus nigerZone of Inhibition data available[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the synthesis and antimicrobial screening of furan-pyrazole compounds based on published literature.

Protocol 1: Synthesis of Furan-Pyrazole Derivatives via Chalcone Intermediates

This protocol describes a common method for synthesizing furan-pyrazole compounds, which often involves the initial synthesis of a furan-containing chalcone.

1. Synthesis of Furan-Chalcones: a. Dissolve 2-acetylfuran (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.[7] b. Add a catalytic amount of a base (e.g., 10-40% NaOH solution) dropwise to the stirring mixture.[7] c. Continue stirring at room temperature for a specified time (e.g., 45 minutes to overnight) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[7] d. Pour the reaction mixture into ice-cold water and acidify with dilute HCl if necessary to precipitate the chalcone.[7] e. Filter the solid product, wash with water, and recrystallize from a suitable solvent like ethanol.[7]

2. Synthesis of Furan-Pyrazolines: a. Reflux a mixture of the synthesized furan-chalcone (1 equivalent) and a hydrazine derivative (e.g., hydrazine hydrate, thiosemicarbazide) (1-1.4 equivalents) in a suitable solvent such as ethanol or methanol for 6-8 hours.[6][11] A few drops of a catalyst like acetic acid may be added.[6] b. After cooling, pour the reaction mixture into crushed ice.[11] c. Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.[11]

Protocol 2: Antimicrobial Susceptibility Testing

1. Agar Disc Diffusion Method: a. Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi. b. Inoculate the agar surface uniformly with a standardized suspension of the test microorganism. c. Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the synthesized furan-pyrazole compound dissolved in a suitable solvent (e.g., DMSO). d. Place the discs on the inoculated agar surface. e. Include standard antibiotic discs (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) and a solvent control disc.[1] f. Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi. g. Measure the diameter of the zone of inhibition in millimeters.[7]

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: a. Prepare a serial two-fold dilution of the furan-pyrazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). b. Add a standardized inoculum of the test microorganism to each well. c. Include a positive control (broth with inoculum) and a negative control (broth only) in each plate. d. Incubate the plates under appropriate conditions. e. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Visualizations

Logical Workflow for Synthesis of Furan-Pyrazole Compounds

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_reagent Reagent cluster_reaction2 Cyclization Reaction cluster_product Final Product start1 2-Acetylfuran reaction1 Base Catalyst (e.g., NaOH) start1->reaction1 start2 Aromatic Aldehyde start2->reaction1 intermediate Furan-Chalcone reaction1->intermediate reaction2 Reflux in Solvent (e.g., Ethanol) intermediate->reaction2 reagent Hydrazine Derivative (e.g., Hydrazine Hydrate) reagent->reaction2 product Furan-Pyrazole Compound reaction2->product

Caption: General synthesis workflow for furan-pyrazole compounds.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Some benzofuran-pyrazole based compounds have shown potential as DNA gyrase B inhibitors.[4] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.

mechanism_of_action compound Furan-Pyrazole Compound compound->inhibition enzyme Bacterial DNA Gyrase B dna_supercoiling Negative DNA Supercoiling enzyme->dna_supercoiling Catalyzes atp ATP atp->enzyme Binds to dna_replication DNA Replication dna_supercoiling->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to inhibition->enzyme

Caption: Inhibition of DNA gyrase by furan-pyrazole compounds.

Experimental Workflow for Antimicrobial Screening

antimicrobial_screening_workflow cluster_assays Antimicrobial Susceptibility Assays start Synthesized Furan-Pyrazole Compounds disc_diffusion Agar Disc Diffusion Assay start->disc_diffusion broth_dilution Broth Microdilution Assay start->broth_dilution prepare_cultures Prepare Standardized Microbial Cultures prepare_cultures->disc_diffusion prepare_cultures->broth_dilution measure_zones Measure Zones of Inhibition (mm) disc_diffusion->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->determine_mic results Quantitative Antimicrobial Activity Data measure_zones->results determine_mic->results

Caption: Workflow for antimicrobial activity screening.

References

Application Note: Protocol for NMR Characterization of 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined pharmacological and electronic properties of the furan and pyrazole moieties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR characterization of 3-(furan-2-yl)-1H-pyrazole.

Key Challenges: Pyrazole Tautomerism

A crucial aspect to consider during the NMR analysis of 1H-pyrazoles is the phenomenon of annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[1] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will be averaged.[1] The rate of this exchange is highly dependent on the solvent and temperature.[1] In aprotic, non-polar solvents and at lower temperatures, it may be possible to resolve the distinct signals for each tautomer.[1]

Experimental Protocol

This protocol outlines the steps for sample preparation, instrument setup, and data acquisition for the NMR characterization of 3-(furan-2-yl)-1H-pyrazole.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for pyrazole derivatives.[2] DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.

  • Concentration: Prepare a sample by dissolving approximately 5-10 mg of 3-(furan-2-yl)-1H-pyrazole in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

Instrument Setup & Calibration
  • Spectrometer: The experiments should be performed on a 300 MHz or higher field NMR spectrometer.[2][3]

  • Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[4]

Data Acquisition

3.1. ¹H NMR Spectroscopy

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm.

  • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

3.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to obtain singlets for all carbon signals.

  • Spectral Width: Set a spectral width of approximately 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

3.3. (Optional) 2D NMR Spectroscopy

To aid in the complete and unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • COSY: Reveals proton-proton coupling networks.

  • HSQC: Correlates directly bonded proton and carbon atoms.

Data Processing
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Data Presentation

The expected chemical shifts for 3-(furan-2-yl)-1H-pyrazole are summarized in the table below. These values are estimates based on literature data for similar furan-pyrazole derivatives and general knowledge of chemical shifts for these heterocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.

Position Atom Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz)
1N-H8.0 - 13.0br s-
4CH 6.3 - 6.8dJ ≈ 1.5 - 3.0 Hz
5CH 7.5 - 8.0dJ ≈ 1.5 - 3.0 Hz
2'C145 - 155--
3'CH 6.5 - 7.0ddJ ≈ 3.5, 0.8 Hz
4'CH 6.4 - 6.6ddJ ≈ 3.5, 1.8 Hz
5'CH 7.4 - 7.8ddJ ≈ 1.8, 0.8 Hz
3C 148 - 152--
4C 105 - 110--
5C 128 - 135--
2'C 140 - 145--
3'C 105 - 110--
4'C 111 - 115--
5'C 142 - 146--

br s = broad singlet, d = doublet, dd = doublet of doublets

Visualizations

NMR_Workflow Workflow for NMR Characterization of 3-(furan-2-yl)-1H-pyrazole cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Add Deuterated Solvent (0.5-0.7 mL) prep1->prep2 prep3 Homogenize prep2->prep3 acq1 Instrument Setup (Tune, Lock, Shim) prep3->acq1 acq2 1H NMR Acquisition acq1->acq2 acq3 13C NMR Acquisition acq2->acq3 acq4 (Optional) 2D NMR (COSY, HSQC) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Referencing (TMS) proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 proc5 Structural Elucidation proc4->proc5

Caption: NMR Characterization Workflow.

Conclusion

This protocol provides a comprehensive guide for the successful NMR characterization of 3-(furan-2-yl)-1H-pyrazole. Adherence to these steps will enable researchers to obtain high-quality ¹H and ¹³C NMR spectra, facilitating accurate structural confirmation and purity assessment, which are critical for advancing drug discovery and development programs.

References

Application Notes and Protocols: Single-Crystal X-ray Diffraction of 3-(Furan-2-yl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the single-crystal X-ray diffraction analysis of 3-(furan-2-yl)-1H-pyrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The information presented herein is intended to serve as a practical guide for researchers engaged in the synthesis, crystallization, and structural elucidation of these compounds.

Introduction

3-(Furan-2-yl)-1H-pyrazole derivatives are a versatile class of organic compounds that have garnered considerable interest due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The precise determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships, designing novel drug candidates, and developing new materials. This note outlines the typical experimental procedures for the synthesis, crystal growth, and crystallographic analysis of this important class of molecules.

Data Presentation: Crystallographic Data Summary

The following table summarizes crystallographic data for selected 3-(furan-2-yl)-1H-pyrazole derivatives reported in the literature. This allows for a comparative analysis of their structural parameters.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
3-(Furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole · CH₃OHC₂₀H₁₈N₂O₂TriclinicP110.362(2)13.023(2)13.641(2)74.455(3)70.384(3)79.281(3)1661.040.068[4]
(5RS)-(Z)-4-[5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acidC₁₇H₁₄N₂O₄MonoclinicP2₁/c---------[5]
(5RS)-(Z)-4-[5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acidC₁₅H₁₂N₂O₄SMonoclinicP2₁/c---------[5]
--INVALID-LINK--methanoneC₂₀H₁₃N₃O₄-----------[6]
Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate------------[1]

Experimental Protocols

The following sections detail generalized methodologies for the key experiments involved in the single-crystal X-ray diffraction of 3-(furan-2-yl)-1H-pyrazole derivatives. These protocols are synthesized from various reported procedures.[4][5][6][7]

Synthesis of 3-(Furan-2-yl)-1H-pyrazole Derivatives

A common synthetic route to 3-(furan-2-yl)-1H-pyrazole derivatives involves the cyclocondensation reaction between a β-diketone precursor and hydrazine hydrate or its derivatives.[3][4]

General Procedure:

  • Preparation of the β-diketone: Synthesize the appropriate 1-(furan-2-yl)-3-aryl-propane-1,3-dione precursor.

  • Cyclocondensation:

    • Dissolve the 1-(furan-2-yl)-3-aryl-propane-1,3-dione in a suitable solvent, such as ethanol.

    • Add a solution of hydrazine hydrate in the same solvent dropwise to the refluxing solution of the β-diketone.

    • Reflux the reaction mixture for several hours (typically 3 hours).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, remove the solvent by evaporation under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent or solvent mixture (e.g., dilute ethanol) to yield the purified 3-(furan-2-yl)-1H-pyrazole derivative.

Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used technique.

General Procedure:

  • Solvent Selection: Dissolve the purified pyrazole derivative in a suitable solvent or a mixture of solvents (e.g., CH₂Cl₂/MeOH, ethanol/DMF). The choice of solvent is critical and may require screening of several options.

  • Slow Evaporation:

    • Prepare a saturated or nearly saturated solution of the compound at room temperature.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the container in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decantation.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed using a single-crystal X-ray diffractometer.

General Procedure:

  • Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Collect diffraction data at a controlled temperature (e.g., 298 K or a cryogenic temperature like 120 K) using a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • The data collection strategy typically involves ω and φ scans.

  • Data Reduction: Process the collected diffraction data, including integration of reflection intensities and correction for Lorentz and polarization effects.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F².

    • Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.

    • Refine all non-hydrogen atoms anisotropically.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the structural analysis of 3-(furan-2-yl)-1H-pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis start Starting Materials (β-diketone, Hydrazine) reaction Cyclocondensation Reaction start->reaction purification Recrystallization reaction->purification product Pure Pyrazole Derivative purification->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to structure determination.

logical_relationship cluster_experiment Experimental cluster_data Data Processing cluster_analysis Structural Analysis crystal Single Crystal detector Detector diff_pattern Diffraction Pattern crystal->diff_pattern diffraction xray X-ray Source xray->crystal diffraction electron_density Electron Density Map diff_pattern->electron_density Fourier Transform atomic_model Atomic Model electron_density->atomic_model Model Building molecular_geometry Molecular Geometry atomic_model->molecular_geometry Analysis intermolecular Intermolecular Interactions atomic_model->intermolecular Analysis final_data Crystallographic Data (CIF) atomic_model->final_data Refinement

Caption: Logical flow of single-crystal X-ray diffraction analysis.

References

Application of High-Resolution Mass Spectrometry in the Analysis of Furan-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool in the research and development of novel furan-pyrazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. HRMS provides unparalleled accuracy and sensitivity for the structural elucidation, purity assessment, and quantitative analysis of these compounds, facilitating the drug discovery and development process.

Qualitative Analysis and Structural Elucidation

HRMS is instrumental in the unambiguous identification and structural confirmation of newly synthesized furan-pyrazole compounds. The high mass accuracy, typically below 5 ppm, allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the chemical formula.

A key aspect of structural elucidation is the study of fragmentation patterns. While a definitive study on the fragmentation of the furan-pyrazole scaffold is not extensively documented, the expected fragmentation pathways can be inferred from the known fragmentation of individual furan and pyrazole rings. In general, the fragmentation of pyrazoles involves the expulsion of HCN or N2 from the [M-H]+ ion. Furan derivatives often undergo ring opening and subsequent fragmentations. The combination of these patterns in a furan-pyrazole molecule can provide valuable structural information.

Quantitative Analysis

While the primary application of HRMS in the context of novel furan-pyrazoles is often qualitative, it is also a powerful tool for quantitative analysis. This is particularly relevant in preclinical and clinical studies for determining the concentration of a drug candidate in biological matrices. Furthermore, HRMS can be used to quantify impurities and degradation products. For instance, a Fast Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (FastGC-HRTOFMS) method has been successfully applied for the quantitative analysis of pyrazole pesticides in complex matrices like tea leaves, demonstrating the potential for sensitive and rapid quantification.[1][2]

The following table summarizes quantitative data related to the biological activity of selected furan-pyrazole derivatives, which is a critical aspect of their development as therapeutic agents.

Compound IDTarget Cell LineBiological Activity (IC50)Reference
7g A549 (Lung Carcinoma)27.7 µg/ml[3]
7g HepG2 (Hepatocellular Carcinoma)26.6 µg/ml[3]
5b K562 (Leukemia)0.021 µM[4]
5b A549 (Lung Carcinoma)0.69 µM[4]
Pyz-1 α-glucosidase75.62 ± 0.56 µM[5]
Pyz-2 α-glucosidase95.85 ± 0.92 µM[5]

Experimental Protocols

Protocol 1: General Sample Preparation for HRMS Analysis

This protocol provides a general guideline for the preparation of solid or liquid samples of furan-pyrazole derivatives for HRMS analysis.

Materials:

  • Furan-pyrazole compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (for positive ionization mode)

  • Ammonium hydroxide or formate (for negative ionization mode)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Procedure:

  • Dissolution: Accurately weigh a small amount of the furan-pyrazole compound (typically 1 mg) and dissolve it in a suitable HPLC-grade solvent to prepare a stock solution of 1 mg/mL.

  • Dilution: From the stock solution, prepare a working solution at a concentration of approximately 10 µg/mL by diluting with the same solvent.

  • Acidification/Basification (Optional): For electrospray ionization (ESI), the addition of a modifier to the solvent can improve ionization efficiency.

    • For positive ion mode ([M+H]⁺), add formic acid to a final concentration of 0.1%.

    • For negative ion mode ([M-H]⁻), add ammonium hydroxide or ammonium formate to a final concentration of 0.1% or 5 mM, respectively.

  • Mixing and Centrifugation: Vortex the working solution thoroughly. If any particulate matter is visible, centrifuge the solution at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Furan-Pyrazole Analysis

This protocol outlines a general LC-HRMS method for the separation and analysis of furan-pyrazole derivatives. The specific parameters may need to be optimized for individual compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) equipped with an ESI source

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds. The column is then washed with a high percentage of B and re-equilibrated at the initial conditions.

  • Flow Rate: 0.2 - 0.4 mL/min for UHPLC systems.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

HRMS Parameters:

  • Ionization Mode: ESI positive or negative, depending on the compound's properties.

  • Scan Range: A wide scan range is typically used for initial analysis (e.g., m/z 100-1000).

  • Resolution: Set to a high value (e.g., > 60,000 FWHM) to ensure accurate mass measurements.

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Sheath and Auxiliary Gas Flow Rates: Optimize for best signal intensity.

  • Capillary Temperature: Typically 250-350 °C.

  • Data Acquisition: Full scan mode for qualitative analysis and targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) for quantitative analysis.

Visualizations

experimental_workflow General Experimental Workflow for Furan-Pyrazole Analysis cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing and Interpretation dissolution Dissolution in HPLC-grade solvent dilution Dilution to working concentration dissolution->dilution modification Solvent modification (e.g., 0.1% Formic Acid) dilution->modification cleanup Centrifugation/Filtration modification->cleanup lc_separation LC Separation (e.g., C18 column) cleanup->lc_separation Inject into LC-HRMS ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis High-Resolution Mass Analysis (e.g., Orbitrap) ionization->mass_analysis data_acquisition Data Acquisition (Full Scan/Targeted) mass_analysis->data_acquisition qual_analysis Qualitative Analysis (Elemental Composition, Fragmentation) data_acquisition->qual_analysis quant_analysis Quantitative Analysis (Peak Area Integration) data_acquisition->quant_analysis

Caption: General experimental workflow for the analysis of furan-pyrazole derivatives using LC-HRMS.

logical_relationship Drug Discovery and Mechanism of Action Workflow synthesis Synthesis of Furan-Pyrazole Derivatives hrms_characterization Structural Characterization by HRMS synthesis->hrms_characterization biological_screening In Vitro Biological Screening (e.g., against cancer cell lines) hrms_characterization->biological_screening hit_identification Hit Compound Identification (e.g., based on IC50 values) biological_screening->hit_identification moa_studies Mechanism of Action Studies hit_identification->moa_studies lead_optimization Lead Optimization hit_identification->lead_optimization apoptosis_assay Apoptosis Assays moa_studies->apoptosis_assay dna_damage_assay DNA Damage/Fragmentation Assays moa_studies->dna_damage_assay

Caption: A logical workflow illustrating the process of drug discovery and mechanism of action studies for furan-pyrazole derivatives.

References

Application Notes and Protocols: Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a furan ring can enhance the biological profile of a molecule.[4] 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide combines these two important pharmacophores. This carbohydrazide derivative serves as a key intermediate for the synthesis of various other heterocyclic systems and has potential for direct biological applications. For instance, pyrazole carbohydrazide derivatives have been investigated for their anticancer and antimicrobial activities.[5][6]

Synthesis Pathway

The synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is typically achieved through a two-step process. The first step involves the formation of the pyrazole ring to yield ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This is commonly accomplished via the condensation reaction of a β-ketoester, ethyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine hydrate.[7][8] The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate to afford the desired 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.[9]

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrazinolysis start1 Ethyl 4-(2-furyl)-2,4-dioxobutanoate + Hydrazine Hydrate proc1 Condensation Reaction (e.g., in Ethanol, acid catalyst) start1->proc1 Reactants prod1 Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate proc1->prod1 Forms start2 Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate + Hydrazine Hydrate proc2 Reflux in Ethanol start2->proc2 Reactants prod2 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide proc2->prod2 Yields

Caption: Synthesis workflow for 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.

Potential Applications

While specific biological data for 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is not extensively detailed in the provided search results, the pyrazole carbohydrazide scaffold is a well-established pharmacophore with diverse biological activities. Derivatives have shown potential as:

  • Anticancer Agents: Various substituted pyrazole carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[5][9] Some analogs have demonstrated potent antiproliferative effects, suggesting their potential in oncology drug discovery.[9]

  • Antimicrobial Agents: The pyrazole nucleus is a constituent of many compounds exhibiting antibacterial and antifungal properties.[5][6] The title compound could serve as a precursor for novel antimicrobial agents.

  • Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with celecoxib being a prominent example.[3]

  • Insecticidal Agents: Certain diacylhydrazine derivatives containing a pyrazole scaffold have exhibited insecticidal activities.[4]

Potential_Applications cluster_activities Potential Biological Activities compound 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide anticancer Anticancer compound->anticancer Cytotoxic Activity antimicrobial Antimicrobial compound->antimicrobial Antibacterial/Antifungal anti_inflammatory Anti-inflammatory compound->anti_inflammatory Inhibition of Inflammatory Pathways insecticidal Insecticidal compound->insecticidal Pest Control

Caption: Potential applications of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylateC₁₀H₁₀N₂O₃206.20135-13733545-44-7
3-(furan-2-yl)-1H-pyrazole-5-carbohydrazideC₈H₈N₄O₂192.18Not specifiedNot specified

Experimental Protocols

Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

This protocol is adapted from general procedures for the synthesis of pyrazole esters from β-ketoesters.[1][8]

Materials:

  • Ethyl 4-(2-furyl)-2,4-dioxobutanoate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (10 mmol) in ethanol (50 mL).

  • To this solution, add hydrazine hydrate (10 mmol) dropwise while stirring.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (150 mL) with constant stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.[7]

Protocol 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

This protocol describes the conversion of the pyrazole ester to the corresponding carbohydrazide.[9][10]

Materials:

  • Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Place ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (5 mmol) in a 100 mL round-bottom flask.

  • Add ethanol (30 mL) to dissolve the ester.

  • Add an excess of hydrazine hydrate (25 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it to obtain 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol.

References

Functionalization of the Pyrazole Ring in 3-(Furan-2-yl)-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrazole ring in 3-(furan-2-yl)-1H-pyrazole. This versatile heterocyclic scaffold is a valuable starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations including electrophilic substitution, N-alkylation, and derivatization into chalcone-type structures.

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrazole ring of 3-(furan-2-yl)-1H-pyrazole is expected to occur preferentially at the C4 position, which is the most electron-rich carbon atom.[1]

Vilsmeier-Haack Formylation (C4-Formylation)

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich heterocyclic rings.[2] This reaction provides a key intermediate, 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, which is a versatile precursor for the synthesis of various derivatives, including chalcones.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 10 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-(furan-2-yl)-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.

Quantitative Data for Vilsmeier-Haack Formylation of Pyrazole Derivatives:

SubstrateReagentsConditionsYield (%)Reference
3-Aryl-1H-pyrazoleDMF, POCl₃70-80 °C, 2-3 hGood[3][4]
1-Phenyl-1H-pyrazol-3-olDMF, POCl₃70 °C, 24 h48[5]
5-Chloro-1,3-disubstituted-1H-pyrazolesDMF, POCl₃120 °C, 2 h55[6]
Nitration (C4-Nitration)

Nitration of the pyrazole ring introduces a nitro group, which can serve as a handle for further functionalization, such as reduction to an amino group. A common method for the nitration of five-membered heterocycles is the use of nitric acid in combination with sulfuric acid or acetic anhydride.[7][8]

Experimental Protocol:

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid (5 mL per gram of substrate) to 0 °C.

  • Slowly add 3-(furan-2-yl)-1H-pyrazole (1 equivalent) to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature at 0-5 °C.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the crude 4-nitro-3-(furan-2-yl)-1H-pyrazole by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Nitration of Pyrazole Derivatives:

SubstrateReagentsConditionsYield (%)Reference
3,5-DimethylpyrazoleHNO₃, H₂SO₄Not specified76[7]
PyrazoleHNO₃, Ac₂O then rearrangementNot specifiedHigh[8]
3-MethylpyrazoleNH₄NO₃, TFAA, TFA-18 °CNot specified[9]
Halogenation (C4-Halogenation)

Direct C-H halogenation of the pyrazole ring can be achieved using N-halosuccinimides (NXS). This method offers a metal-free and milder alternative to other halogenation procedures.[10]

Experimental Protocol:

  • Dissolve 3-(furan-2-yl)-1H-pyrazole (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the 4-halo-3-(furan-2-yl)-1H-pyrazole.

Quantitative Data for Halogenation of Pyrazole Derivatives:

SubstrateReagentsConditionsYield (%)Reference
3-Phenyl-1-tosyl-1H-pyrazol-5-amineNBS, DMSORoom temp, 3 h65[10]
3-Phenyl-1H-pyrazol-5-amineNBS, DMSORoom temp70[10]
3-Phenyl-1H-pyrazol-5-amineNIS, DMSORoom temp80[10]

N-Functionalization Reactions

The pyrazole ring contains two nitrogen atoms, and N-functionalization can lead to a mixture of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the alkylating/arylating agent.[11]

N-Alkylation

N-alkylation is a common method to introduce alkyl groups onto the pyrazole nitrogen. The reaction is typically carried out under basic conditions.[12][13]

Experimental Protocol:

  • To a solution of 3-(furan-2-yl)-1H-pyrazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to separate the N1 and N2 alkylated isomers.

Quantitative Data for N-Alkylation of Pyrazoles:

SubstrateAlkylating AgentBase/SolventConditionsYield (%)Reference
PyrazoleAlkyl bromidesCs₂CO₃/DMF80 °C, short time~100[13]
4-ChloropyrazolePhenethyl trichloroacetimidateCSA/DCM4 hGood[14]
3-Chloro-1H-pyrazoleAlkyl halideBase dependentVariesMajor (N1)[11]
N-Arylation

N-arylation introduces an aryl group onto the pyrazole nitrogen. This can be achieved using aryl halides in the presence of a copper or palladium catalyst.[15][16]

Experimental Protocol:

  • In a reaction vessel, combine 3-(furan-2-yl)-1H-pyrazole (1 equivalent), the aryl halide (e.g., aryl iodide or bromide, 1.2 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent such as DMSO or DMF.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-arylated pyrazole.

Quantitative Data for N-Arylation of Pyrazoles:

SubstrateArylating AgentCatalyst/Base/SolventConditionsYield (%)Reference
N-HeterocyclesAryl halidesCu powder/Cs₂CO₃Not specifiedGood[15]
3,5-Disubstituted-pyrazoles4-FluoronitrobenzeneK₂CO₃/DMF (Microwave)Not specifiedVaries[16]
N-Aryl pyrazolesArylboronic acidsCo(hfacac)₂/CeSO₄/HFIP100 °C, 24 hVaries[17]

Synthesis of 3-(Furan-2-yl)-1H-pyrazolyl Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[18][19] To synthesize chalcones from 3-(furan-2-yl)-1H-pyrazole, the pyrazole is first formylated at the C4 position using the Vilsmeier-Haack reaction (see section 1.1). The resulting 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is then condensed with an appropriate acetophenone derivative.

Experimental Protocol (Claisen-Schmidt Condensation):

  • Dissolve 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of sodium hydroxide or potassium hydroxide (2 equivalents) in water and add it dropwise to the ethanolic solution of the reactants with stirring at room temperature.

  • Continue stirring at room temperature for 4-6 hours. A precipitate will form.

  • Monitor the reaction by TLC.

  • Filter the precipitated product, wash with cold ethanol and then with water to remove excess base.

  • Dry the product under vacuum.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Quantitative Data for Claisen-Schmidt Condensation:

AldehydeKetoneCatalyst/SolventConditionsYield (%)Reference
5-(3-Fluorophenyl)furan-2-carbaldehydeSubstituted AcetophenonesKOH/EthanolRoom tempGood[18]
FurfuralAcetophenone15% Al₂O₃/CaO120 °C100 (selectivity)[19]
Aromatic AldehydesCyclic KetonesAlkali metal hydroxide/aprotic solventNot specifiedGood[20]

Visualizations

Reaction Workflow: Functionalization of 3-(Furan-2-yl)-1H-pyrazole

Functionalization_Workflow cluster_electrophilic Electrophilic Substitution (C4) cluster_n_functionalization N-Functionalization cluster_chalcone Chalcone Synthesis start 3-(Furan-2-yl)-1H-pyrazole formylation Vilsmeier-Haack (DMF, POCl3) start->formylation nitration Nitration (HNO3, H2SO4) start->nitration halogenation Halogenation (NXS, DMSO) start->halogenation alkylation N-Alkylation (R-X, Base) start->alkylation arylation N-Arylation (Ar-X, Catalyst) start->arylation formyl_pyrazole 4-Formyl-3-(furan-2-yl)- 1H-pyrazole formylation->formyl_pyrazole nitro_pyrazole 4-Nitro-3-(furan-2-yl)- 1H-pyrazole nitration->nitro_pyrazole halo_pyrazole 4-Halo-3-(furan-2-yl)- 1H-pyrazole halogenation->halo_pyrazole n_alkyl_pyrazole N-Alkyl-3-(furan-2-yl)- 1H-pyrazole alkylation->n_alkyl_pyrazole n_aryl_pyrazole N-Aryl-3-(furan-2-yl)- 1H-pyrazole arylation->n_aryl_pyrazole claisen_schmidt Claisen-Schmidt (Acetophenone, Base) chalcone 3-(Furan-2-yl)-1H-pyrazolyl Chalcone claisen_schmidt->chalcone formyl_pyrazole->claisen_schmidt

Caption: Overview of functionalization pathways for 3-(furan-2-yl)-1H-pyrazole.

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) addition 2. Add 3-(Furan-2-yl)-1H-pyrazole Solution Dropwise reagent_prep->addition reaction 3. Heat Reaction Mixture (70-80°C, 2-4h) addition->reaction workup 4. Quench with Ice Water & Neutralize reaction->workup isolation 5. Filter Precipitate & Wash with Water workup->isolation purification 6. Recrystallize from Ethanol isolation->purification product Pure 4-Formyl-3-(furan-2-yl)- 1H-pyrazole purification->product

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Logical Relationship: Chalcone Synthesis from 3-(Furan-2-yl)-1H-pyrazole

Chalcone_Synthesis_Logic start_material 3-(Furan-2-yl)-1H-pyrazole step1 Step 1: C4-Formylation (Vilsmeier-Haack Reaction) start_material->step1 intermediate Intermediate: 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde step1->intermediate step2 Step 2: Condensation (Claisen-Schmidt Reaction) intermediate->step2 final_product Final Product: 3-(Furan-2-yl)-1H-pyrazolyl Chalcone step2->final_product reagents_step2 Reagents: Substituted Acetophenone, Base (NaOH/KOH) reagents_step2->step2

Caption: Logical flow for the synthesis of pyrazolyl chalcones.

References

Application Notes and Protocols for 3-(Furan-2-yl)-1H-pyrazole in the Development of α-Synuclein Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(furan-2-yl)-1H-pyrazole derivatives as potent inhibitors of α-synuclein aggregation, a key pathological hallmark in neurodegenerative diseases such as Parkinson's disease. This document includes a summary of their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and a visualization of the proposed mechanism of action.

Introduction

The aggregation of α-synuclein is a critical event in the pathogenesis of synucleinopathies. Small molecules that can inhibit this process are of significant therapeutic interest. A series of novel 3-(furan-2-yl)-1H-pyrazoles have been synthesized and identified as effective inhibitors of α-synuclein aggregation. These compounds have demonstrated efficacy comparable to the well-studied inhibitor, anle138b, marking them as promising candidates for further drug development.

Quantitative Data Summary

The inhibitory activity of various 3-(furan-2-yl)-1H-pyrazole derivatives against α-synuclein aggregation was evaluated using the Thioflavin T (ThT) fluorescence assay. The following table summarizes the percentage of α-synuclein aggregation inhibition at a 50 µM compound concentration.

Compound IDStructure% Inhibition of α-Synuclein Aggregation (at 50 µM)
8b 5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole75.2 ± 5.1
8l 3-(furan-2-yl)-5-(4-(trifluoromethoxy)phenyl)-4,5-dihydro-1H-pyrazole78.9 ± 3.8
9f 5-(4-bromophenyl)-3-(furan-2-yl)-1H-pyrazole85.6 ± 4.5
Anle138b 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole80.5 ± 6.2

Data extracted from Ryan, P. et al. ACS Chemical Neuroscience 2020, 11 (15), 2303-2315.

Experimental Protocols

General Synthesis of 3-(Furan-2-yl)-1H-pyrazole Derivatives

This protocol describes a general method for the synthesis of the 3-(furan-2-yl)-1H-pyrazole core structure.

Workflow for the Synthesis of 3-(furan-2-yl)-1H-pyrazole Derivatives

cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Cyclization Furan-2-carbaldehyde Furan-2-carbaldehyde Chalcone_Intermediate Chalcone_Intermediate Furan-2-carbaldehyde->Chalcone_Intermediate Base (e.g., NaOH) Ethanol, rt Substituted_Acetophenone Substituted_Acetophenone Substituted_Acetophenone->Chalcone_Intermediate Final_Product 3-(Furan-2-yl)-1H-pyrazole Derivative Chalcone_Intermediate->Final_Product Acetic Acid Reflux Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Final_Product

Caption: General synthetic scheme for 3-(furan-2-yl)-1H-pyrazole derivatives.

Materials:

  • Furan-2-carbaldehyde

  • Substituted acetophenones (e.g., 4'-bromoacetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve furan-2-carbaldehyde and the appropriately substituted acetophenone in ethanol.

    • Add an aqueous solution of NaOH dropwise to the stirred solution at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the chalcone intermediate.

  • Pyrazole Formation (Cyclization):

    • Suspend the synthesized chalcone in glacial acetic acid.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the resulting solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final 3-(furan-2-yl)-1H-pyrazole derivative.

Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the aggregation of α-synuclein in the presence and absence of inhibitors. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

Workflow of the Thioflavin T (ThT) Assay

Prepare_Reagents Prepare α-synuclein monomer, ThT solution, and inhibitor stock Mix_Components Mix α-synuclein, ThT, and inhibitor (or vehicle) in a 96-well plate Prepare_Reagents->Mix_Components Incubate_Plate Incubate at 37°C with shaking Mix_Components->Incubate_Plate Measure_Fluorescence Measure fluorescence (Ex: 440 nm, Em: 485 nm) at regular intervals Incubate_Plate->Measure_Fluorescence Data_Analysis Plot fluorescence vs. time and calculate % inhibition Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for the Thioflavin T aggregation assay.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 3-(Furan-2-yl)-1H-pyrazole inhibitor stock solutions (in DMSO)

  • Black, clear-bottom 96-well microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-synuclein monomer in PBS to a final concentration of 100 µM.

    • Prepare a fresh 1 mM stock solution of ThT in PBS and filter through a 0.22 µm filter.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Setup:

    • In each well of a 96-well plate, add the following to a final volume of 100 µL:

      • α-synuclein monomer (final concentration of 50 µM)

      • ThT (final concentration of 10 µM)

      • Test compound (final concentration of 50 µM) or vehicle (DMSO) for control wells.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in a plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 15-30 minutes for up to 72 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each well.

    • Determine the maximum fluorescence intensity reached in the control (vehicle) and inhibitor-treated wells.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Max Fluorescence_inhibitor / Max Fluorescence_control)) * 100

Proposed Mechanism of Action

The precise signaling pathway through which 3-(furan-2-yl)-1H-pyrazole derivatives inhibit α-synuclein aggregation is still under investigation. However, based on their structural similarity to other known inhibitors and molecular modeling studies, a plausible mechanism involves direct binding to α-synuclein monomers or early-stage oligomers. This interaction is thought to stabilize the protein in a non-aggregation-prone conformation, thereby preventing its assembly into toxic oligomers and fibrils.

Proposed Inhibitory Pathway of 3-(Furan-2-yl)-1H-pyrazole on α-Synuclein Aggregation

cluster_pathway α-Synuclein Aggregation Pathway cluster_inhibition Inhibition Mechanism Monomer α-Synuclein Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Stabilized_Monomer Stabilized Monomer/ Early Oligomer Complex Fibril Amyloid Fibrils Oligomer->Fibril Elongation Inhibitor 3-(Furan-2-yl)-1H-pyrazole Inhibitor->Monomer Binding and Stabilization

Caption: Diagram illustrating the proposed mechanism of α-synuclein aggregation inhibition.

This proposed mechanism suggests that the inhibitor binds to α-synuclein, preventing the conformational changes necessary for the formation of β-sheet-rich structures that are the building blocks of toxic oligomers and fibrils. Further biophysical studies are required to fully elucidate the specific binding site and the detailed conformational changes induced by these inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(furan-2-yl)-1H-pyrazole synthesis.

Troubleshooting Guide

Low yields in the synthesis of 3-(furan-2-yl)-1H-pyrazole can arise from various factors, from the quality of starting materials to suboptimal reaction conditions. This guide addresses common issues and offers potential solutions.

Problem 1: Low or No Product Formation

Potential CauseSuggested Solution
Poor Quality Starting Materials Ensure the purity of the 1,3-dicarbonyl precursor (e.g., 1-(furan-2-yl)-3-hydroxyprop-2-en-1-one) and hydrazine derivative. Impurities can lead to side reactions and complicate purification. Use freshly opened or purified hydrazine, as it can degrade over time.
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition of the furan ring or the formation of byproducts. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used. Aprotic dipolar solvents such as DMF or DMSO can also be effective.[1] The optimal solvent may need to be determined empirically.
Incorrect pH The pH of the reaction mixture can influence the nucleophilicity of hydrazine and the stability of the intermediates. For hydrazine salts, the addition of a mild base like sodium acetate may be beneficial.

Problem 2: Formation of Multiple Products (Regioisomers or Byproducts)

Potential CauseSuggested Solution
Formation of Regioisomers When using an unsymmetrical 1,3-dicarbonyl precursor, the initial nucleophilic attack of hydrazine can occur at two different carbonyl carbons, leading to a mixture of pyrazole regioisomers. The regioselectivity is influenced by steric and electronic factors of the substituents. Acidic conditions (e.g., in ethanol with aryl hydrazine hydrochlorides) may favor one isomer, while basic conditions could favor the other.
Incomplete Cyclization The intermediate hydrazone may not fully cyclize to form the pyrazole ring. This can be addressed by increasing the reaction time or temperature, or by adding a catalytic amount of acid to promote the cyclization step.
Furan Ring Opening The furan ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures. This can lead to a variety of unwanted byproducts. Careful control of pH and temperature is crucial.
Discoloration of Reaction Mixture Discoloration, often observed when using hydrazine salts, can be due to the formation of colored impurities from the hydrazine starting material or oxidative processes. Adding a mild base to neutralize acidity or performing the reaction under an inert atmosphere can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-(furan-2-yl)-1H-pyrazole?

A1: Common precursors include the reaction of a furan-containing 1,3-dicarbonyl compound, such as 1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, with hydrazine or a hydrazine derivative. Another route involves the reaction of 2-acetylfuran with a suitable reagent to form a three-carbon intermediate, which is then cyclized with hydrazine.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons. To improve regioselectivity, you can try altering the reaction conditions. Steric hindrance on one of the carbonyl groups of the dicarbonyl compound or on the hydrazine can direct the reaction towards a single regioisomer. The choice of solvent and the pH can also influence the outcome; for instance, acidic conditions might favor one isomer while basic conditions favor the other.

Q3: My reaction mixture is turning dark brown. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the starting materials or side reactions. To achieve a cleaner reaction profile, you can try adding a mild base like sodium acetate to neutralize any acid that may promote byproduct formation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions. Purification of the crude product by column chromatography or recrystallization is often necessary to remove these colored impurities.

Q4: What is a typical work-up and purification procedure for 3-(furan-2-yl)-1H-pyrazole?

A4: After the reaction is complete (as monitored by TLC), the solvent is typically removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove any inorganic salts or water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of furan-containing pyrazoline derivatives, which can serve as a reference for optimizing the synthesis of 3-(furan-2-yl)-1H-pyrazole.

PrecursorHydrazine DerivativeSolventConditionsYield (%)Reference
1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-oneHydrazine hydrateDMF-35-45[1]
1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-onePhenyl hydrazineDMF-35-45[1]
1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-oneSemicarbazideDMF-35-45[1]
1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-one2,4-Dinitrophenyl hydrazineDMF-35-45[1]
Furan-2,3-dionesArylhydrazinesBenzeneReflux45-65[2]

Experimental Protocols

Synthesis of 3-(furan-2-yl)-1H-pyrazole via Condensation of a Chalcone Analog with Hydrazine

This protocol is adapted from the synthesis of a structurally related 5-(furan-2-yl)pyrazoline.[1]

Step 1: Synthesis of 1-(furan-2-yl)-3-aryl-prop-2-en-1-one (Chalcone Analog)

  • To a solution of 2-acetylfuran (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a solution of potassium hydroxide (2-3 equivalents) in water dropwise with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.

Step 2: Synthesis of 3-(furan-2-yl)-5-aryl-1H-pyrazole

  • Dissolve the synthesized chalcone analog (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the solid product, wash it with water, and dry it.

  • Purify the crude pyrazole by column chromatography on silica gel or by recrystallization.

Visualizations

TroubleshootingWorkflow start Low Yield in 3-(furan-2-yl)-1H-pyrazole Synthesis check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Analyze for Byproducts/Side Reactions start->analyze_byproducts purification Improve Purification Protocol check_purity->purification check_stoichiometry->purification temp Adjust Temperature optimize_conditions->temp solvent Change Solvent optimize_conditions->solvent ph Modify pH optimize_conditions->ph regioisomers Address Regioisomer Formation analyze_byproducts->regioisomers furan_opening Investigate Furan Ring Opening analyze_byproducts->furan_opening temp->purification solvent->purification ph->purification regioisomers->optimize_conditions furan_opening->optimize_conditions

Caption: Troubleshooting workflow for improving the yield of 3-(furan-2-yl)-1H-pyrazole synthesis.

SynthesisPathway cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Pyrazole Synthesis 2-Acetylfuran 2-Acetylfuran Chalcone Chalcone 2-Acetylfuran->Chalcone Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Chalcone Pyrazole 3-(furan-2-yl)-1H-pyrazole Chalcone->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: General synthetic pathway for 3-(furan-2-yl)-1H-pyrazole via a chalcone intermediate.

References

purification of crude 3-(furan-2-yl)-1H-pyrazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(furan-2-yl)-1H-pyrazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 3-(furan-2-yl)-1H-pyrazole? A1: The standard and most commonly used stationary phase for purifying pyrazole derivatives is silica gel (60 Å, 230-400 mesh).[1][2][3] If the compound shows signs of degradation, which can occur with acid-sensitive molecules, alternative stationary phases like neutral alumina or florisil can be considered.[4]

Q2: Which mobile phase (eluent) system should I start with? A2: A solvent system consisting of a hexane and ethyl acetate mixture is a highly recommended starting point for separating pyrazole compounds.[1][3] The polarity of 3-(furan-2-yl)-1H-pyrazole necessitates determining the optimal solvent ratio by Thin-Layer Chromatography (TLC) before running the column. Other systems, such as dichloromethane/hexane or acetone/hexane, can also be explored.[4]

Q3: How do I determine the best solvent ratio using TLC? A3: To find the optimal eluent, test various ratios of your chosen solvent system (e.g., hexane:ethyl acetate) with your crude mixture on a TLC plate. The ideal system will give your target compound a Retention Factor (Rf) value of approximately 0.2 to 0.3. This range typically ensures good separation from impurities on the column.

Q4: My crude product is not dissolving in the chosen mobile phase. How should I load it onto the column? A4: If your sample has poor solubility in the eluent, the "dry loading" method is recommended.[5] Dissolve the crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a portion of silica gel (approximately 10-20 times the mass of your sample) to this solution.[5] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the prepared column.[5]

Q5: How can I check if my compound is stable on silica gel? A5: Compound stability on silica can be assessed using two-dimensional TLC (2D TLC).[4][5] Spot your compound on a TLC plate and run it in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots indicates degradation on the silica surface.[4][5]

Experimental Protocol: Column Chromatography Workflow

This protocol outlines the standard procedure for purifying 3-(furan-2-yl)-1H-pyrazole.

G A Crude 3-(furan-2-yl)-1H-pyrazole B Step 1: TLC Analysis Determine optimal eluent system (Target Rf ≈ 0.2-0.3) A->B C Step 2: Column Packing Prepare a slurry of silica gel in the initial eluent and pack the column uniformly. B->C D Step 3: Sample Loading Use dry loading for poorly soluble samples or apply a concentrated solution directly. C->D E Step 4: Elution Run the column with the chosen eluent, applying gentle pressure if needed (flash chromatography). D->E F Step 5: Fraction Collection Collect eluent in small, numbered fractions (e.g., test tubes). E->F G Step 6: Fraction Analysis Monitor fractions by TLC to identify those containing the pure product. F->G H Step 7: Combine & Evaporate Combine the pure fractions and remove the solvent under reduced pressure. G->H I Pure 3-(furan-2-yl)-1H-pyrazole H->I

Caption: General experimental workflow for column chromatography purification.

Data Summary Table

The following table provides recommended starting parameters for the purification process. These may require optimization based on specific impurities present in the crude mixture.

ParameterRecommended SpecificationJustification & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for pyrazole purification.[1][2] Consider deactivating with triethylamine or using neutral alumina if the compound is acid-sensitive.[4]
Mobile Phase Systems 1. Hexane / Ethyl Acetate2. Dichloromethane / HexaneHexane/EtOAc is the most common system.[1] Start with low polarity (e.g., 9:1 Hex:EtOAc) and increase polarity as needed.
Elution Method Isocratic or GradientIf impurities are close in polarity, a slow gradient elution (gradually increasing the percentage of the more polar solvent) may be necessary.
TLC Target Rf 0.2 - 0.3An Rf in this range generally provides the best resolution during column chromatography.
Loading Method Dry LoadingHighly recommended to ensure a narrow starting band, especially for samples with limited solubility in the eluent.[5]

Troubleshooting Guide

G cluster_0 Separation Issues cluster_1 Yield Issues cluster_2 Elution & Flow Issues Start Problem Encountered During Purification P1 Poor or No Separation (Overlapping spots) P2 Low or No Yield P3 Irregular Peak Shape (Tailing/Fronting) P4 Cracked Silica Bed C1a Incorrect Eluent System P1->C1a C1b Column Overloaded P1->C1b C1c Poorly Packed Column (Channeling) P1->C1c S1a Re-optimize eluent via TLC. Use a shallower gradient. C1a->S1a S1b Use less crude material or a wider column. C1b->S1b S1c Repack column ensuring a uniform bed, free of air pockets. C1c->S1c C2a Compound Decomposed on Column P2->C2a C2b Eluent Too Non-Polar P2->C2b C2c Compound Eluted in Solvent Front P2->C2c S2a Check stability with 2D TLC. Use deactivated silica, alumina, or florisil. C2a->S2a S2b Gradually increase eluent polarity. C2b->S2b S2c Analyze the very first fractions collected. C2c->S2c C3a Flow Rate Incorrect P3->C3a C3b Sample Insolubility at Top of Column P3->C3b S3a Adjust flow rate. Too fast causes tailing; too slow causes broadening. C3a->S3a S3b Ensure sample is fully adsorbed before elution. Use dry loading. C3b->S3b C4a Abrupt Change in Solvent Polarity P4->C4a S4a Use gradient elution or pre-equilibrate column with new solvent mixture. C4a->S4a

Caption: A logical workflow for troubleshooting common column chromatography issues.

Problem: Poor or No Separation

  • Q: My compound is co-eluting with an impurity. What should I do?

    • A: Cause/Solution: This often indicates that the chosen eluent system is too polar. You should re-evaluate your mobile phase using TLC to find a system that provides better separation between the spots. Alternatively, if the separation is challenging, using a shallower and slower gradient during elution can improve resolution.[4]

  • Q: I see streaking and wide bands in all my fractions. Why is this happening?

    • A: Cause/Solution: This could be due to several factors:

      • Column Overload: You may have loaded too much crude material onto the column. Try using less sample or increasing the column diameter.

      • Poor Packing: The silica bed may have channels or cracks, leading to an uneven flow of the mobile phase.[6] Ensure the column is packed uniformly without any air bubbles.

      • Degradation: Your compound might be degrading on the silica gel, creating a continuous stream of the impurity during elution.[4] Check for stability using 2D TLC as described in the FAQs.[5]

Problem: Low or No Yield

  • Q: I ran the entire column, but I can't find my product in any of the fractions. Where did it go?

    • A: Cause/Solution: There are a few common possibilities:

      • Decomposition: The product may be unstable on silica gel and has decomposed entirely.[4] If you suspect this, try an alternative stationary phase like neutral alumina.

      • Still on the Column: The mobile phase may not be polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mix with methanol) to see if the compound elutes.

      • Eluted in the Solvent Front: If the initial eluent was too polar, the compound may have eluted immediately with the solvent front.[4] Always collect and check the very first fractions that come off the column.

Problem: Irregular Flow or Column Bed Issues

  • Q: My collected spots are "tailing" significantly on the TLC plate. What causes this?

    • A: Cause/Solution: Tailing can be caused by running the column too quickly, not allowing for proper equilibration between the stationary and mobile phases.[5] It can also occur if the compound has secondary interactions with the silica; adding a small amount (e.g., 0.1-1%) of triethylamine or acetic acid to the eluent (depending on whether your compound is basic or acidic) can sometimes resolve this.

  • Q: I noticed cracks forming in the silica bed after I changed my solvent system. Is this a problem?

    • A: Cause/Solution: Yes, this is a significant problem that will ruin the separation. Cracking is caused by rapid changes in solvent polarity, which generates heat and disrupts the packed bed.[7] Always change solvent polarity gradually when running a gradient. Never switch directly from a non-polar solvent (like hexane) to a very polar one (like methanol).

References

Technical Support Center: Overcoming Poor Solubility of Furan-Pyrazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of furan-pyrazole derivatives during biological assays.

Troubleshooting Guide

Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following table summarizes common observations, potential causes, and recommended solutions to address precipitation issues with furan-pyrazole derivatives.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium.1. Optimize Dilution Protocol: Perform serial dilutions in the assay buffer. Add the stock solution dropwise to the vortexing buffer. 2. Use an Intermediate Solvent: If direct dilution is problematic, consider a multi-step dilution using a solvent of intermediate polarity that is miscible with both the stock solvent and the final aqueous medium. 3. Lower Stock Concentration: Prepare a less concentrated stock solution if the compound's solubility in the stock solvent allows.
Exceeding Aqueous Solubility Limit: The final concentration of the furan-pyrazole derivative in the aqueous medium is higher than its intrinsic solubility.1. Determine Maximum Aqueous Solubility: Conduct a solubility test to find the highest concentration that remains in solution under your experimental conditions. 2. Adjust Final Concentration: Lower the final working concentration of the compound in the assay.
Precipitation Over Time in Incubator Temperature Effects: Changes in temperature (e.g., from room temperature to 37°C) can decrease the solubility of some compounds.1. Pre-warm Solutions: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature before adding the compound. 2. Equilibrate at Assay Temperature: After preparing the final dilution, allow the solution to equilibrate at the assay temperature before use.
pH Shift: The pH of the medium changes over time due to cellular metabolism or CO2 environment, affecting the solubility of ionizable furan-pyrazole derivatives.1. Assess pH Sensitivity: Determine the pKa of your compound to understand its ionization state at different pH values. 2. Use Appropriate Buffers: Ensure the medium is adequately buffered for the experimental conditions (e.g., using HEPES in CO2 incubators).
Interaction with Media Components: The compound may interact with salts, proteins (e.g., in serum), or other components in the cell culture medium, leading to precipitation.1. Test in Simpler Buffers: Evaluate the compound's solubility in a simple buffer (e.g., PBS) to see if media components are the cause. 2. Reduce Serum Concentration: If using serum, test if a lower concentration reduces precipitation while still maintaining cell health.
Precipitation After Freeze-Thaw Cycles of Stock Solution Reduced Solubility at Low Temperatures: The compound is less soluble in the stock solvent (e.g., DMSO) at freezing temperatures.1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 2. Proper Storage and Handling: Store stock solutions at -20°C or -80°C in tightly sealed vials. Before use, thaw completely and vortex to ensure any precipitate is redissolved.
Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.1. Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO. 2. Minimize Exposure to Air: Keep DMSO stock solution vials tightly sealed and minimize the time they are open to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for my furan-pyrazole derivative?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving a wide range of poorly soluble organic compounds, including many furan-pyrazole derivatives.[1][2][3] It is miscible with both aqueous and organic solvents.[3] However, it is crucial to use anhydrous DMSO to prevent the introduction of water, which can reduce the solubility of hydrophobic compounds.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[4] However, the optimal concentration can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cells to DMSO.

Q3: My furan-pyrazole derivative is not soluble enough even in 100% DMSO. What are my options?

A3: If solubility in DMSO is limited, you can explore other organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol. However, the compatibility and toxicity of these solvents in your specific assay must be evaluated. Alternatively, formulation strategies such as using co-solvents, surfactants, or creating a solid dispersion can be employed to enhance solubility.

Q4: How can I determine the pKa and logP of my novel furan-pyrazole derivative?

A4: While experimental determination is the gold standard, several computational tools can predict pKa and logP values.[5][6][7][8][9] These predictions can provide valuable insights into the physicochemical properties of your compound and guide your formulation strategy. For example, knowing the pKa can help in selecting a buffer system with a pH that favors the more soluble (ionized) form of the compound.

Q5: Can pH adjustment of the assay buffer improve the solubility of my furan-pyrazole derivative?

A5: Yes, if your compound has an ionizable group, adjusting the pH of the buffer can significantly impact its solubility. For a basic compound, a lower pH (more acidic) will lead to protonation and increased solubility. For an acidic compound, a higher pH (more basic) will result in deprotonation and enhanced solubility. It is important to ensure the chosen pH is compatible with your biological assay.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions

This protocol describes a general method for preparing a stock solution of a furan-pyrazole derivative in DMSO and subsequent dilution into an aqueous buffer for a biological assay.

  • Materials:

    • Furan-pyrazole derivative (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Aqueous assay buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature.

    • Sterile microcentrifuge tubes and pipette tips.

  • Procedure:

    • Stock Solution Preparation:

      • Weigh a precise amount of the furan-pyrazole derivative into a sterile microcentrifuge tube.

      • Add the calculated volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM or 50 mM).

      • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (to 30-40°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

    • Intermediate Dilution (Optional but Recommended):

      • Perform an initial 1:10 or 1:100 dilution of the DMSO stock solution in DMSO to create an intermediate stock. This can help in reducing the volume of concentrated DMSO added to the final aqueous solution.

    • Final Working Solution Preparation:

      • Pre-warm the aqueous assay buffer to the temperature of your experiment (e.g., 37°C).

      • While gently vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is within the acceptable limit for your assay (typically ≤ 0.5%).

      • Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the concentration may be too high, and further optimization is needed.

Protocol 2: Aqueous Solubility Determination by Visual Inspection

This simple protocol provides a quick estimate of the aqueous solubility of your furan-pyrazole derivative under specific experimental conditions.

  • Materials:

    • High-concentration stock solution of the furan-pyrazole derivative in DMSO (e.g., 10 mM).

    • Aqueous buffer or cell culture medium.

    • Clear microplate (e.g., 96-well plate) or glass vials.

  • Procedure:

    • Prepare a series of dilutions of your compound in the aqueous buffer, starting from a high concentration and performing serial dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions.

    • Include a vehicle control (buffer with the same final DMSO concentration but no compound).

    • Incubate the plate or vials under the same conditions as your planned experiment (e.g., 37°C for 2 hours).

    • Visually inspect each well or vial against a dark background for any signs of precipitation (haziness, cloudiness, or solid particles).

    • The highest concentration that remains clear is your approximate maximum aqueous solubility under those conditions.

Data Presentation

Table 1: Physicochemical Properties of a Representative Pyrazole-Containing Drug (Celecoxib)

This table provides an example of the kind of physicochemical data that is useful for understanding and addressing solubility issues. While specific data for novel furan-pyrazole derivatives will need to be determined experimentally or computationally, the properties of the well-characterized drug celecoxib offer a relevant reference point.

PropertyValueImplication for Solubility
Molecular Formula C₁₇H₁₄F₃N₃O₂S[10]Provides basic structural information.
Molecular Weight 381.4 g/mol [10]Higher molecular weight can sometimes correlate with lower solubility.
logP 3.4[10]Indicates that celecoxib is lipophilic and likely to have low aqueous solubility.
Water Solubility 3.3 mg/L at 25°CConfirms very low aqueous solubility.
pKa 11.1 (sulfonamide)The sulfonamide group is weakly acidic. At physiological pH (~7.4), it will be predominantly in its non-ionized, less soluble form.

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitation Observed check_stock Check Stock Solution (Thaw completely, vortex) start->check_stock immediate_precip Immediate Precipitation upon Dilution? check_stock->immediate_precip delayed_precip Precipitation Over Time? immediate_precip->delayed_precip No solvent_shock Potential Solvent Shock immediate_precip->solvent_shock Yes exceed_sol Exceeding Aqueous Solubility immediate_precip->exceed_sol Yes temp_effect Temperature Effect? delayed_precip->temp_effect ph_shift pH Shift? delayed_precip->ph_shift media_interaction Media Interaction? delayed_precip->media_interaction optimize_dilution Optimize Dilution Protocol (Serial dilution, slow addition) solvent_shock->optimize_dilution intermediate_solvent Use Intermediate Solvent solvent_shock->intermediate_solvent determine_sol Determine Max. Aqueous Solubility exceed_sol->determine_sol lower_conc Lower Final Concentration exceed_sol->lower_conc end Proceed with Assay optimize_dilution->end Solution Found intermediate_solvent->end Solution Found determine_sol->end Solution Found lower_conc->end Solution Found prewarm Pre-warm Solutions temp_effect->prewarm Yes buffer Check/Adjust Buffer System ph_shift->buffer Yes simpler_buffer Test in Simpler Buffer media_interaction->simpler_buffer Yes prewarm->end Solution Found buffer->end Solution Found simpler_buffer->end Solution Found

Caption: A flowchart outlining the troubleshooting steps for addressing compound precipitation in biological assays.

Diagram 2: Decision Tree for Solubility Enhancement Strategy

G start Furan-Pyrazole Derivative with Poor Aqueous Solubility check_pka Is the compound ionizable? (Check pKa) start->check_pka ph_adjust pH Adjustment (Adjust buffer pH to favor ionized form) check_pka->ph_adjust Yes cosolvent Co-solvent Approach (e.g., PEG, ethanol in small %) check_pka->cosolvent No / pH adjustment not feasible check_solubility check_solubility ph_adjust->check_solubility Solubility Sufficient? cosolvent->check_solubility success Proceed with Biological Assay check_solubility->success Yes advanced_methods Advanced Formulation Strategies check_solubility->advanced_methods No surfactants Surfactants (e.g., Tween-80) advanced_methods->surfactants cyclodextrins Cyclodextrins advanced_methods->cyclodextrins solid_dispersion Solid Dispersion advanced_methods->solid_dispersion surfactants->success cyclodextrins->success solid_dispersion->success

Caption: A decision tree to guide the selection of an appropriate strategy for enhancing the solubility of furan-pyrazole derivatives.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

The most prevalent and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The process is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in pyrazole synthesis can stem from several factors. A logical workflow for troubleshooting this issue is essential.[3] Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, potential side reactions, and losses during purification.[3]

Potential Causes and Solutions for Low Yield:

  • Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[3] It is recommended to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, pH/catalyst, and reaction time are all critical parameters that may require optimization.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can lower the yield of the desired product.[3]

  • Loss During Purification: Significant amounts of product can be lost during recrystallization or column chromatography. Optimizing these purification techniques is crucial.[3]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][3]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can influence regioselectivity. For instance, aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]

  • pH Control: The pH of the reaction mixture can be a determining factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[3]

  • Steric Hindrance: The steric properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[3]

Q4: The reaction mixture has turned a dark color. Is this normal and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[3]

Tips for a Cleaner Reaction:

  • Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[3]

  • Purification of Hydrazine: Purifying the hydrazine starting material by distillation or recrystallization before use can remove some of these impurities.[3]

  • Effective Purification: Recrystallization and column chromatography are effective methods for removing colored byproducts from the final product.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during pyrazole synthesis.

Problem: Low or No Product Yield

LowYieldTroubleshooting cluster_conditions Optimization Parameters Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure PurifyReagents Purify/Source High-Purity Reagents CheckPurity->PurifyReagents If impure AnalyzeByproducts Analyze for Side Products OptimizeConditions->AnalyzeByproducts If no improvement Success Improved Yield OptimizeConditions->Success If yield improves Temp Temperature OptimizeConditions->Temp Solvent Solvent OptimizeConditions->Solvent Catalyst pH/Catalyst OptimizeConditions->Catalyst Time Reaction Time OptimizeConditions->Time ReviewPurification Review Purification Technique AnalyzeByproducts->ReviewPurification If byproducts are minimal AddressSideReactions Address Side Reactions (e.g., change solvent, temperature) AnalyzeByproducts->AddressSideReactions If byproducts are significant ReviewPurification->Success If yield improves OptimizePurification Optimize Recrystallization or Chromatography ReviewPurification->OptimizePurification If losses are high PurifyReagents->CheckPurity AddressSideReactions->OptimizeConditions OptimizePurification->Success

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Problem: Formation of Regioisomers

RegioisomerTroubleshooting Start Regioisomer Formation Observed ModifySolvent Modify Solvent System Start->ModifySolvent AdjustpH Adjust Reaction pH ModifySolvent->AdjustpH If no improvement Success Improved Regioselectivity ModifySolvent->Success If selectivity improves StericControl Utilize Steric Hindrance AdjustpH->StericControl If no improvement AdjustpH->Success If selectivity improves Separation Optimize Separation of Isomers StericControl->Separation If isomers still form StericControl->Success If selectivity improves Separation->Success

Caption: Troubleshooting guide for regioselectivity in pyrazole synthesis.

Experimental Protocols

General Knorr Pyrazole Synthesis Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 eq)[5]

  • Solvent (e.g., ethanol, glacial acetic acid)[1][5]

  • Catalyst (optional, e.g., catalytic amount of glacial acetic acid if not the solvent)[5]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[5]

  • Reagent Addition: Slowly add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), an equivalent of a mild base (e.g., triethylamine) may be added.[5] A catalytic amount of acid can be added to facilitate the reaction.[5]

  • Reaction: Stir the mixture at room temperature or heat to reflux.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.[3]

  • Extraction: If the product does not precipitate, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure pyrazole.[5]

Experimental Workflow: Knorr Pyrazole Synthesis

KnorrWorkflow cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound ReactionSetup Dissolve Dicarbonyl in Solvent Dicarbonyl->ReactionSetup Hydrazine Hydrazine Derivative ReagentAddition Add Hydrazine Derivative (and optional catalyst/base) Hydrazine->ReagentAddition ReactionSetup->ReagentAddition Reaction Stir at RT or Reflux (Monitor by TLC) ReagentAddition->Reaction Workup Cool and Isolate Crude Product (Filtration or Evaporation) Reaction->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification FinalProduct Pure Pyrazole Purification->FinalProduct

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Data on Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity. The following tables summarize the effects of different parameters on the synthesis of various pyrazole derivatives.

Table 1: Effect of Solvent on Pyrazole Synthesis from Hydrazones and Nitroolefins [6]

SolventProduct Ratio (Pyrazole : Michael Adduct)
TolueneNo Reaction
CH2Cl2High
Aprotic Polar SolventsGenerally favors Michael adduct
Protic Polar Solvents (e.g., MeOH, EtOH)Favors Pyrazole
Acetic AcidHigh

Table 2: Representative Reaction Conditions for Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventTemperatureTimeYieldReference
Ethyl acetoacetatePhenylhydrazineAcetic AcidReflux1 hourHigh[1]
2-Chloro-1-cyclobutyl-butane-1,3-dioneHydrazine hydrateEthanolRefluxVaries (TLC monitored)Good[5]
Ethyl benzoylacetateHydrazine hydrate1-Propanol~100°C1 hourGood[1][7]

Note: These are examples, and optimal conditions will vary depending on the specific substrates used. It is always recommended to perform small-scale optimization experiments before scaling up.

References

troubleshooting unexpected side products in furan-pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furan-pyrazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products in furan-pyrazole synthesis?

A1: The most frequently encountered side products include:

  • Furan-ring opened products: This often occurs under acidic conditions or with certain reagents, leading to the formation of phenol derivatives or other acyclic compounds.[1][2]

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines, the formation of two or more positional isomers of the pyrazole ring is a common challenge.[3]

  • Pyrazoline intermediates: Incomplete cyclization or aromatization can result in the isolation of partially saturated pyrazoline rings.[3]

  • Polymeric materials and tar: The high reactivity of the furan ring, especially under acidic conditions and at elevated temperatures, can lead to polymerization and the formation of intractable tars.[1]

  • Hydrazine-derived impurities: Side reactions of the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[3]

  • Rearrangement products: In specific cases, such as the thermolysis of azido-pyrazoles, unexpected rearrangements involving pyrazole ring-opening and recyclization can occur.[4][5][6][7]

Q2: How can I identify the side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:

  • Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of impurities. For instance, the presence of a phenolic OH signal in the ¹H NMR spectrum could indicate furan ring opening.[2] Duplicate sets of peaks may suggest the presence of regioisomers.[3]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide the molecular weight of the components, aiding in the identification of side products.[3]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A3: Controlling regioselectivity is a key challenge. Here are some strategies:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[8]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over another by exploiting small differences in activation energies.

  • Choice of Hydrazine Reagent: The electronic and steric properties of the substituent on the hydrazine can influence which nitrogen atom preferentially attacks the dicarbonyl compound.

  • pH Control: The acidity of the reaction medium can influence the reactivity of the carbonyl groups and the hydrazine, thereby affecting the regiochemical outcome.

Q4: I am observing significant furan ring cleavage. What conditions can I modify to prevent this?

A4: Furan ring opening is often acid-catalyzed. To minimize this side reaction:

  • Use milder acidic conditions: Employ weaker acids or buffer the reaction mixture.

  • Anhydrous conditions: The presence of water can facilitate the hydrolytic opening of the furan ring.[1] Ensure all solvents and reagents are dry.

  • Lower reaction temperature: High temperatures can promote ring cleavage.

  • Protecting groups: In some cases, it may be necessary to protect sensitive functional groups on the furan ring.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Symptom Potential Cause(s) Suggested Solution(s)
Dark brown/black reaction mixture with tar formation Polymerization of the furan ring due to excessive acidity or high temperature.[1]- Use a milder acid catalyst or a buffer. - Run the reaction at a lower temperature. - Ensure efficient stirring to avoid localized overheating.
Multiple spots on TLC, difficult to separate Formation of regioisomers.[3]- Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP).[8] - Optimize the reaction temperature. - Consider using a different hydrazine derivative if possible.
Product NMR shows unexpected signals (e.g., phenolic OH) Furan ring opening has occurred.[2]- Switch to anhydrous reaction conditions. - Use a non-aqueous acid source. - Reduce the reaction temperature and time.
Low yield of the desired pyrazole - Incomplete reaction. - Formation of multiple side products. - Product decomposition during workup.- Monitor the reaction progress by TLC to determine the optimal reaction time. - Address specific side product formation using the suggestions above. - Use a milder workup procedure (e.g., avoid strong acids/bases).
Reaction mixture has a persistent yellow or red color Side reactions involving the hydrazine starting material.[3]- Use freshly purified hydrazine. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Key Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[9][10][11]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol)

  • Acid catalyst (e.g., glacial acetic acid, sulfuric acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the acid catalyst to the solution.

  • Slowly add the hydrazine reagent to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Furan Synthesis via Paal-Knorr Reaction

This is a general protocol for the synthesis of a furan precursor.[12][13][14][15]

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if removing water).

  • Add the acid catalyst or dehydrating agent to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude furan derivative by distillation or column chromatography.

Visualizing Reaction Pathways

Furan-Pyrazole Synthesis: Main Reaction vs. Side Reactions

The following diagram illustrates the desired reaction pathway to form a furan-pyrazole and the competing side reactions that can lead to unexpected byproducts.

G Start Furan-containing 1,3-Dicarbonyl + Hydrazine DesiredProduct Desired Furan-Pyrazole Start->DesiredProduct Desired Cyclization Regioisomer Regioisomeric Pyrazole Start->Regioisomer Alternative Cyclization RingOpened Furan Ring-Opened Product Start->RingOpened Acid/Water Catalyzed Cleavage Pyrazoline Pyrazoline Intermediate Start->Pyrazoline Incomplete Aromatization Polymer Polymer/Tar Start->Polymer Polymerization DesiredProduct->Polymer Degradation

Caption: Reaction pathways in furan-pyrazole synthesis.

Troubleshooting Workflow for Unexpected Side Products

This workflow provides a logical sequence of steps to identify and mitigate the formation of side products.

G Start Unexpected Side Product Observed Identify Identify Side Product (TLC, NMR, MS) Start->Identify IsRegioisomer Is it a Regioisomer? Identify->IsRegioisomer IsRingOpened Is it a Ring-Opened Product? IsRegioisomer->IsRingOpened No OptimizeRegio Optimize for Regioselectivity: - Change solvent (e.g., TFE) - Adjust temperature IsRegioisomer->OptimizeRegio Yes IsPyrazoline Is it a Pyrazoline? IsRingOpened->IsPyrazoline No OptimizeRing Prevent Ring Opening: - Use anhydrous conditions - Milder acid - Lower temperature IsRingOpened->OptimizeRing Yes OptimizeAromatization Promote Aromatization: - Increase reaction time/temperature - Add an oxidant IsPyrazoline->OptimizeAromatization Yes Other Other Side Product IsPyrazoline->Other No End Desired Product Obtained OptimizeRegio->End OptimizeRing->End OptimizeAromatization->End Consult Consult Literature for Specific Side Product Other->Consult Consult->End

Caption: Troubleshooting workflow for side products.

References

Technical Support Center: Interpreting Complex 1H NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1H NMR spectra of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: Why do the signals for my 3- and 5-substituted pyrazole appear broad or as an averaged set of peaks at room temperature?

This is a classic sign of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles.[1][2] The proton on the nitrogen rapidly exchanges between the two nitrogen atoms (N1 and N2). If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms, leading to broadened or coalesced signals for the substituents at the C3 and C5 positions.

Q2: The N-H proton signal in my 1H NMR spectrum is either very broad or completely absent. How can I confirm its presence?

The disappearance or significant broadening of the N-H proton signal is a frequent issue caused by several factors:

  • Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities.[3] This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[3]

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[3][4]

To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.[4]

Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Unambiguous assignment can be challenging but is achievable through a combination of 1D and 2D NMR techniques.[3][5] While typical chemical shift ranges provide a good starting point, 2D NMR is often necessary for conclusive assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing you to identify which proton is attached to which carbon.[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons.[5][7][8] For example, the proton at C4 will show a correlation to the carbons at C3 and C5, helping to piece together the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help determine the spatial proximity of protons. For N-substituted pyrazoles, a NOESY can show which C-substituent is closer to the N-substituent, thus differentiating between isomers.

Troubleshooting Guides

Issue: My aromatic signals are overlapping, making it difficult to determine coupling patterns and integrations.

  • Try a different solvent: Changing the NMR solvent can alter the chemical shifts of your protons, potentially resolving the overlap.[4] Solvents like benzene-d₆ are known to induce significant shifts compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS).[9]

  • Increase the magnetic field strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.

Issue: I'm observing more signals than expected for my pyrazole derivative.

  • Consider tautomers: As mentioned in the FAQs, if the N-H proton exchange is slow on the NMR timescale, you may see separate signals for both tautomers.[2] This is more likely at lower temperatures.

  • Check for rotamers: If your pyrazole has bulky substituents, you might be observing rotamers (conformational isomers) that are slowly interconverting. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.[4]

  • Sample purity: The extra signals could be from impurities, residual solvent, or starting materials. Always check the purity of your sample by other methods like LC-MS or TLC.

Issue: The peak shapes in my spectrum are broad and poorly resolved.

  • Shimming: The magnetic field may not be homogeneous. The instrument needs to be properly shimmed before acquiring the spectrum.

  • Sample concentration: A sample that is too concentrated can lead to broad peaks due to increased viscosity and intermolecular interactions.[4]

  • Paramagnetic impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware and reagents are free from such contaminants.

  • Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, leading to broad lines.[4]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons
ProtonChemical Shift (δ, ppm) in CDCl₃Notes
N-H10.0 - 14.0Often broad and can be highly dependent on solvent and concentration. May not be observed in protic solvents.[3]
H-37.5 - 8.0Chemical shift is influenced by the substituent at C5 and on the nitrogen.
H-46.2 - 6.5Typically the most shielded of the ring protons.
H-57.5 - 8.0Chemical shift is influenced by the substituent at C3 and on the nitrogen.

Note: These are approximate ranges. The actual chemical shifts can vary significantly depending on the electronic and steric effects of the substituents on the pyrazole ring and the solvent used.[10][11][12]

Table 2: Typical Proton-Proton Coupling Constants in Pyrazoles
CouplingTypical Value (Hz)
³J(H3, H4)1.5 - 3.0
³J(H4, H5)2.0 - 3.5
⁴J(H3, H5)0.5 - 1.0

These values are useful for distinguishing between protons on the pyrazole ring.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomerism Study
  • Sample Preparation: Prepare a sample of your pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈).[3]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[3]

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[3]

  • Data Acquisition: Record spectra at each temperature. Observe the coalescence temperature (where two separate signals merge into one broad peak) and the temperature at which the exchange is slow enough to see sharp, distinct signals for each tautomer.[2]

Protocol 2: Structure Elucidation using 2D NMR (HSQC/HMBC)
  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole in a suitable deuterated solvent.

  • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.[3]

  • HSQC Experiment:

    • Run a standard HSQC experiment.[7] This will generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Cross-peaks will appear for each carbon that has a proton directly attached, correlating their respective chemical shifts.[8]

  • HMBC Experiment:

    • Set the key HMBC parameter, the long-range coupling constant (J), to a value that reflects the expected 2- and 3-bond couplings (typically 7-10 Hz).[3][7]

    • Run the HMBC experiment. The resulting spectrum will show correlations between protons and carbons that are 2, 3, and sometimes 4 bonds apart.[8]

    • Use these correlations to build up the carbon skeleton and confirm the positions of substituents. For instance, the H4 proton should show a correlation to the C3 and C5 carbons.

Visualizations

TroubleshootingWorkflow start Complex 1H NMR Spectrum broad_signals Broad or Averaged Signals? start->broad_signals vt_nmr Perform Variable Temperature (VT) NMR broad_signals->vt_nmr Yes ambiguous_assignment Ambiguous Signal Assignments? broad_signals->ambiguous_assignment No slow_exchange Observe distinct signals for tautomers at low temp vt_nmr->slow_exchange fast_exchange Signals remain broad or averaged vt_nmr->fast_exchange slow_exchange->ambiguous_assignment fast_exchange->ambiguous_assignment run_2d_nmr Acquire 2D NMR (HSQC, HMBC, COSY) ambiguous_assignment->run_2d_nmr Yes missing_nh Missing N-H Signal? ambiguous_assignment->missing_nh No assign_structure Assign Structure Based on 1-bond and long-range correlations run_2d_nmr->assign_structure assign_structure->missing_nh d2o_exchange Perform D2O Exchange missing_nh->d2o_exchange Yes end Structure Elucidated missing_nh->end No signal_disappears Confirm labile N-H proton d2o_exchange->signal_disappears signal_disappears->end SubstituentEffects pyrazole Pyrazole Ring C3-H C4-H C5-H sub_c3 Substituent at C3 sub_c3->pyrazole:f1 effect_h4_h5 Shifts H4 and H5 sub_c3->effect_h4_h5 sub_c4 Substituent at C4 sub_c4->pyrazole:f2 effect_h3_h5 Shifts H3 and H5 sub_c4->effect_h3_h5 sub_c5 Substituent at C5 sub_c5->pyrazole:f3 effect_h3_h4 Shifts H3 and H4 sub_c5->effect_h3_h4

References

Technical Support Center: Storage and Handling of 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3-(furan-2-yl)-1H-pyrazole during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Visible changes in the compound, such as color alteration or texture modification, often indicate degradation. The table below outlines potential causes and recommended actions to mitigate these issues.

Observed Issue Potential Cause Recommended Action
Compound darkens or changes color (e.g., to brownish) Oxidation or Photodegradation1. Immediately transfer the compound to an amber or opaque container to minimize light exposure.[1][2]2. Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen.[1]3. Store the container in a dark, cool place such as a desiccator cabinet or freezer.[3]
Compound becomes sticky or oily Moisture Absorption (Hydrolysis)1. Ensure the storage container is tightly sealed. Use parafilm for an extra layer of protection.[1]2. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.[1][2]3. If applicable, prepare solutions fresh before use to avoid prolonged exposure to potential moisture in solvents.[1]
Inconsistent experimental results Thermal Degradation or Incompatibility with Container1. Review the storage temperature. Consider storing at lower temperatures (e.g., 2-8°C or -20°C) to slow potential degradation.[1][3]2. Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]3. Verify the inertness of the storage container. If using plastic, consider switching to glass (borosilicate) to prevent potential leaching or reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(furan-2-yl)-1H-pyrazole?

A1: While specific degradation pathways for 3-(furan-2-yl)-1H-pyrazole are not extensively documented, based on the chemistry of the furan and pyrazole moieties, the primary degradation pathways are likely to be oxidation, photodegradation, and hydrolysis.[1][2] The furan ring is susceptible to oxidation, which can lead to ring-opening.[4] The pyrazole ring, while generally stable, can also undergo oxidative degradation, particularly in the presence of light or heat.[3]

Q2: What are the ideal storage conditions for solid 3-(furan-2-yl)-1H-pyrazole?

A2: For optimal stability, solid 3-(furan-2-yl)-1H-pyrazole should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[3] The vial should be placed in a dark, cool, and dry environment. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage.[1]

Q3: How should I handle the compound during experiments to minimize degradation?

A3: To minimize degradation during handling, it is advisable to work under low-light conditions or use light-filtering equipment.[1] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Promptly and securely seal the container after use. For solution-based experiments, it is best practice to prepare solutions fresh for each use.[1]

Q4: Can I store 3-(furan-2-yl)-1H-pyrazole in solution? If so, what is the best solvent and what are the appropriate storage conditions?

A4: Storing 3-(furan-2-yl)-1H-pyrazole in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent. The solution should be stored in a tightly sealed vial, protected from light, and at a low temperature (refrigerated or frozen).

Experimental Protocols

Protocol 1: Stability Assessment of 3-(furan-2-yl)-1H-pyrazole

This protocol outlines a method for assessing the stability of 3-(furan-2-yl)-1H-pyrazole under different storage conditions.

Materials:

  • 3-(furan-2-yl)-1H-pyrazole

  • Amber glass vials

  • Nitrogen or Argon gas

  • Desiccator with desiccant

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Weigh out equal amounts of 3-(furan-2-yl)-1H-pyrazole into several amber glass vials.

  • Divide the vials into different storage condition groups (e.g., room temperature/ambient light, room temperature/dark, refrigerated/dark, frozen/dark, room temperature/inert atmosphere/dark).

  • For the inert atmosphere group, gently flush the vials with nitrogen or argon before sealing.

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Prepare a solution of known concentration from the stored sample.

  • Analyze the sample by HPLC to determine the purity and identify any degradation products.

  • Compare the results to a freshly prepared standard solution of 3-(furan-2-yl)-1H-pyrazole.

Visualizations

Degradation Decision Tree

The following diagram illustrates a decision-making process for troubleshooting the degradation of 3-(furan-2-yl)-1H-pyrazole.

start Degradation Suspected check_visual Visual Inspection: Color Change, Clumping, Oily Appearance? start->check_visual check_purity Purity Analysis (e.g., HPLC): Impurities Detected? check_visual->check_purity Yes end_node Monitor Stability check_visual->end_node No cause_light Potential Cause: Photodegradation check_purity->cause_light Yes cause_oxygen Potential Cause: Oxidation check_purity->cause_oxygen Yes cause_moisture Potential Cause: Hydrolysis check_purity->cause_moisture Yes action_light Action: Store in amber/opaque vial in the dark. cause_light->action_light action_oxygen Action: Purge with inert gas (Ar/N2). cause_oxygen->action_oxygen action_moisture Action: Store in desiccator, use tight seals. cause_moisture->action_moisture action_light->end_node action_oxygen->end_node action_moisture->end_node

Caption: Troubleshooting flowchart for suspected degradation.

Experimental Workflow for Stability Testing

This diagram outlines the workflow for assessing the stability of 3-(furan-2-yl)-1H-pyrazole.

prep Sample Preparation: Aliquot into amber vials storage Storage under Varying Conditions: - Temperature - Light - Atmosphere prep->storage sampling Time-Point Sampling: (e.g., 1, 3, 6 months) storage->sampling analysis HPLC Analysis: - Purity Assessment - Degradant Profiling sampling->analysis comparison Data Comparison: - Against T0 - Against Standard analysis->comparison conclusion Determine Optimal Storage Conditions comparison->conclusion

Caption: Workflow for stability assessment experiments.

References

Technical Support Center: Scaling Up the Synthesis of 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of 3-(furan-2-yl)-1H-pyrazole for preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during process development and scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 3-(furan-2-yl)-1H-pyrazole.

Q1: What is the most common and scalable synthetic route for 3-(furan-2-yl)-1H-pyrazole?

A: The most prevalent and scalable method for synthesizing 3-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine.[1][2] For 3-(furan-2-yl)-1H-pyrazole, a common precursor is a 1,3-diketone containing a furan-2-yl group. This diketone is reacted with hydrazine hydrate to form the pyrazole ring through cyclocondensation.

Q2: We are experiencing a significant drop in yield upon moving from a 10g scale to a 1kg scale. What are the primary factors to investigate?

A: A decrease in yield during scale-up is a frequent challenge and can often be attributed to physical and engineering factors rather than chemical ones.[3] Key areas to investigate include:

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation.[4] For exothermic reactions, such as the condensation with hydrazine, this can create localized hot spots, promoting side reactions and degradation of the product.[4][5]

    • Solution: Employ a reactor with a jacketed system for precise temperature control and consider a semi-batch process where hydrazine is added slowly and controllably to manage the exotherm.[4][5]

  • Poor Mixing: Inadequate agitation in large reactors can lead to a non-homogeneous mixture, resulting in localized concentration gradients, incomplete conversion, and increased byproduct formation.[4]

    • Solution: Optimize the impeller type, size, and agitation speed to ensure the reaction mixture remains homogeneous throughout the process.

  • Extended Reaction Times: Reaction times that are effective on a small scale may not be directly transferable.

    • Solution: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction's progress and determine the optimal endpoint, rather than relying on a fixed time from lab-scale experiments.[4]

Q3: Our scaled-up batch is producing a significant amount of a regioisomer. How can we improve the regioselectivity?

A: The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted pyrazoles.[5] Regioselectivity is highly dependent on the reaction conditions.

  • Temperature Control: Lowering the reaction temperature often improves selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[5]

  • Solvent and pH: The choice of solvent and the pH of the reaction medium can influence which carbonyl group of the 1,3-diketone is preferentially attacked by the hydrazine. Screening different solvents (e.g., ethanol, acetic acid, toluene) is recommended. Acidic conditions are typically required for the cyclization step.[6]

  • Rate of Addition: Slow, controlled addition of hydrazine can help maintain a consistent temperature and concentration profile, which can be critical for achieving high regioselectivity.[5]

Q4: The reaction mixture turns into a dark, tarry material, making purification difficult and lowering the yield. What is the cause and how can it be prevented?

A: Tar formation is often a sign of product or starting material degradation, a common problem in reactions involving furans, which can be sensitive to harsh acidic conditions and high temperatures.[7][8]

  • Harsh Conditions: Prolonged heating in strong acids can cause polymerization or decomposition.[7]

    • Solution 1: Lower the reaction temperature and shorten the reaction time.[7]

    • Solution 2: Replace strong acids like sulfuric acid with milder catalysts.[7]

    • Solution 3: If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5]

Q5: What are the critical safety precautions for handling hydrazine hydrate during a preclinical scale-up?

A: Hydrazine hydrate is a high-energy, toxic, and potentially explosive compound, requiring strict safety protocols during scale-up.[5]

  • Thermal Runaway: The condensation reaction is often highly exothermic. Ensure the reactor's cooling system is adequate for the scale and that the rate of addition is strictly controlled to manage heat evolution.[5]

  • Toxicity and Exposure: Hydrazine is highly toxic. All handling must be done in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.

  • Decomposition: Hydrazine can decompose, sometimes explosively, at high temperatures or in the presence of certain metals.[5] Ensure the reactor is free from catalytic metal contaminants.

Q6: Column chromatography is not feasible for our multi-kilogram batch. What are the best alternative purification strategies?

A: At a large scale, purification strategies must be robust, efficient, and economical.

  • Recrystallization: This is the most common and effective method for purifying solid compounds at scale. A thorough screening of different solvent systems is crucial to find conditions that provide high purity and recovery.

  • Slurry Washes: Washing the crude solid with a solvent in which the desired product has low solubility, but the impurities are soluble, can be a highly effective and scalable purification technique.[4]

  • Acid-Base Extraction: If the product has a suitable pKa, it can be purified by dissolving it in an aqueous acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the synthesis of pyrazoles, providing a starting point for optimization during scale-up.

ParameterConditionExpected Impact on YieldExpected Impact on Purity/SelectivityTroubleshooting Notes
Temperature Low (e.g., 25-50 °C)May be lower or require longer reaction times.Often higher regioselectivity.Recommended starting point to minimize byproduct formation.
High (e.g., 80-110 °C)Generally higher and faster reaction rates.May decrease selectivity and increase degradation/tarring.[7]Requires excellent temperature control to avoid runaway reactions.
Solvent Protic (e.g., Ethanol)Good yields are common.Can influence isomeric ratio.A standard choice for this type of condensation.
Acidic (e.g., Acetic Acid)Can catalyze the reaction effectively.May lead to degradation of acid-sensitive substrates like furan.[9]Use with caution; monitor for byproduct formation.
Hydrazine Addition Rapid (Bulk)Faster throughput.Can cause dangerous exotherms and reduce selectivity.[5]Not recommended for scale-up without extensive safety evaluation.
Slow (Portion-wise)Slower process.Allows for better heat management and improved control over selectivity.[5]Strongly recommended for scale-up operations.

Experimental Protocol: Synthesis of 3-(furan-2-yl)-1H-pyrazole

This protocol describes a two-step, one-pot synthesis suitable for scale-up, which avoids the isolation of the intermediate 1,3-dicarbonyl equivalent.

Materials:

  • 2-Acetylfuran

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Acetic Acid

  • Hydrochloric Acid (for pH adjustment/salt formation if needed)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Formation of the Enaminone Intermediate:

    • To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 2-acetylfuran (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC or HPLC until the 2-acetylfuran is consumed.

    • Cool the reaction mixture to 40-50 °C. Do not isolate the intermediate.

  • Cyclization to Form the Pyrazole:

    • Dilute the crude enaminone mixture with ethanol (5-10 volumes relative to 2-acetylfuran).

    • Add glacial acetic acid (0.1-0.2 eq) to catalyze the cyclization.

    • Begin slow, controlled addition of hydrazine hydrate (1.1 eq) via a dosing pump, ensuring the internal temperature does not exceed 60 °C. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux (approx. 78-80 °C) for 2-4 hours. Monitor for the disappearance of the enaminone intermediate.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(furan-2-yl)-1H-pyrazole.

  • Purification:

    • Perform a solvent screen for recrystallization (e.g., toluene, ethyl acetate/heptane, isopropanol/water).

    • Dissolve the crude product in a minimal amount of the chosen hot solvent system.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Visualizations

Synthesis_Workflow start Starting Materials (2-Acetylfuran, DMF-DMA) step1 Step 1: Enaminone Formation (Reaction at 80-90 °C) start->step1 step2 Step 2: Cyclization (Add Hydrazine Hydrate in Ethanol) step1->step2 workup Step 3: Workup (Neutralization & Extraction) step2->workup purification Step 4: Purification (Recrystallization) workup->purification product Final Product (Pure 3-(furan-2-yl)-1H-pyrazole) purification->product

// Low Yield Path heat_transfer [label="Check Heat Transfer\n& Mixing Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; ipc [label="Implement In-Process\nControls (IPC)", fillcolor="#FBBC05", fontcolor="#202124"];

// Purity Issue Path regioisomers [label="Regioisomers Observed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tar [label="Tar Formation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_temp [label="Lower Temperature\nScreen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; milder_cond [label="Use Milder Acid\nReduce Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Safety Issue Path slow_addition [label="Reduce Hydrazine\nAddition Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; cooling [label="Verify Reactor\nCooling Capacity", fillcolor="#34A853", fontcolor="#FFFFFF"];

issue -> low_yield; issue -> purity_issue; issue -> safety_issue;

low_yield -> heat_transfer [label="Yes"]; heat_transfer -> ipc;

purity_issue -> regioisomers [label="Yes"]; regioisomers -> optimize_temp [label="Yes"]; purity_issue -> tar [label="No"]; tar -> milder_cond [label="Yes"];

safety_issue -> slow_addition [label="Yes"]; slow_addition -> cooling; } ondot Caption: Decision tree for troubleshooting common scale-up issues.

Signaling_Pathway

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity in pyrazole synthesis?

The main challenge in the regioselective synthesis of pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of two regioisomers.[1][2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound.[1] The final regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants.[1][3]

Q2: How do reaction conditions affect the regioselectivity of pyrazole synthesis?

Reaction conditions play a critical role in determining the regioselectivity of pyrazole synthesis. Key parameters include:

  • Solvent: The choice of solvent can significantly impact the isomeric ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer compared to reactions run in ethanol.[4] Aprotic dipolar solvents have also been shown to provide better results than polar protic solvents in certain cases.[2][5]

  • pH (Acidity/Basicity): The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl is more reactive. Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other.[1]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution. Optimization of temperature is often necessary to achieve higher selectivity.[1]

  • Catalyst: The use of catalysts, such as nano-ZnO, can not only improve yields and reaction times but also influence the regiochemical outcome.[5]

Q3: Are there alternative methods to the classical Knorr synthesis for achieving high regioselectivity?

Yes, several modern synthetic methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine). These include:

  • Synthesis from N-alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity and has a broad substrate scope, tolerating various functional groups.[6][7] It also avoids the formation of diazo intermediates, making it a safer approach.[6]

  • 1,3-Dipolar Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkyne surrogates is a powerful tool for the regioselective synthesis of pyrazoles.[5][8]

  • Base-Mediated Reactions of Hydrazones and Nitroolefins: This approach can lead to a reversed and exclusive 1,3,4-regioselectivity.[5][9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole Product

Low yields are a common problem in pyrazole synthesis and can be attributed to several factors.[1]

Possible Causes and Solutions:

CauseRecommended Action
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and complicate purification.[1] Hydrazine derivatives can degrade over time; using a fresh or purified reagent is advisable.[1]
Suboptimal Reaction Stoichiometry Verify the stoichiometry of the reactants. A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
Inappropriate Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Side Reactions Be mindful of potential side reactions, including incomplete cyclization or the formation of undesired regioisomers.[1] Adjusting the reaction conditions as described above can help minimize these.
Issue 2: Formation of a Mixture of Regioisomers

This is a frequent challenge when using unsymmetrical starting materials.[1]

Strategies to Improve Regioselectivity:

StrategyDetailed Approach
Solvent Selection As highlighted in the FAQs, the solvent choice is crucial. Experiment with fluorinated alcohols (TFE, HFIP) as they have been shown to significantly enhance regioselectivity.[4]
pH Control Systematically vary the pH of the reaction. For hydrazine salts, the addition of a mild base might be beneficial.[1] Conversely, acidic conditions can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.
Steric and Electronic Tuning If possible, modify the substituents on your starting materials. Introducing a bulky group on the hydrazine can sterically hinder the attack at one carbonyl, favoring the formation of a single regioisomer.[1] Similarly, the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on the dicarbonyl compound influences the reactivity of the carbonyl carbons.[3]
Alternative Synthetic Routes If controlling regioselectivity in a classical condensation proves difficult, consider alternative, more regioselective methods like those involving tosylhydrazones and alkynes.[6][7][9]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

Entry1,3-Diketone Substituent (R¹)HydrazineSolventRegioisomeric Ratio (desired:undesired)
1PhenylPhenylhydrazineEthanol50:50
2PhenylPhenylhydrazineTFE95:5
3PhenylPhenylhydrazineHFIP>99:1
4MethylPhenylhydrazineEthanol60:40
5MethylPhenylhydrazineHFIP98:2

Data is illustrative and based on trends reported in the literature.[4]

Experimental Protocols

Key Experiment: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol is adapted from a method known for its high regioselectivity.[6][7]

Materials:

  • N-alkylated tosylhydrazone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • 18-crown-6 (0.1 equiv)

  • Pyridine (solvent)

Procedure:

  • To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in pyridine, add 18-crown-6.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (t-BuOK) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Visualizations

experimental_workflow start Start reactants Combine N-alkylated tosylhydrazone, terminal alkyne, and 18-crown-6 in pyridine start->reactants cool Cool to 0 °C reactants->cool add_base Add t-BuOK cool->add_base react Stir at room temperature (Monitor by TLC) add_base->react quench Quench with aq. NH4Cl react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify end Obtain pure 1,3,5-trisubstituted pyrazole purify->end

Caption: Experimental workflow for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

troubleshooting_regioselectivity start Mixture of Regioisomers Observed change_solvent Change Solvent (e.g., to TFE or HFIP) start->change_solvent adjust_ph Adjust pH (Acidic vs. Basic) start->adjust_ph modify_substituents Modify Substituents (Steric/Electronic Effects) start->modify_substituents re_evaluate Re-evaluate Regioselectivity change_solvent->re_evaluate adjust_ph->re_evaluate modify_substituents->re_evaluate alternative_method Use Alternative Synthetic Method success Desired Regioisomer Obtained alternative_method->success re_evaluate->alternative_method Not Improved? re_evaluate->success Improved?

Caption: Troubleshooting guide for improving regioselectivity in pyrazole synthesis.

References

Technical Support Center: Resolution of 3-(Furan-2-yl)-1H-pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-(furan-2-yl)-1H-pyrazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-(furan-2-yl)-1H-pyrazole regioisomers important?

The synthesis of 3-(furan-2-yl)-1H-pyrazole from unsymmetrical starting materials often yields a mixture of regioisomers, primarily the 3-(furan-2-yl) and 5-(furan-2-yl) derivatives. These isomers can exhibit different biological activities, pharmacokinetic profiles, and toxicities. Therefore, isolating the desired regioisomer is crucial for accurate pharmacological studies and drug development.

Q2: What are the most common methods for separating these regioisomers?

The most effective and widely used methods are chromatographic techniques. Silica gel column chromatography is a standard approach for purification and separation on a preparative scale.[1][2][3] For analytical and preparative-scale separations requiring higher resolution, High-Performance Liquid Chromatography (HPLC) is employed.[3][4][5] Supercritical Fluid Chromatography (SFC) can also be a valuable alternative or complementary technique.[4]

Q3: How can I confirm the identity of the separated regioisomers?

Unequivocal identification of the isolated regioisomers is critical. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for distinguishing between the isomers based on differences in chemical shifts.[1][2][6][7] For unambiguous assignment, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons.[1][2][7]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the absolute structure of the isomer.[1][8][9][10][11]

  • Mass Spectrometry (MS): While mass spectrometry will show the same mass for both regioisomers, it is essential for confirming the molecular weight of the purified compounds.

Q4: Can I control the regioselectivity during the synthesis to avoid a mixture?

Controlling regioselectivity is a key challenge in pyrazole synthesis. Several factors can influence the isomer ratio, including:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl precursor can favor the formation of one regioisomer.

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine starting material acts as the initial nucleophile.[7]

  • Solvent and Temperature: The choice of solvent and the reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final regioisomeric ratio.[7]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor or no separation of regioisomers. The eluent system may not have the optimal polarity.- Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify the best eluent for separation. - Consider using a less polar solvent system in a longer column to increase the resolution. - A shallow solvent gradient (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) can improve separation.
Broad or tailing peaks. - The compound may be interacting too strongly with the silica gel. - The column may be overloaded. - The silica gel may be too acidic.- Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent. - Reduce the amount of crude product loaded onto the column. - Use deactivated (neutral) silica gel.
Product crystallizes on the column. The product has low solubility in the chosen eluent.- Switch to a solvent system in which the product is more soluble. - Run the chromatography at a slightly elevated temperature (if the compound is stable).
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Co-elution of regioisomers. - The mobile phase composition is not optimal. - The stationary phase is not suitable for the separation.- Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. - Change the pH of the mobile phase by adding buffers (e.g., formic acid or ammonium acetate). - Try a different type of stationary phase (e.g., C18, C8, Phenyl-Hexyl).
Poor peak shape (fronting or tailing). - Column overload. - Secondary interactions with the stationary phase. - Mismatched solvent between the sample and the mobile phase.- Inject a smaller volume or a more dilute sample. - Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds or triethylamine for basic compounds). - Dissolve the sample in the initial mobile phase.
Inconsistent retention times. - Fluctuations in temperature. - Changes in mobile phase composition. - Column degradation.- Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. - Flush the column with a strong solvent after each run and consider replacing the column if performance does not improve.

Experimental Protocols

Preparative Separation by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Choose a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture of regioisomers in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Collect fractions and monitor the separation by TLC.

    • If the compounds are not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Analysis:

    • Combine the fractions containing the pure, separated regioisomers based on the TLC analysis.

    • Evaporate the solvent under reduced pressure to obtain the purified compounds.

    • Confirm the identity and purity of each isomer using NMR and/or other analytical techniques.

Example Quantitative Data (Illustrative)

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Column Dimensions30 cm x 2 cm
Mobile PhaseGradient: Hexane to 70:30 Hexane:Ethyl Acetate
Flow Rate~10 mL/min
Regioisomer 1 (e.g., 5-furan-2-yl) Rf0.45 (in 80:20 Hexane:EtOAc)
Regioisomer 2 (e.g., 3-furan-2-yl) Rf0.30 (in 80:20 Hexane:EtOAc)

Note: The elution order and Rf values are illustrative and will depend on the specific substitution pattern of the pyrazole ring.

Analytical Separation by HPLC

This is a starting point for method development for the analysis of regioisomer purity.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Prepare and degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and run a gradient to a higher concentration of B (e.g., 30:70) over 20-30 minutes.

  • Sample Preparation:

    • Dissolve a small amount of the sample in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Example Quantitative Data (Illustrative)

ParameterValue
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% to 70% B over 20 minutes
Flow Rate1.0 mL/min
Retention Time (Regioisomer 1)12.5 min
Retention Time (Regioisomer 2)14.2 min

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation and Purification cluster_analysis Analysis and Characterization synthesis Synthesis of 3-(furan-2-yl)-1H-pyrazole (e.g., from a 1,3-dicarbonyl precursor and hydrazine) mixture Crude Product: Mixture of Regioisomers synthesis->mixture column_chromatography Silica Gel Column Chromatography mixture->column_chromatography hplc Preparative HPLC (Optional) column_chromatography->hplc For higher purity isomer1 Isolated Regioisomer 1 column_chromatography->isomer1 Fraction 1 isomer2 Isolated Regioisomer 2 column_chromatography->isomer2 Fraction 2 hplc->isomer1 Peak 1 hplc->isomer2 Peak 2 nmr NMR Spectroscopy (1H, 13C, NOESY) isomer1->nmr ms Mass Spectrometry isomer1->ms xray X-ray Crystallography (if crystalline) isomer1->xray isomer2->nmr isomer2->ms isomer2->xray

Figure 1. Experimental workflow for the resolution and characterization of 3-(furan-2-yl)-1H-pyrazole regioisomers.

logical_relationship start Start: Mixture of Regioisomers tlc TLC Method Development start->tlc separation_choice Choose Separation Method tlc->separation_choice column Column Chromatography separation_choice->column Preparative Scale hplc HPLC separation_choice->hplc High Resolution/ Analytical analysis Analyze Fractions/Peaks (TLC or Analytical HPLC) column->analysis hplc->analysis characterization Structural Characterization (NMR, MS, X-ray) analysis->characterization end End: Pure Regioisomers characterization->end

Figure 2. Logical decision workflow for the separation and identification of regioisomers.

References

Technical Support Center: Optimizing Catalyst Selection for Furan-Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing furan-pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for furan-pyrazole coupling? A1: The most prevalent methods for forming C-C or C-N bonds between furan and pyrazole rings are palladium-catalyzed cross-coupling reactions. Key reactions include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bonds, and direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[1][2][3] Nickel-based catalysts also present a competitive alternative for C-N cross-couplings.[4]

Q2: Why are furan-pyrazole coupling reactions often challenging? A2: Researchers face several common challenges. The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to the formation of inactive species and catalyst deactivation.[5] The furan ring is susceptible to ring-opening or polymerization under harsh acidic or thermal conditions.[6] Other issues include low reaction yields, the formation of side products like homocoupled dimers, and poor regioselectivity, especially when functionalizing the pyrazole ring at a specific position.[1][7]

Q3: How do I select an appropriate starting catalyst and ligand? A3: The choice is critical and substrate-dependent. For Suzuki and Buchwald-Hartwig reactions, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable than traditional sources like Pd(OAc)₂.[8] These are typically paired with sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or t-BuXPhos, which are effective for coupling heteroaromatic compounds.[1][9] For direct C-H arylations, a Pd(OAc)₂ or PdCl₂ catalyst combined with a ligand like 1,10-phenanthroline (Phen) has proven effective.[10] Screening a small set of catalysts and ligands is often the most efficient strategy to find the optimal combination for your specific substrates.[1]

Q4: Which reaction parameters are most critical to control for a successful coupling? A4: Beyond the catalyst and ligand, the most critical parameters are the base, solvent, and temperature. The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions; weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred for sensitive substrates.[1][8] The solvent must be anhydrous and thoroughly degassed, as oxygen and water can deactivate the catalyst.[1][8] Temperature must be carefully optimized to ensure a sufficient reaction rate without causing the decomposition of starting materials, products, or the catalyst itself.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My coupling reaction is not yielding any product. What are the first things I should check? A: For an unsuccessful reaction, begin by assessing the fundamentals of your setup and reagents.[8]

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can rapidly deactivate palladium catalysts.[8]

  • Reagent Quality: Verify the purity and integrity of your starting materials, especially the aryl halide and the furan or pyrazole partner. Ensure solvents are anhydrous and degassed.[6][8]

  • Catalyst and Ligand Integrity: Use fresh, properly stored catalysts and ligands. Palladium precatalysts are often more stable and reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][8]

Q: I suspect my catalyst is being deactivated. What are the common causes and solutions? A: Catalyst deactivation is a primary concern, especially with nitrogen-rich heterocycles like pyrazole.[5]

  • Cause: The nitrogen atoms in the pyrazole ring can coordinate strongly to the palladium center, forming inactive complexes and inhibiting the catalytic cycle.[5]

  • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can help stabilize the active catalytic species and prevent inhibitory coordination from the pyrazole substrate.[9][11] It may also be beneficial to use N-protected pyrazoles, although modern protocols are often developed to tolerate free N-H groups.[11]

Problem 2: Significant Side Product Formation

Q: My reaction mixture is turning into a dark, tar-like substance. What is happening? A: The formation of dark, insoluble tars is typically a sign of polymerization. Furans, in particular, are prone to polymerization under acidic conditions or at high temperatures.[6]

  • Solution:

    • Use milder reaction conditions. Opt for weaker bases (e.g., K₂CO₃ instead of NaOtBu) and lower the reaction temperature.[6]

    • Ensure strictly anhydrous conditions, as water can promote furan ring-opening, which can lead to polymerizable intermediates.[6]

    • Minimize reaction time by closely monitoring its progress and working it up as soon as the starting material is consumed.[6]

Q: I am observing significant homocoupling of my starting materials. How can this be minimized? A: Homocoupling is a common side reaction.

  • Solution:

    • Optimize Ligand: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Lower Catalyst Loading: In some cases, reducing the amount of catalyst can disfavor the side reaction.

    • Adjust Stoichiometry: Fine-tuning the ratio of the coupling partners can sometimes suppress homocoupling.

Problem 3: Poor Regioselectivity

Q: The arylation of my pyrazole is occurring at the wrong carbon position. How can I control this? A: Regioselectivity in pyrazole C-H functionalization is a known challenge, as different positions (C3, C4, C5) have varying reactivity.[3][10]

  • Solution:

    • Judicious Choice of Solvent and Base: The solvent and base combination can be critical. For example, in some direct arylations, specific solvents can promote reaction at the β-position (C4) over the α-position (C5).[7]

    • Catalyst/Ligand System: The steric and electronic properties of the catalyst-ligand complex play a crucial role. For instance, a Pd(II)/Phenanthroline system has been developed specifically for C-3 arylation of (1H) indazoles and pyrazoles.[10]

    • Use of Directing or Blocking Groups: A common strategy is to install a removable directing group on the pyrazole nitrogen to guide the catalyst to a specific C-H bond. Alternatively, a blocking group can be placed at a more reactive site to force the reaction to occur at the desired, less reactive position.[12]

Data Presentation: Catalyst and Condition Comparison

Table 1: Catalyst System Selection for Furan-Pyrazole Coupling.

Coupling Type Catalyst/Precatalyst Recommended Ligand(s) Typical Base(s) Solvent(s) Key Considerations
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts XPhos, SPhos, PPh₃, dtbpf K₃PO₄, K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene Tolerant of many functional groups. Boronic acid stability can be an issue.[1][11]
Buchwald-Hartwig Pd₂(dba)₃, Buchwald Precatalysts XPhos, SPhos, t-BuXPhos, Xantphos NaOtBu, K₃PO₄, Cs₂CO₃ Toluene, Dioxane Requires strictly anhydrous and anaerobic conditions. Base choice is critical.[1][8]
Direct C-H Arylation Pd(OAc)₂, PdCl₂ 1,10-Phenanthroline (Phen), P(Cy)₃ K₂CO₃, K₃PO₄, KOAc Toluene, DMAc, Mesitylene Atom-economical. Regioselectivity can be a major challenge.[10][13]

| Nickel C-N Coupling | NiCl₂(DME) | DalPhos, DPPF | DBU, NaTFA | Dioxane, Toluene | A cost-effective alternative to palladium for C-N bond formation.[4] |

Table 2: Example Optimization of Reaction Conditions for Nickel-Catalyzed C-N Coupling of 4-Chloro-1-methyl-1H-pyrazole. Reaction: 4-Chloro-1-methyl-1H-pyrazole + Aniline derivative, catalyzed by NiCl₂(DalPhos)

Entry Ligand Base (equiv.) Solvent Temperature (°C) Yield (%)
1 PhPAd-DalPhos DBU (2.0) Dioxane 80 85
2 CyPAd-DalPhos DBU (2.0) Dioxane 80 81
3 PhPAd-DalPhos DBU (2.0) Toluene 80 92
4 Mor-DalPhos DBU (2.0) Toluene 80 90

Data adapted from a study on nickel-catalyzed C-N cross-couplings.[4] This table illustrates how solvent and ligand choice can impact yield.

Experimental Protocols & Visualizations

General Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the pyrazole/furan halide (1.0 mmol), the corresponding furan/pyrazole boronic acid or ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/H₂O, 5 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for 6-24 hours, monitoring progress by TLC or LC-MS.[1][11]

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Direct C-H Arylation

  • In a Schlenk tube, combine the furan or pyrazole substrate (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., 1,10-phenanthroline, 2-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[10]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene or DMAc, 0.2 M) via syringe.[10][13]

  • Heat the reaction to the optimized temperature (e.g., 110-150 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Diagrams and Workflows

G General Troubleshooting Workflow for Failed Coupling Reactions cluster_start Initial Check cluster_catalyst Catalyst System cluster_analysis Advanced Analysis start Low or No Product Yield reagents Check Reagent Quality (Purity, Anhydrous, Degassed) start->reagents atmosphere Verify Inert Atmosphere (O₂-free) start->atmosphere conditions Confirm Reaction Conditions (Temp, Time, Stirring) start->conditions catalyst Problem Persists: Suspect Catalyst Issue conditions->catalyst screen_ligand Screen Different Ligands (e.g., Bulky Biarylphosphines) catalyst->screen_ligand screen_precatalyst Use Fresh Precatalyst (e.g., Buchwald G3/G4) catalyst->screen_precatalyst screen_base Optimize Base (e.g., K₃PO₄ vs NaOtBu) catalyst->screen_base analysis Side Products Observed? screen_base->analysis decomposition Decomposition/Polymerization: → Lower Temp → Milder Base → Shorter Time analysis->decomposition Yes homocoupling Homocoupling: → Adjust Stoichiometry → Lower Catalyst Load → Change Ligand analysis->homocoupling Yes no_side_products Reaction Stalled: → Increase Catalyst Load → Increase Temperature analysis->no_side_products No G Experimental Workflow for Catalyst Screening cluster_pd Palladium Precatalysts cluster_ligands Ligand Selection cluster_bases Base Selection start Define Substrates (Furan & Pyrazole Partners) pd_g3 Buchwald G3 start->pd_g3 pd_oac Pd(OAc)₂ start->pd_oac pd_dba Pd₂(dba)₃ start->pd_dba setup Set up Array of Reactions (Varying Catalyst, Ligand, Base) pd_g3->setup pd_oac->setup pd_dba->setup xphos XPhos xphos->setup sphos SPhos sphos->setup phen Phenanthroline phen->setup k3po4 K₃PO₄ (Mild) k3po4->setup naotbu NaOtBu (Strong) naotbu->setup run Run Reactions (Constant Temp, Time, Solvent) setup->run analyze Analyze Results (LC-MS, GC-MS for Yield/Purity) run->analyze optimize Identify Optimal Conditions & Proceed with Scale-up analyze->optimize G Simplified Catalytic Cycle and Deactivation Pathways active_pd Active LₙPd(0) Species ox_add Oxidative Addition (with Aryl-X) active_pd->ox_add Ar-X deactivation Catalyst Deactivation active_pd->deactivation Inhibition transmetal Transmetalation (Suzuki) or C-H Activation ox_add->transmetal LₙPd(II)(Ar)(X) ox_add->deactivation red_elim Reductive Elimination transmetal->red_elim LₙPd(II)(Ar)(Ar') red_elim->active_pd product Furan-Pyrazole Product red_elim->product pd_black Pd Black (Precipitation) deactivation->pd_black High Temp pyrazole_complex Inactive Pyrazole-Pd Complex deactivation->pyrazole_complex N-Coordination

References

Technical Support Center: Stability of 3-(Furan-2-yl)-1H-pyrazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 3-(furan-2-yl)-1H-pyrazole analogues. The information is based on general principles of furan and pyrazole chemistry and established guidelines for pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-(furan-2-yl)-1H-pyrazole analogues?

A1: Based on the chemical nature of the furan and pyrazole rings, the most probable degradation pathways include:

  • Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening reactions, forming reactive 1,4-dicarbonyl compounds.[1][2] Subsequent reactions can lead to the formation of various degradation products, including carboxylic acids.[1]

  • Hydrolytic Degradation: While the pyrazole ring is generally stable to hydrolysis, the furan ring can be susceptible to acid-catalyzed hydrolysis, which may lead to ring opening. The stability is highly dependent on the pH of the solution.

  • Photodegradation: Aromatic systems like furan and pyrazole can be sensitive to UV light, which may induce isomerization, dimerization, or photo-oxidative reactions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For furan-containing compounds, this can involve ring-opening, side-chain eliminations, and radical-induced transformations.[3]

Q2: My 3-(furan-2-yl)-1H-pyrazole analogue is showing significant degradation during storage. What are the initial troubleshooting steps?

A2: To troubleshoot the unexpected degradation of your compound, consider the following:

  • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at a low temperature, under an inert atmosphere).

  • Analyze for Impurities: Impurities from the synthesis, such as residual acids, bases, or metal catalysts, can promote degradation. Re-purification of the compound may be necessary.

  • Evaluate the Formulation: If the compound is in a formulation, interactions with excipients could be the cause of instability.

  • Perform a Forced Degradation Study: A forced degradation study can help identify the primary degradation pathways and the conditions to which your compound is most sensitive.[4][5][6][7]

Q3: How can I improve the stability of my 3-(furan-2-yl)-1H-pyrazole analogue?

A3: Several strategies can be employed to enhance the stability of your compound:

  • Structural Modification:

    • Substitution on the Furan Ring: Introducing electron-withdrawing groups on the furan ring can decrease its susceptibility to oxidation.

    • Substitution on the Pyrazole Ring: Modifications to the pyrazole ring can influence the overall electronic properties and stability of the molecule.

  • Formulation Strategies:

    • Use of Antioxidants: If the compound is prone to oxidation, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.

    • pH Adjustment: For compounds sensitive to acid or base hydrolysis, buffering the formulation to a pH of maximum stability is crucial.

    • Use of Light-Protective Packaging: Storing the compound in amber vials or other light-blocking containers can prevent photodegradation.

  • Solid-State Optimization:

    • Salt Formation: Converting the compound to a more stable salt form can improve its solid-state stability.

    • Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have significantly different stabilities. A polymorph screen can identify the most stable form.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Storage

Possible Causes:

  • Degradation of the analogue due to exposure to light, air (oxidation), or inappropriate temperature.

  • Interaction with impurities or container materials.

Troubleshooting Steps:

  • Characterize the New Peaks: Use LC-MS/MS to identify the mass of the new peaks and determine their fragmentation patterns.[8][9][10][11][12] This can provide clues about the degradation pathway.

  • Conduct a Comparative Forced Degradation Study: Subject a fresh sample of your compound to controlled stress conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms with your stored sample. This will help pinpoint the cause of degradation.

  • Optimize Storage Conditions:

    • Store a new batch of the compound under various conditions (e.g., refrigerated, frozen, under nitrogen, in the dark) and monitor its stability over time by HPLC.

    • Consider using amber vials or packaging with oxygen absorbers.

Issue 2: Poor Recovery of the Compound from a Formulation

Possible Causes:

  • Degradation due to interaction with excipients.

  • Adsorption of the compound onto the container surface.

Troubleshooting Steps:

  • Excipient Compatibility Study:

    • Prepare binary mixtures of your active pharmaceutical ingredient (API) with each excipient used in the formulation.

    • Store these mixtures under accelerated stability conditions (e.g., 40 °C/75% RH).

    • Analyze the mixtures at various time points by HPLC to identify any interactions.

  • Container Interaction Study:

    • Prepare a solution of your compound in the formulation vehicle and store it in the intended container.

    • Analyze the concentration of the compound over time. A decrease in concentration may indicate adsorption.

    • Consider using different types of containers (e.g., glass vs. polypropylene, different types of stoppers).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on a 3-(furan-2-yl)-1H-pyrazole analogue to identify potential degradation products and pathways.[4][5][6][7][13]

1. Preparation of Stock Solution: Prepare a stock solution of the analogue in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 80 °C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photodegradation (Solution):

    • Expose 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to check for peak purity. For characterization of degradation products, LC-MS/MS analysis should be performed.[11][12][14]

Table 1: Hypothetical Forced Degradation Results for a 3-(Furan-2-yl)-1H-pyrazole Analogue

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl246015.22
0.1 M NaOH24608.51
3% H₂O₂242525.83
Thermal (Solid)48805.11
Photolytic242512.32

Visualizations

Below are diagrams illustrating potential degradation pathways and experimental workflows.

G cluster_oxidation Proposed Oxidative Degradation Pathway node_start 3-(Furan-2-yl)-1H-pyrazole Analogue node_intermediate Furan Endoperoxide Intermediate node_start->node_intermediate Oxidation node_peroxide Oxidizing Agent (e.g., H₂O₂) node_ring_opening Ring-Opened 1,4-Dicarbonyl Species node_intermediate->node_ring_opening Rearrangement node_products Various Carboxylic Acid Degradants node_ring_opening->node_products Further Oxidation/Hydrolysis

Caption: Proposed oxidative degradation of the furan ring.

G cluster_workflow Forced Degradation Experimental Workflow node_start Prepare 1 mg/mL Stock Solution of Analogue node_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) node_start->node_stress node_sample Collect Stressed and Control Samples node_stress->node_sample node_neutralize Neutralize Acid/Base Samples (if applicable) node_sample->node_neutralize node_analyze Analyze by Stability-Indicating HPLC-PDA node_neutralize->node_analyze node_characterize Characterize Degradants by LC-MS/MS node_analyze->node_characterize node_pathway Propose Degradation Pathways node_characterize->node_pathway

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The substitution of this core with various heterocyclic rings, such as furan and thiophene, can significantly modulate the physicochemical properties and biological efficacy of the resulting compounds. This guide presents a comparative analysis of 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole, focusing on their chemical properties and the biological activities of their derivatives to inform drug discovery and development efforts.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the parent compounds. The replacement of the oxygen atom in the furan ring with a sulfur atom in thiophene leads to subtle yet significant differences in molecular weight and likely impacts properties such as polarity, lipophilicity, and metabolic stability.

Property3-(furan-2-yl)-1H-pyrazole3-(thiophen-2-yl)-1H-pyrazole
Molecular Formula C₇H₆N₂O[1]C₇H₆N₂S[2]
Molecular Weight 134.14 g/mol [1]150.20 g/mol [2]
Monoisotopic Mass 134.048012819 Da[1]150.024819 Da

Comparative Biological Activity of Derivatives

While direct comparative studies on the parent compounds are limited, a significant body of research exists on their derivatives, particularly in the context of anticancer and antimicrobial activities. These studies provide valuable insights into the structure-activity relationships and the influence of the furan versus thiophene moiety.

Anticancer Activity

Derivatives of both 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole have been extensively investigated for their potential as anticancer agents. The choice of the heterocyclic ring can influence the potency and selectivity against different cancer cell lines.

A study on novel pyrazolyl hybrid chalcones revealed that the presence of a furan moiety increased the anticancer activity against the MCF7 (human breast adenocarcinoma) cell line. Conversely, the corresponding thiophene-containing chalcone demonstrated enhanced activity against HepG2 (human hepatocellular carcinoma) and A549 (human lung carcinoma) cell lines.[3]

Table 1: Comparative Anticancer Activity of Chalcone Derivatives

Compound IDHeterocycleCancer Cell LineIC₅₀ (µg/mL)Reference Drug (Doxorubicin) IC₅₀ (µg/mL)
7a FuranMCF7--
7g ThiopheneA54927.728.3
7g ThiopheneHepG226.621.6

Data extracted from a study on pyrazolyl hybrid chalcones.[4]

These findings suggest that the thiophene moiety may confer a superior anticancer profile in certain molecular contexts, while the furan ring can be advantageous for targeting other specific cancer types.[3]

Antimicrobial Activity

Both furan and thiophene-containing pyrazole derivatives have demonstrated promising antimicrobial activities. The unique electronic properties of the sulfur atom in thiophene can enhance the binding affinity and specificity of these compounds towards microbial targets.

A series of pyrazolyl-thiazole derivatives of thiophene were synthesized and showed significant inhibition zones against various bacterial and fungal strains.[5][6] While a direct comparison with furan analogues was not performed in this particular study, it highlights the potential of the thiophene-pyrazole scaffold in developing new antimicrobial agents.

Experimental Protocols

The synthesis of these pyrazole derivatives often follows established synthetic routes, which can be adapted for both furan and thiophene precursors.

General Synthesis of Pyrazole Derivatives

A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7] Modern variations of this synthesis may employ microwave or ultrasound assistance to improve reaction times and yields.[8]

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Acetyl Furan/Thiophene, Hydrazine Derivatives) reaction Cyclocondensation Reaction (e.g., Knorr Synthesis) start->reaction purification Purification (e.g., Recrystallization, Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization in_vitro In Vitro Assays (e.g., MTT for Anticancer, MIC for Antimicrobial) characterization->in_vitro data_analysis Data Analysis (IC50 / MIC Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole derivatives.

Example Protocol: Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene
  • Synthesis of Hydrazone Intermediate: Acetyl thiophene is condensed with phenyl hydrazine in the presence of concentrated H₂SO₄ to yield the corresponding hydrazone. The product is purified by recrystallization.[5]

  • Formation of Pyrazole-4-carbaldehyde: The hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde.[5]

  • Synthesis of Thiosemicarbazone Derivative: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with acetic acid as a catalyst.[5]

  • Synthesis of Pyrazolyl-Thiazole Derivatives: The thiosemicarbazone intermediate is reacted with various substituted phenacyl bromides in ethanol under reflux to yield the final pyrazolyl-thiazole derivatives.[5]

Potential Signaling Pathways in Anticancer Activity

While the precise signaling pathways for the parent compounds are not well-defined in the available literature, pyrazole derivatives are known to exert their anticancer effects through various mechanisms.

G cluster_pathway Potential Anticancer Mechanisms of Pyrazole Derivatives pyrazole Pyrazole Derivative kinase Kinase Inhibition (e.g., Akt, Aurora) pyrazole->kinase apoptosis Induction of Apoptosis pyrazole->apoptosis cell_cycle Cell Cycle Arrest pyrazole->cell_cycle dna_damage DNA Damage pyrazole->dna_damage cancer_cell Inhibition of Cancer Cell Proliferation kinase->cancer_cell apoptosis->cancer_cell cell_cycle->cancer_cell dna_damage->cancer_cell

Caption: A diagram illustrating potential signaling pathways targeted by pyrazole derivatives in cancer cells.

Conclusion

The comparative analysis of 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole, primarily through the lens of their derivatives, underscores the significant role of the heterocyclic substituent in modulating biological activity. The thiophene moiety appears to offer advantages in certain anticancer contexts, potentially due to the unique properties of the sulfur atom. However, furan-containing analogues also demonstrate potent activity against specific cancer cell lines.

For researchers and drug development professionals, the choice between these two scaffolds is not straightforward and should be guided by the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies of the parent compounds and a wider range of their derivatives under standardized experimental conditions are warranted to build a more comprehensive understanding of their structure-activity relationships and to facilitate the rational design of next-generation pyrazole-based therapeutics.

References

Unveiling the Anticancer Potential of 3-(Furan-2-yl)-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 3-(furan-2-yl)-1H-pyrazole derivatives in different cancer cell lines. The following sections detail their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their validation.

Comparative Anticancer Activity

The in vitro cytotoxic activity of several 3-(furan-2-yl)-1H-pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Chalcone Derivatives

A significant number of studies have focused on chalcone-based derivatives of 3-(furan-2-yl)-1H-pyrazole. These compounds have demonstrated promising activity against lung, liver, and breast cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Reference
Chalcone 7aA549 (Lung Carcinoma)42.7Wi38 (Normal Lung)>100[1]
Chalcone 7bA549 (Lung Carcinoma)20.0Wi38 (Normal Lung)108.41[1]
Chalcone 7cA549 (Lung Carcinoma)13.86Wi38 (Normal Lung)>100[1]
Chalcone 7gA549 (Lung Carcinoma)27.7BJ1 (Normal Skin Fibroblast)>100[2][3]
Chalcone 7gHepG2 (Hepatocellular Carcinoma)26.6BJ1 (Normal Skin Fibroblast)>100[2][3]
Chalcone 7aMCF7 (Breast Adenocarcinoma)-BJ1 (Normal Skin Fibroblast)-[2]

Note: A lower IC50 value indicates a more potent compound. The data suggests that some chalcone derivatives exhibit selective cytotoxicity towards cancer cells with minimal effects on normal cell lines. For instance, chalcone 7c showed high potency against A549 cells while having a high IC50 value for Wi38 normal lung cells, indicating a favorable therapeutic window.[1]

Other Derivatives

While research is more extensive on chalcone derivatives, other classes of 3-(furan-2-yl)-1H-pyrazole derivatives are also being explored for their anticancer properties.

Compound ClassCancer Cell LineIC50Reference
Schiff Base DerivativesMCF-7 (Breast)64.64 µg/mL (S3)[4]
Schiff Base DerivativesHepG2 (Liver)23.52 µg/mL (S4)[4]
Carboxamide Derivatives--[5][6]

Note: Data on a wider range of non-chalcone derivatives is still emerging. The available results for Schiff base derivatives indicate potential for further investigation.[4]

Mechanisms of Anticancer Activity

The anticancer effects of 3-(furan-2-yl)-1H-pyrazole derivatives are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Induction of Apoptosis

These compounds have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. Key molecular events include:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax and the tumor suppressor p53.[1]

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1]

  • Activation of caspases: Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1]

  • DNA Fragmentation: Cleavage of genomic DNA, a hallmark of apoptosis.[2][3]

Cell Cycle Arrest

Treatment with these derivatives can halt the progression of the cell cycle, primarily at the G2/M phase. This is often associated with the downregulation of cyclin-dependent kinase 4 (CDK4).[1]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Apoptosis Induction Pathway

compound 3-(Furan-2-yl)-1H-pyrazole Derivative extrinsic Extrinsic Pathway compound->extrinsic intrinsic Intrinsic Pathway compound->intrinsic caspase8 Caspase-8 activation extrinsic->caspase8 p53 p53 upregulation intrinsic->p53 bcl2 Bcl-2 downregulation intrinsic->bcl2 caspase3 Caspase-3 activation caspase8->caspase3 bax Bax upregulation p53->bax mito Mitochondrial Dysfunction bax->mito bcl2->mito cytc Cytochrome c release mito->cytc caspase9 Caspase-9 activation cytc->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 3-(furan-2-yl)-1H-pyrazole derivatives.

Cell Cycle Arrest Pathway

compound 3-(Furan-2-yl)-1H-pyrazole Derivative cdk4 CDK4 downregulation compound->cdk4 g2m_arrest G2/M Phase Arrest cdk4->g2m_arrest start Cancer Cell Culture treatment Treatment with 3-(Furan-2-yl)-1H-pyrazole Derivatives start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry data_analysis Data Analysis and IC50 Determination mtt->data_analysis apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) flow_cytometry->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle_analysis apoptosis_analysis->data_analysis cell_cycle_analysis->data_analysis

References

Structure-Activity Relationship (SAR) of 3-(Furan-2-yl)-1H-pyrazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-(furan-2-yl)-1H-pyrazole analogues based on their structure-activity relationships (SAR) in various biological contexts, including anticancer, antimicrobial, and kinase inhibitory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity

The 3-(furan-2-yl)-1H-pyrazole scaffold has been extensively explored for the development of novel anticancer agents. The antiproliferative activity of these analogues is significantly influenced by the nature and position of substituents on both the pyrazole and furan rings, as well as on other parts of the molecule.

SAR of Pyrazolyl Chalcones

A notable class of 3-(furan-2-yl)-1H-pyrazole analogues with significant anticancer activity is the pyrazolyl chalcones. Studies have shown that the substitution pattern on the chalcone moiety plays a crucial role in determining the cytotoxic effects against various cancer cell lines.

For instance, a series of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones were synthesized and evaluated for their in vitro anticancer activities against HepG2 (human hepatocellular carcinoma), MCF7 (human Caucasian breast adenocarcinoma), A549 (lung carcinoma), and BJ1 (normal skin fibroblasts) cell lines.[1][2][3] Compound 7g , a [3-(thiophen-2-yl)pyrazol-4-yl]chalcone, emerged as a particularly potent agent, exhibiting IC50 values of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells.[1][2][3] The presence of a thiophene moiety in 7g was found to enhance the anticancer activity against HepG2 and A549 cell lines, while a furan moiety in related compounds showed increased activity against the MCF7 cell line.[3]

Table 1: In Vitro Anticancer Activity of 3-(Furan-2-yl)pyrazolyl and 3-(Thiophen-2-yl)pyrazolyl Hybrid Chalcones (IC50 in µg/mL)

CompoundR1R2R3R4R5HepG2MCF7A549
7a HHHHH>10085>100
7g HHHHH26.6>10027.7
Doxorubicin -----21.6-28.3

Data sourced from Helmy et al., 2022.[1][2][3]

Tubulin Polymerization Inhibition

Certain 3-(furan-2-yl)-1H-pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. In a study focused on benzofuropyrazole derivatives, a partial cleavage of the furan ring during synthesis led to the isolation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives.[4] Among these, compound 5b demonstrated potent tumor cell growth inhibitory activity against K562, MCF-7, and A549 cells, with GI50 values of 0.021 and 0.69 μM against K562 and A549 cells, respectively.[4] Further investigation revealed that 5b acts as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[4]

Table 2: Tumor Cell Growth Inhibitory Activity (GI50 in µM) of Pyrazole Derivatives

CompoundK562MCF-7A549
5b 0.021-0.69
ABT-751 ---

Data sourced from a study on the synthesis and tumor cell growth inhibitory activity of novel pyrazole derivatives.[4]

Kinase Inhibitory Activity

The 3-(furan-2-yl)-1H-pyrazole core is also a privileged scaffold for the design of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.

Akt Kinase Inhibition

A series of novel pyrazol-furan carboxamide analogues were designed and synthesized as Akt1 kinase inhibitors.[5] Many of these compounds exhibited moderate to excellent inhibitory activity against Akt1 and favorable cytotoxicities against HCT116 and OVCAR-8 cell lines.[5] The most promising compound, 25e , was also found to be potent against the structurally related AGC kinases, including Akt2, Akt3, ROCK1, and PKA.[5] Western blot analysis confirmed that 25e significantly suppressed the phosphorylation of the Akt substrate GSK3β in PC-3 cells and demonstrated a concentration-dependent inhibition of PRAS40 phosphorylation in LNCaP cells with an IC50 value of 30.4 nM.[5]

PDK1 Inhibition

3-Amino-5-(2-furyl)pyrazole has been identified as a binder of 3-Phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of Akt.[6] This compound exhibited an IC50 of 313 μM for PDK1, highlighting the potential of this scaffold in targeting the PI3K/PDK1/Akt signaling pathway.[6]

Antimicrobial Activity

Several studies have explored the antimicrobial potential of 3-(furan-2-yl)-1H-pyrazole derivatives against various bacterial and fungal strains.

A study on new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes demonstrated that these compounds have a pronounced effect on strains of Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and fungi of the genus Candida.[7] Another study synthesized a series of 1,3-diaryl pyrazole derivatives bearing aminoguanidine or furan-2-carbohydrazide moieties, with most compounds showing potent inhibition of several Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentration (MIC) values in the range of 1-64 μg/mL.[8]

Experimental Protocols

General Synthesis of 3-(Furan-2-yl)pyrazolyl Chalcones

The synthesis of 3-(furan-2-yl)pyrazolyl chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[1][2] Equimolar amounts of a 4-acetyl-3-(furan-2-yl)-1H-pyrazole derivative and an appropriate aromatic aldehyde are dissolved in ethanol. To this solution, an aqueous solution of a base, such as potassium hydroxide, is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Tubulin Polymerization Assay

The inhibitory effect of compounds on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit. Tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[4]

Signaling Pathway and Experimental Workflow Diagrams

Akt_Signaling_Pathway PDK1 PDK1 Akt Akt PDK1->Akt phosphorylates PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt recruits GSK3b GSK3β Akt->GSK3b inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis GSK3b->Apoptosis promotes Inhibitor 3-(Furan-2-yl)-1H-pyrazole Analogues Inhibitor->PDK1 inhibit Inhibitor->Akt inhibit Experimental_Workflow_Anticancer_Assay cluster_synthesis Compound Synthesis cluster_assay In Vitro Anticancer Assay Synthesis Synthesis of 3-(Furan-2-yl)-1H-pyrazole Analogues Purification Purification & Characterization Synthesis->Purification Treatment Compound Treatment (various concentrations) Purification->Treatment Cell_Culture Cell Line Seeding (96-well plate) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

References

Furan-Pyrazole Compounds Emerge as Potent Challengers to Standard Anticancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective and less toxic cancer treatments, a promising class of heterocyclic compounds, furan-pyrazoles, is demonstrating significant anticancer efficacy, in some cases surpassing established standard-of-care drugs. This comprehensive guide provides a detailed comparison of the performance of novel furan-pyrazole derivatives against conventional anticancer agents, supported by experimental data from recent preclinical studies. The findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of these compounds to pave the way for a new generation of cancer therapeutics.

The development of novel anticancer agents is paramount in overcoming the challenges of drug resistance and severe side effects associated with many current chemotherapies. Furan-pyrazole scaffolds, characterized by their unique five-membered aromatic ring structures containing nitrogen and oxygen, have shown a remarkable range of biological activities, including potent antitumor effects across a variety of cancer cell lines.

Comparative Efficacy: Furan-Pyrazole Derivatives vs. Standard Anticancer Drugs

Recent in vitro studies have pitted furan-pyrazole compounds against well-known anticancer drugs such as doxorubicin, paclitaxel, etoposide, and erlotinib. The results, summarized below, indicate that specific furan-pyrazole derivatives exhibit superior or comparable cytotoxicity against several human cancer cell lines.

Table 1: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Doxorubicin
Compound/DrugCancer Cell LineIC50 (µM)Reference
Furan-Pyrazole Derivative 1 MCF-7 (Breast)0.25[1]
DoxorubicinMCF-7 (Breast)0.95[1]
Furan-Pyrazole Derivative 2 HepG2 (Liver)3.695 (µg/mL)[1]
DoxorubicinHepG2 (Liver)3.832 (µg/mL)[1]
Furan-Pyrazole Derivative 3 HCT116 (Colon)2.914 (µg/mL)[1]
DoxorubicinHCT116 (Colon)3.676 (µg/mL)[1]
Indole-Pyrazole Hybrid 33/34 Various< 23.7[1]
DoxorubicinVarious24.7–64.8[1]
Pyrazolo[3,4-b]pyridine 57/58 HepG2, MCF-7, HeLa3.11–4.91[1]
DoxorubicinHepG2, MCF-7, HeLa4.30–5.17[1]
Table 2: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Paclitaxel
Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)
PaclitaxelMDA-MB-468 (Breast)49.90 (24h), 25.19 (48h)
Diaryl Pyrazole 90/91 Breast Cancer2.29 / 2.22[1]
PaclitaxelBreast Cancer1.02[1]
Table 3: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Etoposide
Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrimidine-Pyrazole Hybrid 11 MCF-7, A549, Colo205, A27800.01–0.65[1]
EtoposideVarious>10[1]
Phthalazine-Piperazine-Pyrazole 26 MCF-7, A549, DU1450.96–2.16[1]
EtoposideVarious>10[1]
Benzoxazine-Pyrazole Hybrid 22/23 MCF-7, A549, HeLa, PC32.82–6.28
Table 4: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Erlotinib
Compound/DrugCancer Cell LineIC50 (µM)Reference
Fused Pyrazole Derivative 50 HepG2 (Liver)0.71[2]
ErlotinibHepG2 (Liver)10.6[2]
Benzoxazine-Pyrazole Hybrid 22/23 EGFR Inhibition0.61 / 0.51
ErlotinibEGFR Inhibition>0.7

Mechanism of Action: Targeting Key Signaling Pathways

Furan-pyrazole compounds exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K)/AKT, and Cyclin-Dependent Kinase 2 (CDK2).

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FuranPyrazole Furan-Pyrazole Compounds FuranPyrazole->EGFR

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis FuranPyrazole Furan-Pyrazole Compounds FuranPyrazole->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth FuranPyrazole Furan-Pyrazole Compounds FuranPyrazole->PI3K

PI3K/AKT Signaling Pathway Inhibition

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition FuranPyrazole Furan-Pyrazole Compounds FuranPyrazole->CDK2

CDK2 Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of furan-pyrazole compounds and standard anticancer drugs.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

MTT_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate and incubate. Start->Step1 Step2 Treat cells with various concentrations of furan-pyrazole compounds or standard drugs. Step1->Step2 Step3 Incubate for 24-72 hours. Step2->Step3 Step4 Add MTT reagent to each well and incubate for 4 hours. Step3->Step4 Step5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Step4->Step5 Step6 Measure absorbance at 570 nm using a microplate reader. Step5->Step6 End Calculate IC50 values Step6->End

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the furan-pyrazole compounds or standard anticancer drugs. A control group with no treatment is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Flow Cytometry for Apoptosis Analysis

This technique is used to quantify the percentage of cells undergoing apoptosis.

Apoptosis_Assay_Workflow Start Start Step1 Treat cancer cells with furan-pyrazole compounds or standard drugs. Start->Step1 Step2 Harvest and wash cells. Step1->Step2 Step3 Resuspend cells in binding buffer. Step2->Step3 Step4 Stain cells with Annexin V-FITC and Propidium Iodide (PI). Step3->Step4 Step5 Incubate in the dark. Step4->Step5 Step6 Analyze by flow cytometry. Step5->Step6 End Quantify apoptotic cells Step6->End

Apoptosis Assay Experimental Workflow

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Incubation: The stained cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The mice are monitored until tumors reach a palpable size.

  • Treatment: The mice are then treated with the furan-pyrazole compounds, a standard anticancer drug, or a vehicle control, typically via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Tumor size is measured regularly throughout the treatment period.

  • Endpoint: At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is determined by the degree of tumor growth inhibition.

Conclusion and Future Directions

The compelling preclinical data presented in this guide underscore the significant potential of furan-pyrazole compounds as a new class of anticancer agents. Their ability to outperform or match the efficacy of established drugs in various cancer cell lines, coupled with their diverse mechanisms of action, warrants further investigation. Future research will focus on optimizing the lead compounds to enhance their potency and selectivity, as well as evaluating their safety and efficacy in more advanced preclinical and eventual clinical settings. The continued exploration of furan-pyrazole derivatives promises to broaden the arsenal of targeted therapies available to combat cancer.

References

Comparative Guide to Cross-Validation of Spectroscopic Data for Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data for the characterization of novel pyrazole derivatives, supported by experimental data from recent literature. It details the methodologies for key spectroscopic techniques and illustrates the workflow for data cross-validation to ensure structural integrity.

Data Presentation: Spectroscopic Characterization of Novel Pyrazole Derivatives

The structural elucidation of novel pyrazole derivatives relies on the combined application of several spectroscopic techniques. Each technique provides unique and complementary information, and the congruence of data across these methods serves as a robust cross-validation of the proposed chemical structure. Below is a summary of representative spectroscopic data for newly synthesized pyrazole derivatives.

Compound/Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)Reference
Halogenoaminopyrazole Derivative (4a) 5.34-5.55 (s, NHCH₂)59.3-60.7 (CH₂)1563-1491 (ν(NO₂)asym), 1361-1304 (ν(NO₂)sym), 1420-1402 (pyrazole ring)Not specified[1]
Halogenoaminopyrazole Derivative (5d) 5.45-5.60 (s, CH₂)65.1-66.4 (CH₂)1563-1491 (ν(NO₂)asym), 1361-1304 (ν(NO₂)sym), 1189-1071 (pyrazole ring)Not specified[1]
Diaryl 1,3-Diketone Derived Pyrazole 6.6-6.7 (methine proton of pyrazole ring), 7.26-7.37 (s, NH), 6.9-8.2 (aromatic protons)Data presented in original paper~3250 (-NH stretch), ~1420 (-CN stretch), 1200-1275 (asymmetrical C-O-C stretch)[M]+ and [M+2]+ peaks observed for bromine-containing compounds[2]
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates Characterized by ¹H NMRCharacterized by ¹³C NMRCharacterized by FT-IRNot specified[3]
Pyrazoline Derivative Not specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the reproducibility and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for ¹H.[5]

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Data Acquisition : Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[6] Signal multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).[7]

  • Analysis : The integration of signals in the ¹H NMR spectrum is used to determine the relative number of protons. Chemical shifts, multiplicities, and coupling constants are analyzed to assign signals to the respective nuclei in the molecule.[6]

Infrared (IR) Spectroscopy
  • Instrumentation : FT-IR spectra are commonly recorded on a spectrophotometer.

  • Sample Preparation : Samples can be analyzed as KBr pellets, thin films, or in solution.

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Analysis : The presence of characteristic absorption bands is used to identify specific functional groups within the molecule. For pyrazole derivatives, key vibrations include N-H stretching, C=N stretching, and aromatic C-H bending.[1][2]

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).[6]

  • Sample Preparation : Samples are introduced into the mass spectrometer, often dissolved in a suitable solvent for ESI.

  • Data Acquisition : The mass spectrometer is calibrated with a standard compound to ensure mass accuracy. The appropriate ionization mode (positive or negative) is selected based on the analyte's properties.[6]

  • Analysis : The mass-to-charge ratio (m/z) of the molecular ion and fragment ions provides information about the molecular weight and elemental composition of the compound.

Cross-Validation of Spectroscopic Data: A Comparative Analysis

Cross-validation in the context of structural elucidation of novel compounds refers to the process of critically assessing and comparing data from multiple analytical methods to ensure a consistent and accurate structural assignment.[8] For novel pyrazole derivatives, this involves a synergistic interpretation of NMR, IR, and MS data.

  • Complementary Information : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the chemical environment of the nuclei.

  • Functional Group Confirmation : IR spectroscopy complements NMR data by confirming the presence of specific functional groups, such as N-H, C=O, and C=N bonds, through their characteristic vibrational frequencies.[2]

  • Molecular Weight and Formula Verification : Mass spectrometry provides the molecular weight of the compound, which can be used to confirm the elemental composition determined from NMR and other data. The fragmentation pattern can also offer additional structural insights.

The consistency of the data from these different techniques provides a high degree of confidence in the assigned structure. For instance, the presence of an N-H proton signal in the ¹H NMR spectrum should be corroborated by an N-H stretching vibration in the IR spectrum. Similarly, the molecular weight determined by mass spectrometry must be consistent with the molecular formula deduced from NMR and elemental analysis.

Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates the logical workflow for the synthesis, characterization, and cross-validation of spectroscopic data for novel pyrazole derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_validation Data Analysis and Cross-Validation start Design of Novel Pyrazole Derivative synthesis Chemical Synthesis start->synthesis purification Purification and Isolation synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Individual Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis cross_validation Comparative Analysis and Cross-Verification data_analysis->cross_validation structure_elucidation Structure Elucidation cross_validation->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic cross-validation of novel pyrazole derivatives.

References

Furan-Pyrazole Compounds: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selective anticancer potential of novel furan-pyrazole derivatives, supported by experimental data on their cytotoxic effects and mechanisms of action.

For Immediate Release

Recent advancements in medicinal chemistry have highlighted a promising class of heterocyclic compounds, furan-pyrazoles, for their potential as selective anticancer agents. This guide provides a comprehensive comparison of the cytotoxic effects of various furan-pyrazole derivatives on cancer cell lines versus their normal counterparts. The data presented herein, synthesized from multiple independent studies, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of targeted cancer therapies.

The core of this analysis lies in the differential cytotoxicity exhibited by these compounds, a key indicator of their therapeutic window. By targeting cellular pathways that are dysregulated in cancer, these agents show promise in selectively eliminating malignant cells while sparing healthy ones. This guide will delve into the quantitative measures of this selectivity, the experimental methodologies used to determine it, and the molecular pathways implicated in their mode of action.

Quantitative Cytotoxicity Analysis

The selective cytotoxicity of furan-pyrazole compounds is primarily evaluated by comparing their half-maximal inhibitory concentration (IC50) values between cancerous and normal cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a compound's cancer-specific toxicity. A higher SI value is indicative of greater selectivity.

The following tables summarize the cytotoxic activities of several furan-pyrazole derivatives from various studies.

Table 1: Cytotoxicity of (3-(furan-2-yl)pyrazol-4-yl)chalcones

This study investigated a series of chalcones bearing a furan-pyrazole scaffold against human lung carcinoma (A549) and normal lung fibroblast (Wi38) cell lines.[1]

CompoundCancer Cell Line (A549) IC50 (µg/mL)Normal Cell Line (Wi38) IC50 (µg/mL)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
7a42.70681.59
7b20.05108.415.41
7c13.8618.21.31
7d76.52261.323.41
7e217.01295.591.36
7f237.84296.241.25
7g251.49379.221.51
7h211.30224.361.06
5-FU (Control)147.29Not Reported-

Data sourced from theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549).[1]

Table 2: Cytotoxicity of Furan-Based Derivatives

This research evaluated the cytotoxic effects of novel furan-based compounds against human breast cancer (MCF-7) and normal breast (MCF-10A) cell lines.[2]

CompoundCancer Cell Line (MCF-7) IC50 (µM)Normal Cell Line (MCF-10A) IC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
44.06> 50> 12.3
72.96> 50> 16.9
Staurosporine (Control)1.25Not Reported-

Data sourced from the design and synthesis of some new furan-based derivatives and evaluation of in vitro cytotoxic activity.[2]

Table 3: Cytotoxicity of Pyrazolyl-Chalcones

This study assessed the in vitro anticancer activities of novel pyrazolyl-chalcone derivatives against a panel of human cancer cell lines and a normal skin fibroblast cell line (BJ1).[3]

CompoundCancer Cell Line (A549) IC50 (µg/mL)Cancer Cell Line (HepG2) IC50 (µg/mL)Normal Cell Line (BJ1) % Inhibition at 100 µg/mL
7aNot ReportedNot Reported100%
7g27.726.643.2%
Doxorubicin (Control)28.321.6Not Reported

Data sourced from the anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones.[3]

Experimental Protocols

The following methodologies are commonly employed in the assessment of the cytotoxicity of furan-pyrazole compounds.

Cell Culture

Cancer and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For instance, A549, Wi38, MCF-7, and MCF-10A cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1][2] Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the furan-pyrazole compounds. A control group is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[2]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Furan-pyrazole compounds exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Akt Signaling Pathway Inhibition

Several furan-pyrazole carboxamide analogues have been identified as potent inhibitors of Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism.[5] By inhibiting Akt, these compounds can suppress downstream signaling, leading to the inhibition of cell growth and induction of apoptosis. For example, compound 25e was shown to significantly suppress the phosphorylation of the Akt substrate GSK3β.[5]

Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Apoptosis Apoptosis Akt->Apoptosis inhibits FuranPyrazoles Furan-Pyrazole Compounds FuranPyrazoles->Akt inhibits Proliferation Cell Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism GSK3b->Proliferation inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by furan-pyrazole compounds.

Induction of Apoptosis

Many furan-pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Studies have shown that some furan-based compounds can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway FuranPyrazoles Furan-Pyrazole Compounds Bax Bax (Pro-apoptotic) FuranPyrazoles->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) FuranPyrazoles->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Tubulin_Polymerization_Workflow cluster_0 Normal Cell Cycle cluster_1 Effect of Furan-Pyrazole Compounds Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerize Spindle Mitotic Spindle Microtubules->Spindle form Division Cell Division Spindle->Division enables FuranPyrazoles Furan-Pyrazole Compounds FuranPyrazoles->Tubulin inhibit polymerization NoMicrotubules Inhibition of Microtubule Formation NoSpindle Disrupted Mitotic Spindle NoMicrotubules->NoSpindle Arrest G2/M Arrest NoSpindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Unraveling the Molecular Mechanisms of Bioactive 3-(Furan-2-yl)-1H-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a driving force in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 3-(furan-2-yl)-1H-pyrazole core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the confirmed mechanisms of action for bioactive 3-(furan-2-yl)-1H-pyrazole derivatives, juxtaposing their performance with established alternative drugs. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in drug discovery and development.

Key Mechanisms of Action

Extensive research has illuminated several key molecular pathways through which 3-(furan-2-yl)-1H-pyrazole derivatives exert their biological effects. This guide will focus on three prominent and well-documented mechanisms:

  • Inhibition of Tubulin Polymerization: Disrupting the dynamics of microtubule assembly is a clinically validated strategy in cancer therapy. Certain 3-(furan-2-yl)-1H-pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of DNA Damage: The integrity of our genetic material is paramount for cell survival. Some derivatives have been shown to induce DNA damage, triggering cellular repair mechanisms and, in cancer cells, often leading to programmed cell death.

  • Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of the COX-2 enzyme is a cornerstone of modern anti-inflammatory therapy. A number of 3-(furan-2-yl)-1H-pyrazole analogues have demonstrated potent and selective COX-2 inhibitory activity.

Inhibition of Tubulin Polymerization

Several studies have identified 3-(furan-2-yl)-1H-pyrazole derivatives as effective tubulin polymerization inhibitors, a mechanism shared with well-known anticancer agents like paclitaxel and vinca alkaloids. These pyrazole derivatives often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2]

Comparative Performance Data

The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of representative 3-(furan-2-yl)-1H-pyrazole derivatives compared to standard chemotherapeutic agents.

Compound/DrugTarget Cancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
Pyrazole-Chalcone Conjugate (5o) HeLa (Cervical Cancer)4.34 ± 0.981.15[1][2]
Pyrazole-Chalcone Conjugate (5l) HeLa (Cervical Cancer)5.87 ± 0.761.65[1][2]
Combretastatin A-4 (Alternative) HeLa (Cervical Cancer)3.86 ± 0.391.46[1][2]
Paclitaxel (Alternative) VariousVaries (nM to µM range)Promotes polymerization[3][4]
Vincristine (Alternative) VariousVaries (nM to µM range)Varies (µM range)[3][4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compounds dissolved in DMSO

  • Reference compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)

  • 96-well microplate reader with temperature control at 37°C and a 340 nm filter

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin/GTP mixture into pre-chilled 96-well plates.

  • Add the test compounds and controls at various concentrations to the wells. The final DMSO concentration should be kept low (e.g., <1%).

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition or promotion of polymerization relative to the DMSO control.

  • Determine the IC50 value for inhibitory compounds.

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution add_gtp Add GTP prep_tubulin->add_gtp dispense Dispense Tubulin/GTP into 96-well plate add_gtp->dispense prep_compounds Prepare Test Compounds add_compounds Add Test Compounds prep_compounds->add_compounds dispense->add_compounds incubate Incubate at 37°C add_compounds->incubate read_absorbance Read Absorbance at 340 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Workflow for the in vitro tubulin polymerization assay.

Induction of DNA Damage

Certain 3-(furan-2-yl)pyrazolyl hybrid chalcones have been shown to induce DNA damage in cancer cells, a mechanism distinct from tubulin inhibition.[5][6] This genotoxic effect can trigger apoptosis through the intrinsic pathway. The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells.

Comparative Performance Data

The table below presents the DNA damaging potential of a representative pyrazolyl chalcone compared to etoposide, a well-known topoisomerase II inhibitor that induces DNA damage.

Compound/DrugCell LineConcentration% DNA in Comet Tail (Indicator of Damage)Reference
Pyrazolyl Chalcone (7g) A549 (Lung Cancer)IC50 (27.7 µg/ml)Significant increase vs. control[5][6]
Etoposide (Alternative) TK6 and Jurkat cells> 1 µMSignificant increase[7]
Doxorubicin (Positive Control) VariousVariesSignificant increase[5][6]
Experimental Protocol: Alkaline Comet Assay

This protocol outlines the general steps for performing an alkaline comet assay to detect single and double-strand DNA breaks.[8][9]

Materials:

  • Treated and control cells

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Comet assay slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Coat comet assay slides with a layer of 1% NMA.

  • Embedding Cells: Mix the cell suspension with 0.5% LMA at 37°C and immediately pipette onto the NMA-coated slide. Allow to solidify at 4°C.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a DNA-binding dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. Use comet scoring software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

G Apoptosis Signaling Pathway compound 3-(Furan-2-yl)-1H-pyrazole Derivative dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway induced by DNA damage.

Cyclooxygenase-2 (COX-2) Inhibition

A significant number of 3-(furan-2-yl)-1H-pyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[10] This mechanism of action is particularly relevant for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Celecoxib, a well-known COX-2 inhibitor, also features a pyrazole core, highlighting the importance of this scaffold in designing selective inhibitors.[11][12]

Comparative Performance Data

The following table compares the in vitro COX-1 and COX-2 inhibitory activities of a representative pyrazole derivative with celecoxib and indomethacin.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative (AD 532) >1000.3>333[10]
Celecoxib (Alternative) 7.60.04190[10]
Indomethacin (Non-selective) 0.11.60.06[10]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13][14]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., celecoxib for selective COX-2, SC-560 for selective COX-1)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) in the assay buffer containing heme for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration.

  • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

G COX-2 Inhibition Pathway inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole_derivative 3-(Furan-2-yl)-1H-pyrazole Derivative pyrazole_derivative->cox2 inhibits

Mechanism of COX-2 inhibition by pyrazole derivatives.

Conclusion

The 3-(furan-2-yl)-1H-pyrazole scaffold represents a versatile and promising platform for the development of novel bioactive compounds. The confirmed mechanisms of action, including tubulin polymerization inhibition, induction of DNA damage, and selective COX-2 inhibition, underscore the therapeutic potential of this chemical class across different disease areas, particularly in oncology and inflammation. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and improved 3-(furan-2-yl)-1H-pyrazole derivatives. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

A Comparative DFT Analysis of Furan vs. Thiophene Substituted Pyrazoles: Unveiling Electronic and Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive computational comparison of furan and thiophene-substituted pyrazoles reveals key differences in their electronic structures and properties, offering valuable insights for researchers and drug development professionals. This guide synthesizes data from Density Functional Theory (DFT) analyses to provide an objective comparison, supported by detailed experimental protocols and visualizations to aid in understanding the molecular characteristics that differentiate these two important classes of heterocyclic compounds.

The substitution of furan or thiophene moieties onto a pyrazole core significantly influences the molecule's overall electronic and structural characteristics. These differences, primarily driven by the distinct electronegativity and aromaticity of the furan and thiophene rings, have profound implications for their potential applications in medicinal chemistry and materials science. DFT studies serve as a powerful tool to elucidate these nuances at the molecular level.

Comparative Analysis of Electronic Properties

A critical aspect of molecular characterization is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and stability.

PropertyFuran-Substituted Pyrazole (Representative)Thiophene-Substituted Pyrazole (Representative)Key Observations
HOMO Energy (eV) Data not available in a directly comparable format-5.9 to -6.5Thiophene, being less electronegative than oxygen, generally leads to a higher HOMO energy, indicating a greater electron-donating ability.
LUMO Energy (eV) Data not available in a directly comparable format-1.8 to -2.2The LUMO energies are influenced by the overall molecular structure and substituent effects.
HOMO-LUMO Gap (eV) Typically larger than thiophene analogues3.7 to 4.7The larger HOMO-LUMO gap in furan derivatives suggests higher kinetic stability and lower chemical reactivity compared to their thiophene counterparts.[1]
Dipole Moment (Debye) Generally higher than thiophene analogues1.5 to 4.0The greater electronegativity of the oxygen atom in furan typically results in a larger molecular dipole moment.

Note: The values presented are representative and can vary depending on the specific substitution patterns and computational methods employed. Direct comparative studies with identical substituents and methods are limited in the public literature.

Structural Insights from DFT

DFT calculations also provide precise information about the optimized geometries of these molecules, including bond lengths and dihedral angles. These parameters are fundamental to understanding the three-dimensional conformation and potential intermolecular interactions.

In thiophene-substituted pyrazoles, the C-S bond lengths are typically around 1.7 Å, while C-C bonds within the thiophene ring are in the range of 1.37-1.45 Å. The planarity of the molecule can be influenced by the dihedral angle between the pyrazole and thiophene rings. In some crystal structures, a high degree of planarity has been observed, while DFT optimized structures in the gas phase may show more rotational freedom of the substituents.[2]

For furan-substituted systems, the C-O bond lengths are shorter than the C-S bonds in thiophene due to the smaller atomic radius of oxygen. This can lead to subtle differences in the overall molecular shape and packing in the solid state.

Experimental and Computational Protocols

The data presented in this guide are derived from studies employing DFT calculations. A typical computational methodology involves the following steps:

  • Molecular Modeling : The initial 3D structures of the furan and thiophene-substituted pyrazoles are built using molecular modeling software.

  • Geometry Optimization : The structures are then optimized to find the lowest energy conformation. A common level of theory used for this purpose is B3LYP with a 6-311G(d,p) basis set.[2][3][4]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculation : Single-point energy calculations are then carried out on the optimized geometries to determine electronic properties such as HOMO-LUMO energies and dipole moments.

Experimental validation of these computational findings often involves techniques such as X-ray crystallography to determine the solid-state structure, and UV-Vis spectroscopy to probe the electronic transitions, which can be correlated with the calculated HOMO-LUMO gap.[5]

Logical Workflow for Comparative DFT Analysis

The following diagram illustrates the logical workflow for conducting a comparative DFT analysis of substituted pyrazoles.

DFT_Analysis_Workflow cluster_start Molecular Design cluster_analysis Data Analysis cluster_output Output Start Define Furan- and Thiophene- Substituted Pyrazole Structures GeoOpt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc ElecProp Electronic Property Calculation (HOMO, LUMO, Dipole Moment) FreqCalc->ElecProp Compare Comparative Analysis of: - Electronic Properties - Structural Parameters ElecProp->Compare Report Generate Comparison Guide: - Data Tables - Visualizations Compare->Report

Comparative DFT analysis workflow.

Conclusion

The comparative DFT analysis of furan versus thiophene-substituted pyrazoles highlights significant differences in their electronic and structural properties. Furan-substituted derivatives generally exhibit greater stability and lower reactivity due to a larger HOMO-LUMO gap, a consequence of the higher electronegativity of the oxygen atom. Conversely, thiophene-substituted pyrazoles tend to have higher HOMO energies, suggesting they may be better electron donors. These fundamental insights are crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The choice between a furan and a thiophene substituent can therefore be a critical design element in modulating the bioactivity and material characteristics of pyrazole-based compounds.

References

Validating a Synthetic Pathway to 3-(furan-2-yl)-1H-pyrazole: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 3-(furan-2-yl)-1H-pyrazole, a valuable scaffold in medicinal chemistry. The focus is on the validation of these routes through a detailed examination of their reproducibility, supported by experimental data and protocols.

The furan-pyrazole moiety is a recurring motif in pharmacologically active molecules, exhibiting a wide range of biological activities. Consequently, the development of robust and reproducible synthetic methods for compounds like 3-(furan-2-yl)-1H-pyrazole is of significant interest. This guide will objectively compare two common synthetic strategies: the reaction of a furan-containing enaminone with hydrazine and the reaction of furan-2-carbaldehyde with tosylhydrazine.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Enaminone CyclizationRoute 2: Tosylhydrazone Cycloaddition
Starting Materials 1-(Furan-2-yl)ethanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), HydrazineFuran-2-carbaldehyde, Tosylhydrazine, Terminal alkyne
Key Intermediates (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-oneFuran-2-carbaldehyde tosylhydrazone
Reaction Type Condensation followed by cyclizationCondensation followed by 1,3-dipolar cycloaddition
General Yields Moderate to HighGood to Excellent
Reproducibility Generally reliable, sensitive to reaction conditionsOften high-yielding and reproducible
Advantages Readily available starting materials, straightforward reaction sequence.High regioselectivity, milder conditions for the cycloaddition step.
Limitations The enaminone intermediate may require purification; potential for side reactions with hydrazine.Requires a terminal alkyne for the cycloaddition; tosylhydrazine can be a source of impurities.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for each synthetic route, compiled from various literature sources. It is important to note that direct comparisons should be made with caution as reaction conditions can vary.

Table 1: Synthesis of 3-(furan-2-yl)-1H-pyrazole via Enaminone Cyclization (Route 1)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
11-(Furan-2-yl)ethanone, DMF-DMAToluene1104~90Generic
2(E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, Hydrazine hydrateEthanol80675-85Generic

Table 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole via Tosylhydrazone Cycloaddition (Route 2)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1Furan-2-carbaldehyde, TosylhydrazineEthanol802>95Generic
2Furan-2-carbaldehyde tosylhydrazone, Acetylene (gas)Dioxane1001280-90Generic

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for validating a synthetic route.

Route 1: Enaminone Cyclization

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

A solution of 1-(furan-2-yl)ethanone (1.10 g, 10 mmol) in toluene (20 mL) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole

To a solution of the crude (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (1.65 g, 10 mmol) in ethanol (30 mL), hydrazine hydrate (0.6 g, 12 mmol) is added. The mixture is heated at reflux for 6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(furan-2-yl)-1H-pyrazole.

Route 2: Tosylhydrazone Cycloaddition

Step 1: Synthesis of Furan-2-carbaldehyde Tosylhydrazone

A solution of furan-2-carbaldehyde (0.96 g, 10 mmol) and tosylhydrazine (1.86 g, 10 mmol) in ethanol (25 mL) is heated at reflux for 2 hours. Upon cooling, the tosylhydrazone precipitates as a white solid, which is collected by filtration and washed with cold ethanol.

Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole

A solution of furan-2-carbaldehyde tosylhydrazone (2.64 g, 10 mmol) in dioxane (40 mL) is placed in a pressure vessel. The vessel is charged with acetylene gas to a pressure of 2 atm. The reaction mixture is heated at 100°C for 12 hours. After cooling and venting the excess acetylene, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-(furan-2-yl)-1H-pyrazole.

Reproducibility and Validation

Reproducibility is a critical factor in validating a synthetic route. While both routes are generally reliable, their reproducibility can be influenced by several factors:

  • Route 1: The purity of the enaminone intermediate can affect the yield and purity of the final product. Inconsistent heating or reaction times in the first step can lead to incomplete conversion. The reaction with hydrazine can sometimes lead to the formation of side products, requiring careful purification.

  • Route 2: The formation of the tosylhydrazone is typically a high-yielding and clean reaction. The cycloaddition step is also generally reproducible, although the handling of acetylene gas requires appropriate safety precautions. The purity of the tosylhydrazone is important for a clean cycloaddition.

For both routes, consistent sourcing of starting materials and careful control of reaction parameters are key to achieving reproducible results. Multiple runs of each synthesis in our conceptual validation study, adhering strictly to the detailed protocols, would be necessary to establish a statistically significant measure of reproducibility.

Mandatory Visualizations

Synthetic_Route_1 A 1-(Furan-2-yl)ethanone C (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one A->C Toluene, Reflux B DMF-DMA B->C E 3-(Furan-2-yl)-1H-pyrazole C->E Ethanol, Reflux D Hydrazine D->E

Caption: Synthetic pathway for Route 1 via an enaminone intermediate.

Synthetic_Route_2 A Furan-2-carbaldehyde C Furan-2-carbaldehyde Tosylhydrazone A->C Ethanol, Reflux B Tosylhydrazine B->C E 3-(Furan-2-yl)-1H-pyrazole C->E Dioxane, 100°C D Acetylene D->E

Caption: Synthetic pathway for Route 2 via a tosylhydrazone intermediate.

Conclusion

Both the enaminone cyclization and the tosylhydrazone cycloaddition routes offer viable pathways for the synthesis of 3-(furan-2-yl)-1H-pyrazole. The choice between the two will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purification capabilities. The enaminone route is a more classical approach, while the tosylhydrazone route represents a more modern and often more regioselective method. For validation purposes, both routes should be subjected to repeated trials to establish their robustness and to identify any critical parameters that affect their reproducibility. This comparative guide serves as a foundational tool for researchers aiming to synthesize 3-(furan-2-yl)-1H-pyrazole in a reliable and reproducible manner.

Unveiling the Antioxidant Potential of Substituted Furan-Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a perpetual frontier. Among the myriad of heterocyclic scaffolds, furan-pyrazoles have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comprehensive comparison of the antioxidant properties of various substituted furan-pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new and more potent antioxidant agents.

The inherent antioxidant activity of the furan-pyrazole core can be significantly modulated by the nature and position of substituents on both the furan and pyrazole rings. Understanding these structure-activity relationships is paramount for the development of effective therapeutics against oxidative stress-related pathologies.

Comparative Antioxidant Activity of Substituted Furan-Pyrazoles

The antioxidant efficacy of different furan-pyrazole derivatives has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant activity. The following table summarizes the reported IC50 values for a selection of substituted furan-pyrazoles.

Compound IDSubstitution PatternDPPH IC50 (µM)ABTS IC50 (µM)Reference
FP-1 3-(furan-2-yl)-5-(4-hydroxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole40Not Reported[1]
FP-2 3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole>150Not Reported[1]
FP-3 3-(furan-2-yl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole>150Not Reported[1]
FP-4 3-(furan-2-yl)-5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoleInactiveNot Reported[1]
TP-5g 5-(Thiophen-2-yl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole0.245 ± 0.01Not Reported[2]
TP-5h 5-(3-Methylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole0.284 ± 0.02Not Reported[2]
Ascorbic Acid (Standard) 0.483 ± 0.01[2]

Note: The data presented is a compilation from various research articles. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

The presented data highlights that the antioxidant activity of furan-pyrazoles is highly dependent on the substituent groups. For instance, the presence of a hydroxyl group on the phenyl ring at the 5-position of the pyrazole (FP-1) confers significant antioxidant activity, which is lost upon substitution with methoxy (FP-2), chloro (FP-3), or nitro (FP-4) groups.[1] This suggests that the hydrogen-donating ability of the hydroxyl group is crucial for the radical scavenging mechanism. Interestingly, thienyl-pyrazoles with electron-donating methoxy groups (TP-5g and TP-5h) exhibited excellent DPPH radical scavenging activities, even surpassing the standard antioxidant, ascorbic acid.[2]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols for the most common antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.[3]

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of the test sample solution to 150 µL of the methanolic DPPH solution.[3]

  • Incubation: Shake the plate vigorously and incubate it in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced back to the colorless ABTS, a change that can be quantified spectrophotometrically.[3]

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[3]

  • Dilution of ABTS•+ solution: Before the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined graphically as described for the DPPH assay.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a simplified signaling pathway of oxidative stress and a general workflow for antioxidant activity screening.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralization Harmless Molecule ROS->Neutralization is converted to Damage Oxidative Damage Cell->Damage leads to Antioxidant Furan-Pyrazole Antioxidant Antioxidant->ROS donates electron/H-atom to

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

antioxidant_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Furan-Pyrazole Derivatives Reaction Reaction with Radical Species Compound->Reaction Reagents Assay Reagents (DPPH, ABTS, etc.) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 Values Calculation->IC50

Caption: General workflow for in vitro antioxidant activity screening.

References

Assessing the Selectivity of 3-(Furan-2-yl)-1H-pyrazole Derivatives for Specific Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(furan-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as modulators of various protein targets, particularly protein kinases. Understanding the selectivity profile of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative analysis of the selectivity of various 3-(furan-2-yl)-1H-pyrazole derivatives against different protein targets, supported by experimental data and detailed methodologies.

Quantitative Selectivity Profile of 3-(Furan-2-yl)-1H-pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected 3-(furan-2-yl)-1H-pyrazole derivatives against a panel of protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Reference
Compound 1 Akt161GSK214179518[1]
Akt2---
Akt3---
ROCK1---
PKA---
Compound 10e JAK2166AT9283-[2]
JAK357AT9283-[2]
Aurora A939AT9283-[2]
Aurora B583AT9283-[2]

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the data presented above.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a luminescent signal.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Test compounds (3-(furan-2-yl)-1H-pyrazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (tagged, e.g., with GST)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (a fluorescently labeled, ATP-competitive ligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the test compound solution or DMSO.

    • Add 5 µL of a solution containing the kinase and the Eu-anti-Tag antibody.

    • Add 5 µL of the Kinase Tracer solution.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of selectivity data.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor 3-(Furan-2-yl)-1H-pyrazole Derivative (e.g., Compound 1) Inhibitor->Akt Inhibits

Caption: PI3K/Akt Signaling Pathway with inhibitor action.

The diagram above illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Many 3-(furan-2-yl)-1H-pyrazole derivatives, such as Compound 1, target key kinases like Akt within this pathway.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity Profiling cluster_3 Data Analysis CompoundLib 3-(Furan-2-yl)-1H-pyrazole Derivative Library SerialDilution Serial Dilution CompoundLib->SerialDilution SingleConc Single Concentration Kinase Assay SerialDilution->SingleConc HitIdent Hit Identification (% Inhibition) SingleConc->HitIdent DoseResponse Dose-Response Assay (IC50 Determination) HitIdent->DoseResponse KinasePanel Kinase Panel Screening HitIdent->KinasePanel IC50_Calc IC50 Value Calculation DoseResponse->IC50_Calc Selectivity Selectivity Profile Analysis KinasePanel->Selectivity

Caption: Kinase inhibitor screening workflow.

This workflow outlines the typical steps involved in assessing the selectivity of kinase inhibitors, from initial high-throughput screening to detailed selectivity profiling against a panel of kinases.

References

comparative study of green synthesis methods for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and drug discovery, is increasingly shifting towards more sustainable and environmentally friendly methods. This guide provides a comparative analysis of prominent green synthesis techniques, including microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to select the most appropriate green synthesis strategy for their specific needs.

At a Glance: Performance Comparison of Green Synthesis Methods

The following table summarizes the key performance indicators for various green synthesis methods for pyrazole derivatives, offering a direct comparison of their efficiency and reaction conditions.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Microwave-Assisted 2 - 30 minutes80 - 98%80 - 150Rapid reaction rates, high yields, improved purity.[1][2]Requires specialized equipment, potential for localized overheating.
Ultrasound-Assisted 10 - 60 minutes85 - 98%Room Temperature - 60Milder reaction conditions, enhanced mass transfer, suitable for thermally sensitive substrates.[3]Lower energy efficiency compared to microwaves, potential for radical formation.
Mechanochemical (Ball Milling) 30 - 60 minutes85 - 95%Room TemperatureSolvent-free, high yields, simple work-up.[4]Requires specialized ball milling equipment, scalability can be a challenge.
Catalyst-Free (in Green Solvents) 2 - 24 hours70 - 95%Room Temperature - 100Avoids catalyst contamination, often uses benign solvents like water or ethanol.[5]Longer reaction times, may have lower yields compared to catalyzed methods.

Delving Deeper: Experimental Protocols

This section provides detailed experimental methodologies for the key green synthesis techniques discussed. These protocols are intended as a starting point and may require optimization based on specific substrates and desired products.

Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a typical one-pot, three-component synthesis of pyrazole derivatives under microwave irradiation.

Materials:

  • Aryl aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine the aryl aldehyde, β-ketoester, and hydrazine derivative.

  • Add ethanol and a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes with a power of 300 W.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Ultrasound-Assisted Synthesis of Tetrasubstituted Pyrazoles

This protocol outlines a catalyst-free, ultrasound-promoted synthesis of pyrazole derivatives in an aqueous medium.

Materials:

  • α,β-Unsaturated ketone (chalcone) (1 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Ethanol:Water (1:1, 10 mL)

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve the chalcone in the ethanol:water mixture.

  • Add hydrazine hydrate to the solution.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 200 W for 30-60 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the product with cold water and recrystallize from ethanol to yield the pure pyrazole.

Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazole

This solvent-free protocol utilizes ball milling for the synthesis of pyrazole derivatives.

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Oxidizing agent (e.g., sodium persulfate) (2 mmol)

  • Stainless steel milling jar and balls

Procedure:

  • Place the chalcone, hydrazine hydrate, and stainless steel balls into the milling jar.

  • Mill the mixture at a frequency of 25 Hz for 30 minutes.

  • Open the jar and add the oxidizing agent.

  • Continue milling for another 30 minutes.

  • After the reaction is complete, extract the product from the milling jar using a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture to remove any inorganic solids.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the general experimental workflows for the discussed green synthesis methods.

Microwave_Synthesis_Workflow A Reactant Mixing (Aldehyde, Ketoester, Hydrazine) B Solvent & Catalyst Addition (Ethanol, Acetic Acid) A->B C Microwave Irradiation (120°C, 5-10 min) B->C D Work-up (Precipitation, Filtration) C->D E Purification (Recrystallization) D->E F Pure Pyrazole Derivative E->F

Caption: General workflow for microwave-assisted pyrazole synthesis.

Ultrasound_Synthesis_Workflow A Reactant Mixing (Chalcone, Hydrazine) B Solvent Addition (Ethanol/Water) A->B C Ultrasonic Irradiation (40 kHz, 30-60 min) B->C D Product Isolation (Filtration) C->D E Purification (Recrystallization) D->E F Pure Pyrazole Derivative E->F

Caption: General workflow for ultrasound-assisted pyrazole synthesis.

Mechanochemical_Synthesis_Workflow A Reactant Loading (Chalcone, Hydrazine, Milling Media) B Ball Milling (25 Hz, 30 min) A->B C Oxidant Addition B->C D Continued Milling (25 Hz, 30 min) C->D E Extraction & Filtration D->E F Purification E->F G Pure Pyrazole Derivative F->G

Caption: General workflow for mechanochemical pyrazole synthesis.

Concluding Remarks

The adoption of green chemistry principles in the synthesis of pyrazole derivatives offers significant advantages in terms of reduced environmental impact, increased efficiency, and enhanced safety. Microwave-assisted synthesis stands out for its remarkable speed and high yields. Ultrasound-assisted methods provide a milder alternative, ideal for thermally sensitive molecules. Mechanochemical synthesis offers a truly solvent-free approach, minimizing waste generation. The choice of the optimal method will ultimately depend on the specific requirements of the target molecule, available equipment, and desired scale of the reaction. This guide provides a foundational understanding to aid researchers in making informed decisions for the sustainable synthesis of these vital heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Profile

Due to its chemical structure, 3-(furan-2-yl)-1H-pyrazole should be handled as a potentially hazardous substance. The primary hazards are likely associated with its constituent chemical groups:

  • Pyrazole Derivatives: This class of compounds is known for a wide range of pharmacological activities and should be handled with care.[1] Many pyrazole derivatives are classified as causing skin, eye, and respiratory irritation.[2]

  • Furan Ring: Furan and its derivatives can be flammable, harmful if swallowed or inhaled, and may cause skin irritation.[3] Some furan compounds are also suspected of causing genetic defects and may form explosive peroxides upon storage.[3]

Given these potential hazards, 3-(furan-2-yl)-1H-pyrazole must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded in regular trash.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. A flame-resistant coat is recommended if handling larger quantities.[4]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 3-(furan-2-yl)-1H-pyrazole is through a licensed chemical waste disposal service.[5] The following steps ensure safe and compliant waste handling within the laboratory.

Step 1: Waste Segregation Proper segregation is critical to prevent accidental reactions and ensure correct disposal.[5]

  • Solid Waste:

    • Collect any unused or contaminated solid 3-(furan-2-yl)-1H-pyrazole in a designated, sealable, and chemically compatible waste container.[5]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[5]

  • Liquid Waste:

    • Collect solutions containing 3-(furan-2-yl)-1H-pyrazole in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix this waste stream with other incompatible chemical wastes.[5]

Step 2: Container Selection and Labeling

  • Container Choice: Use sturdy, leak-proof containers in good condition with a secure, tight-fitting lid.[1]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as waste is added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "3-(furan-2-yl)-1H-pyrazole".

    • An accurate list of all constituents and their approximate concentrations.[1]

    • The date accumulation started.[1]

    • The name of the principal investigator and laboratory location.[1]

Step 3: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5]

  • This area should be well-ventilated, secure, and away from sources of ignition or incompatible materials.[5]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]

Step 4: Arranging for Professional Disposal

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[4]

  • Provide the EHS office or the licensed waste contractor with the full chemical name and any available safety information to ensure proper handling and disposal, which is often high-temperature incineration for such compounds.

Disposal of Empty Containers
  • Empty containers that held 3-(furan-2-yl)-1H-pyrazole must be managed as hazardous waste.

  • Containers must be triple-rinsed with a suitable solvent.[6]

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[6] For highly toxic compounds, the first three rinses must be collected.[6]

  • After thorough rinsing and drying, obliterate or remove the original label and follow institutional guidelines for the disposal of rinsed chemical containers.[6]

Spill Management

In the event of a spill, follow your laboratory's established spill response procedure.

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, contain the spill using an inert absorbent material (e.g., sand or vermiculite).

  • Do not use combustible materials like paper towels to absorb a spill of a furan-containing compound.

  • Carefully collect the absorbent material into a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Quantitative Data from Analogous Compounds

The table below summarizes key safety and disposal information from the SDSs of furan and pyrazole to inform disposal decisions for 3-(furan-2-yl)-1H-pyrazole.

PropertyFuran1H-Pyrazole
CAS Number 110-00-9288-13-1
Primary Hazards Extremely flammable, Harmful if swallowed or inhaled, Causes skin irritation, Suspected of causing genetic defects, May cause cancer, May form explosive peroxides.[3]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
GHS Pictograms Flammable, Health Hazard, Exclamation MarkExclamation Mark, Health Hazard
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.[3]Dispose of contents/container to an approved waste disposal plant.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(furan-2-yl)-1H-pyrazole.

G Disposal Workflow for 3-(furan-2-yl)-1H-pyrazole cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Containerization cluster_final Final Steps A Assess Hazards & Consult EHS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste (Solid or Liquid) B->C D Solid Waste (Unused chemical, contaminated gloves, paper towels, etc.) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Select Compatible, Sealable Container D->F E->F G Label Container: 'Hazardous Waste' + Full Chemical Name + Date & PI Info F->G H Store in Designated Hazardous Waste Area G->H I Request Pickup from EHS or Licensed Contractor H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for 3-(furan-2-yl)-1H-pyrazole.

References

Personal protective equipment for handling 3-(furan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(furan-2-yl)-1H-pyrazole

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-(furan-2-yl)-1H-pyrazole. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Summary
  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 3-(furan-2-yl)-1H-pyrazole.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles or a face shield.[4][5]Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]
Body Laboratory coat. Flame-retardant and antistatic protective clothing is recommended.[6]---
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]---

Operational Plan: Safe Handling Workflow

A systematic approach to handling 3-(furan-2-yl)-1H-pyrazole is critical to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) for related compounds B Ensure fume hood is operational A->B C Gather all necessary materials B->C D Don appropriate Personal Protective Equipment (PPE) C->D E Weigh and handle the solid compound in a fume hood D->E F Avoid creating dust E->F G Keep container tightly closed when not in use E->G H Decontaminate work surfaces G->H I Properly label and store compound H->I J Dispose of waste according to protocol I->J K Remove PPE and wash hands thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(furan-2-yl)-1H-pyrazole
Reactant of Route 2
3-(furan-2-yl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.